2-Chloro-5-(methylsulfanyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQFMQYZZXOHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445645 | |
| Record name | 2-Chloro-5-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15945-75-2 | |
| Record name | 2-Chloro-5-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-(methylsulfanyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Chloro-5-(methylsulfanyl)aniline (CAS No. 15945-75-2), a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed synthesis protocol, analytical characterization, safety and handling procedures, and its emerging role in medicinal chemistry.
Physicochemical and Structural Characteristics
This compound is a substituted aniline derivative characterized by the presence of a chloro group at the 2-position and a methylsulfanyl group at the 5-position of the aniline ring. These substitutions impart specific electronic and steric properties to the molecule, making it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 15945-75-2 | [1] |
| Molecular Formula | C₇H₈ClNS | [2] |
| Molecular Weight | 173.66 g/mol | [2] |
| Appearance | Solid or liquid | [3] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3][4] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. The following protocol is a plausible and efficient route based on established chemical transformations for analogous compounds.
Proposed Synthetic Pathway
The synthesis commences with the nitration of 4-chloroanisole, followed by nucleophilic aromatic substitution to introduce the methylsulfanyl group, and finally, reduction of the nitro group to yield the target aniline.
Figure 1: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-nitroanisole from 4-Chloroanisole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloroanisole (1.0 eq).
-
Nitration: Cool the flask to 0-5 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The use of a nitrating agent is a common and effective method for the electrophilic nitration of aromatic compounds.[5]
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice with stirring. The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford 2-Chloro-5-nitroanisole.
Step 2: Synthesis of 2-Nitro-5-(methylsulfanyl)anisole
-
Reaction Setup: In a round-bottom flask, dissolve the 2-Chloro-5-nitroanisole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Nucleophilic Substitution: Add sodium thiomethoxide (NaSCH₃) (1.2 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Reaction Setup: To a solution of 2-Nitro-5-(methylsulfanyl)anisole (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and a catalytic amount of hydrochloric acid.
-
Reduction: Heat the mixture to reflux and stir for 2-4 hours. The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis.[6]
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure to remove ethanol.
-
Extraction: The aqueous residue is basified with a sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude this compound can be purified by column chromatography to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
Substituted anilines are privileged scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates in the synthesis of a wide range of biologically active molecules.[7] The unique substitution pattern of this compound makes it a valuable precursor for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Anticancer Agents
Derivatives of substituted anilines have been extensively investigated for their potential as anticancer agents.[8][9][10][11][12] The presence of the chloro and methylsulfanyl groups can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, these groups can influence metabolic stability, receptor binding affinity, and cellular uptake. The aniline functional group provides a convenient handle for further chemical modifications to generate libraries of compounds for screening against various cancer cell lines.
Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Aniline derivatives have been shown to possess antibacterial and antifungal activities.[9][10] The incorporation of the this compound moiety into heterocyclic scaffolds can lead to the discovery of novel antimicrobial compounds with improved potency and a broader spectrum of activity.
Potential Mechanism of Action
While the specific mechanism of action for compounds derived from this compound will depend on the final molecular structure, some general principles can be inferred from related compounds. In cancer therapy, aniline-based compounds can act as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer. In the context of antimicrobial agents, these compounds may disrupt the bacterial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication.
Figure 2: Potential mechanism of action for anticancer drugs derived from aniline intermediates.
Analytical Characterization
The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm, a singlet for the methylsulfanyl protons around δ 2.4 ppm, and a broad singlet for the amine protons. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm and a signal for the methylsulfanyl carbon around δ 15 ppm. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (173.66 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C-S stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][13][14][15][16]
General Precautions
-
Engineering Controls: Use in a chemical fume hood to minimize inhalation exposure.[14][16]
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16]
-
Hygiene Measures: Wash hands thoroughly after handling.[1][14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14][16]
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[14][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[14][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][16]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[14][15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceutical and agrochemical agents. Its unique structural features provide a foundation for the development of new anticancer and antimicrobial compounds. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, analytical characterization methods, and essential safety and handling information to support its use in research and development.
References
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IUPAC name for 2-chloro-5-(methylsulfanyl)aniline.
An In-Depth Technical Guide to 2-Chloro-5-(methylsulfanyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of medicinal chemistry and materials science. As a substituted aniline, its unique arrangement of chloro, methylsulfanyl, and amino functional groups offers a versatile scaffold for the synthesis of complex molecular architectures. This document, intended for researchers, scientists, and drug development professionals, details the compound's nomenclature, physicochemical properties, a robust synthesis protocol, and state-of-the-art analytical characterization methods. Furthermore, it explores the causality behind experimental choices and highlights its application as a pivotal building block in the development of novel therapeutic agents, grounded in authoritative references.
Nomenclature and Physicochemical Properties
IUPAC Name and Structural Identification
The unambiguous identification of a chemical entity is foundational to scientific research. The compound is systematically named according to IUPAC nomenclature rules. The primary functional group is the amine (-NH₂), which designates the parent compound as aniline. The carbon atom attached to the amino group is assigned position 1. Numbering proceeds around the benzene ring to give the substituents the lowest possible locants, with alphabetical order resolving any ambiguity. "Chloro" precedes "methylsulfanyl" alphabetically, solidifying the name.
-
IUPAC Name: this compound
-
Synonyms: 2-Chloro-5-(methylthio)aniline, Benzenamine, 2-chloro-5-(methylthio)-
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CAS Number: 15945-75-2[1]
-
Canonical SMILES: CSC1=CC(=C(C=C1)N)Cl
Physicochemical Data
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The data below has been aggregated from chemical supplier databases and computational models.
| Property | Value | Source(s) |
| Molecular Weight | 173.66 g/mol | [1][2] |
| Appearance | (Not specified, typically an oil or low-melting solid) | - |
| Boiling Point | ~276 °C at 760 mmHg (for isomer 5-chloro-2-(methylthio)aniline) | [] |
| Density | ~1.28 g/cm³ (for isomer 5-chloro-2-(methylthio)aniline) | [] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [1] |
| Solubility | Soluble in organic solvents like ethyl acetate, methanol | - |
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. The following protocol is a representative method based on established organic chemistry principles, such as the reduction of an aromatic nitro group, a robust and widely used transformation. The causality for the choice of reagents is explained to ensure a deep understanding of the process.
Proposed Synthesis Pathway
The chosen pathway involves the reduction of 4-chloro-2-nitrophenyl methyl sulfide. This precursor can be synthesized or sourced commercially. The reduction of the nitro group is a critical step, yielding the desired primary amine.
Step 1: Reduction of 4-chloro-2-nitrophenyl methyl sulfide
The conversion of the nitro group to an amine is efficiently accomplished using a metal-acid system, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid. This method is preferred for its high yield and selectivity for nitro group reduction in the presence of other sensitive functional groups like the thioether and aryl chloride.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of anhydrous stannous chloride (SnCl₂) (4.5 eq.) in concentrated hydrochloric acid (HCl).
-
Cool the solution to 0°C in an ice bath.
-
To this cooled, stirring solution, add 4-chloro-2-nitrophenyl methyl sulfide (1.0 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture at 100°C for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This step is crucial to deprotonate the anilinium salt and precipitate the tin salts.
-
Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product via column chromatography on silica gel to obtain the final product of high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where each method provides orthogonal data to confirm the molecular structure and assess purity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This technique is invaluable for determining the purity of the compound and confirming its molecular weight. A reverse-phase method is typically employed for aniline derivatives.[5]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile. Dilute to a working concentration of ~10 µg/mL with the initial mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility).[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The aniline nitrogen is readily protonated.
-
Scan Range: m/z 50-500.
-
Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 174.01 (for ³⁵Cl) and 176.01 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, which is a characteristic signature of a monochlorinated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The spectrum will provide information on the number and environment of protons. Expected signals include:
-
A singlet for the methylsulfanyl (-SCH₃) protons (~2.4-2.5 ppm).
-
A broad singlet for the amine (-NH₂) protons (~3.5-4.5 ppm, can exchange with D₂O).
-
Three distinct signals in the aromatic region (~6.5-7.5 ppm) corresponding to the three protons on the benzene ring, with coupling patterns (doublets, doublet of doublets) confirming their relative positions.
-
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule, including the methyl carbon and the six aromatic carbons.
Analytical Workflow Diagram
Caption: A self-validating workflow for analytical characterization.
Applications in Drug Development
Substituted anilines are privileged structures in medicinal chemistry, serving as versatile intermediates for the synthesis of pharmacologically active molecules.[6][7] The amino group of this compound provides a key nucleophilic handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic rings.
A salient example is its use as a precursor in the synthesis of novel anticancer agents. Researchers have developed N-substituted N′-(benzenesulfonyl)guanidines which exhibit significant cytotoxic activity against human tumor cell lines.[8] In these syntheses, the aniline derivative is a foundational building block used to construct the core benzenesulfonamide scaffold.
Role as a Synthetic Building Block
The process typically involves the transformation of the aniline into a sulfonyl chloride, which then reacts with a guanidine derivative. The presence of the chloro and methylsulfanyl groups on the ring is not merely passive; these substituents modulate the electronic properties and lipophilicity of the final molecule, which can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile.
Caption: Role as a key intermediate in the synthesis of bioactive molecules.
Safety and Handling
Proper handling of all chemical reagents is paramount. Based on supplier safety data, this compound is classified as a hazardous substance.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[1][9]
-
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][9]
All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, must be worn.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in synthetic organic chemistry, particularly in the realm of drug discovery. Its well-defined structure allows for predictable reactivity, making it an ideal building block for creating complex, biologically active molecules. This guide has provided a comprehensive framework for its synthesis, rigorous analytical validation, and application, underscoring the importance of understanding the fundamental properties of such reagents to accelerate innovation in pharmaceutical research.
References
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethylsulfinyl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]
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SIELC Technologies. (2018). Separation of 2-(Methylthio)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
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Reddy, T. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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Chemex Organics. (n.d.). 2-Chloro-5-Nitroaniline: A Key Intermediate for Color Forming Agents and Pharmaceutical Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-5-aminothiophenol. Retrieved from [Link]
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Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]
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Żołnowska, B., Sławiński, J., & Kawiak, A. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 42. Retrieved from [Link]
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The Strategic Role of 2-Chloro-5-(methylthio)aniline in Complex Molecule Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Building Block
2-Chloro-5-(methylthio)aniline, a substituted aniline derivative, has emerged as a significant building block in the landscape of organic synthesis. Its unique trifunctional nature, featuring an aniline moiety, a chloro substituent, and a methylthio group, offers a versatile platform for the construction of complex molecular architectures. These functional groups, with their distinct electronic and steric properties, allow for selective chemical transformations, making it a valuable precursor in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the chloro and methylthio groups on the aniline ring influences the reactivity of the aromatic system and the amino group, providing chemists with a powerful tool for regioselective synthesis.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-5-(methylthio)aniline is paramount for its effective utilization in synthetic applications. These properties dictate the reaction conditions, purification strategies, and handling procedures.
| Property | Value | Source |
| CAS Number | 15945-75-2 | [1] |
| Molecular Formula | C₇H₈ClNS | [1] |
| Molecular Weight | 173.66 g/mol | [1] |
| Appearance | Not explicitly stated in provided results; typically an oil or low-melting solid | |
| SMILES | CS(=O)(=O)c1ccc(N)c(Cl)c1 | [1] |
Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-5-(methylthio)aniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A plausible and commonly employed synthetic strategy involves the reduction of a nitro group precursor.
Proposed Synthetic Pathway
A logical synthetic route commences with a suitable starting material, such as 3-chloroaniline. The synthesis can be envisioned to proceed through the following key transformations:
Caption: Proposed synthetic workflow for 2-Chloro-5-(methylthio)aniline.
Step-by-Step Experimental Protocol (Hypothetical, based on related transformations)
The following protocol is a representative, non-validated procedure based on established organic chemistry principles for analogous transformations. Researchers should conduct their own optimization and safety assessments.
-
Protection of the Aniline: 3-Chloroaniline is reacted with acetic anhydride in the presence of a base like pyridine to yield N-(3-chlorophenyl)acetamide. This protection step is crucial to prevent unwanted side reactions of the amino group in subsequent electrophilic substitution steps.
-
Chlorosulfonation: The protected aniline is then subjected to chlorosulfonation using chlorosulfonic acid. The acetamido group is an ortho-, para-director, and the bulky nature of the sulfonyl chloride group would likely favor substitution at the para position to the acetamido group, yielding 4-acetamido-2-chlorobenzenesulfonyl chloride.
-
Reduction of the Sulfonyl Chloride: The resulting sulfonyl chloride is reduced to the corresponding thiol. A common method for this transformation is the use of a reducing agent like zinc dust in an acidic medium (e.g., hydrochloric acid).
-
Methylation of the Thiol: The thiol is then methylated to introduce the methylthio group. This is typically achieved by deprotonating the thiol with a base (e.g., sodium hydroxide) to form the thiolate, which then acts as a nucleophile to attack a methylating agent like methyl iodide.
-
Deprotection of the Amino Group: The final step is the hydrolysis of the acetamido group to reveal the free aniline. This can be accomplished under either acidic or basic conditions.
Applications as a Chemical Intermediate
The strategic positioning of the reactive sites in 2-Chloro-5-(methylthio)aniline makes it a valuable intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications.
Synthesis of a Guanidine-Based Radioligand
A documented application of 2-chloro-5-(methylthio)aniline is in the synthesis of the radiolabeled guanidine compound, [{sup 3}H{sub 3}]CNS-5161. In this synthesis, 2-chloro-5-thiomethylaniline hydrochloride is reacted with a tritiated N-methyl-3-(thiomethylphenyl)cyanamide intermediate to form the final guanidine product. This highlights the utility of the aniline nitrogen as a nucleophile in the formation of the guanidine linkage.
Precursor to Benzothiazepine Scaffolds
While direct evidence for the use of 2-Chloro-5-(methylthio)aniline in the synthesis of commercially available benzothiazepine drugs was not found in the immediate search results, its structural motifs are highly relevant. Benzothiazepines are a class of heterocyclic compounds with a wide range of biological activities, and their synthesis often involves the condensation of a substituted 2-aminothiophenol with a suitable carbonyl compound. The chloro and methylthio substituents on the aniline ring can be used to modulate the electronic properties and, consequently, the biological activity of the final benzothiazepine product.
Spectroscopic Characterization
The structural elucidation and purity assessment of 2-Chloro-5-(methylthio)aniline rely on a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.
| Proton | Chemical Shift (ppm, CDCl₃) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.15 | d | 8.1 |
| Aromatic H | 6.64 | dd | 8.1, 2.2 |
| Aromatic H | 6.53 | d | 2.2 |
| -NH₂ | 3.82 | br s | - |
| -SCH₃ | 2.44 | s | - |
Note: The assignments are based on typical chemical shifts for substituted anilines and may require 2D NMR for definitive confirmation. The provided data is from a related isomer and should be considered illustrative.
Other Spectroscopic Data
A comprehensive characterization would also include:
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.
-
Infrared (IR) Spectroscopy: To confirm the presence of functional groups such as N-H stretches of the amine and C-S stretches of the thioether.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2-Chloro-5-(methylthio)aniline. It is classified as an acute toxicant and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact.
Conclusion
2-Chloro-5-(methylthio)aniline is a chemical intermediate with significant potential in the synthesis of complex organic molecules. Its trifunctional nature allows for a range of selective chemical transformations, making it a valuable tool for medicinal and agricultural chemists. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective application in research and development.
References
1. Synthesis ofN-(2-chloro-5-methylthiophenyl)-N'-(3-methyl-thiophenyl)-N'-[3H3]methylguanidine, l brace [3H3]CNS-5161 r brace. Journal of Labelled Compounds and Radiopharmaceuticals. 2001. 2. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PMC. 2023. 3. 2-Chloro-5-(methylthio)aniline. BLD Pharm. Accessed January 12, 2026.
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An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-5-(methylsulfanyl)aniline
Executive Summary
The aniline scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile building block for a vast array of therapeutic agents.[1][2] However, the metabolic liabilities associated with simple anilines often necessitate strategic modifications to enhance safety and efficacy.[1][2] This guide focuses on 2-Chloro-5-(methylsulfanyl)aniline, a uniquely substituted aniline derivative, exploring its potential as a high-value intermediate in drug discovery. We will dissect its chemical reactivity, showcase its application in the synthesis of bioactive molecules, and propose data-driven strategies for its incorporation into drug design programs targeting oncology, infectious diseases, and central nervous system (CNS) disorders. This document serves as a technical primer, providing both foundational knowledge and actionable experimental insights for professionals in the field.
Core Chemical Attributes and Reactivity Profile
This compound is a solid or liquid at room temperature, characterized by a distinct substitution pattern that dictates its chemical behavior.[3] The interplay between the electron-withdrawing chloro group, the electron-donating amino group, and the electronically versatile methylsulfanyl group creates a nuanced reactivity profile ripe for exploitation in complex molecular synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 15945-75-2 | [3] |
| Molecular Formula | C₇H₈ClNS | [4] |
| Molecular Weight | 173.67 g/mol | [3] |
| Physical Form | Solid or liquid | [3] |
| InChI Key | PUQFMQYZZXOHPG-UHFFFAOYSA-N | [3] |
Influence of Functional Groups on Reactivity
The synthetic utility of this compound stems from its three key functional groups:
-
Amino Group (-NH₂): As a primary amine, it is a potent nucleophile and a key site for derivatization. It readily undergoes acylation, sulfonylation, alkylation, and diazotization reactions, providing a direct handle for building molecular complexity and introducing pharmacophoric elements.[5]
-
Chloro Group (-Cl): This electron-withdrawing group modulates the basicity of the aniline nitrogen and influences the regioselectivity of further electrophilic aromatic substitutions. While generally stable, it can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions or be targeted in transition metal-catalyzed cross-coupling reactions.
-
Methylsulfanyl Group (-SCH₃): This group offers a unique point for chemical modification. The sulfur atom can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).[6] This transformation dramatically alters the electronic properties of the scaffold, converting the group from a weak donor to a strong acceptor, and introduces a potent hydrogen bond acceptor, which can be critical for target engagement.
Caption: Key reactive sites of this compound and their primary transformations.
Application as a Core Building Block in Drug Synthesis
The true value of this compound lies in its role as a foundational scaffold for constructing molecules with significant biological activity. Its pre-defined substitution pattern allows for the controlled synthesis of derivatives with precise three-dimensional arrangements, a critical factor in rational drug design.
Case Study: Synthesis of Potent Anticancer Sulfonamides
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Derivatives of chloro-methylthio-benzenesulfonamide have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The synthesis leverages the nucleophilicity of the aniline nitrogen.
A recent study detailed the synthesis of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which showed high activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC₅₀ values in the low micromolar range (2.5–5 μM).[7] These compounds were also found to be more cytotoxic to cancer cells than to non-cancerous human keratinocyte cells (HaCaT), indicating a favorable selectivity profile.[7][8]
Caption: General workflow for synthesizing bioactive sulfonylguanidines from the aniline scaffold.
Case Study: Precursor for Kinase Inhibitors
The aniline core is a quintessential feature of many ATP-competitive kinase inhibitors, where the N-H group forms a crucial hydrogen bond with the "hinge" region of the kinase active site. Substituted anilines, such as the closely related 2-chloro-6-methylaniline, are known starting materials for blockbuster drugs like the tyrosine kinase inhibitor Dasatinib.[5]
The this compound scaffold offers an ideal starting point for designing novel kinase inhibitors.
-
The aniline nitrogen serves as the hinge-binding element.
-
The ortho-chloro substituent can be directed into a hydrophobic pocket, enhancing binding affinity and selectivity.
-
The meta-methylsulfanyl group points towards the solvent-exposed region, providing a vector for modification to improve solubility and other pharmacokinetic properties. Oxidation of the sulfur to a sulfone can introduce a strong hydrogen bond acceptor to engage with nearby residues.
Caption: Pharmacophore model for a kinase inhibitor based on the this compound scaffold.
Proposed Therapeutic Targets and Drug Design Strategies
The structural features of this compound and its derivatives suggest applicability across several therapeutic areas.
| Therapeutic Area | Rationale & Design Strategy |
| Oncology | Target: Tyrosine kinases, serine/threonine kinases, other enzymes in signaling pathways. Strategy: Utilize the scaffold as a hinge-binder. Modify the methylsulfanyl group (e.g., oxidation, replacement with other groups) to optimize interactions in the solvent-exposed region and enhance selectivity. Synthesize sulfonamide derivatives to target enzymes amenable to this pharmacophore.[7][8] |
| Infectious Diseases | Target: Bacterial enzymes (e.g., dihydropteroate synthase for sulfonamides). Strategy: The chloro and methylsulfanyl groups offer novel substitutions compared to classic sulfa drugs. This could overcome resistance mechanisms and improve the activity spectrum. The scaffold can also be used to build novel heterocyclic systems with potential antimicrobial properties.[6] |
| CNS Disorders | Target: G-protein coupled receptors (e.g., serotonin receptors).[9] Strategy: The scaffold's lipophilicity, modulated by the chloro and methylsulfanyl groups, is suitable for designing molecules that can cross the blood-brain barrier. The aniline can be incorporated into larger, rigid structures known to interact with CNS targets, such as diazepines or indoles.[9] |
Detailed Experimental Protocol: Synthesis of a Model Sulfonamide
To demonstrate the practical utility of this compound, the following protocol outlines the synthesis of a representative N-substituted benzenesulfonamide. This two-step procedure first converts the aniline to a sulfonyl chloride, a versatile intermediate, which is then coupled with an amine.
Objective: To synthesize N-benzyl-2-chloro-5-(methylsulfanyl)benzenesulfonamide.
Step 1: Synthesis of 2-Chloro-5-(methylsulfanyl)benzene-1-sulfonyl chloride
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl) (catalytic)
-
Ice bath, three-neck round-bottom flask, magnetic stirrer, gas inlet tube.
-
-
Procedure: a. Cool a stirred suspension of this compound in concentrated HCl to 0-5 °C using an ice bath. b. Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt. c. In a separate flask, prepare a solution of CuCl in glacial acetic acid and saturate it with SO₂ gas at 10-15 °C. d. Add the cold diazonium salt solution to the SO₂/CuCl solution portion-wise, allowing for the evolution of nitrogen gas. e. After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature. f. Pour the mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid. g. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Coupling with Benzylamine
-
Reagents & Equipment:
-
2-Chloro-5-(methylsulfanyl)benzene-1-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.2 eq)
-
Pyridine or Triethylamine (as base, 1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
Round-bottom flask, magnetic stirrer, separatory funnel.
-
-
Procedure: a. Dissolve the sulfonyl chloride in DCM. b. Add the base (e.g., pyridine) followed by the dropwise addition of benzylamine. c. Stir the reaction at room temperature for 4-6 hours. Monitor completion by Thin Layer Chromatography (TLC). d. Upon completion, wash the reaction mixture with 1M HCl to remove excess base and amine. e. Wash with saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Conclusion
This compound is more than just another substituted aniline; it is a strategic building block with a unique combination of reactive handles and modulating substituents. Its utility in synthesizing potent anticancer sulfonamides and its high potential as a scaffold for kinase inhibitors highlight its relevance in modern drug discovery. The ability to fine-tune its properties through oxidation of the methylsulfanyl group provides an additional layer of control for medicinal chemists. By leveraging the synthetic pathways and design strategies outlined in this guide, researchers can effectively incorporate this versatile intermediate into their programs to develop novel, effective, and safer therapeutic agents.
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The Cornerstone of Creation: An In-Depth Technical Guide to Aniline Derivatives as Building Blocks in Organic Synthesis
Abstract
Aniline and its derivatives represent a class of fundamental building blocks whose versatility and reactivity have been pivotal in shaping the landscape of modern organic synthesis. From the inception of the synthetic dye industry to the development of life-saving pharmaceuticals and advanced functional materials, the aniline scaffold is ubiquitous. This technical guide provides an in-depth exploration of the strategic application of aniline derivatives in synthetic chemistry. We will dissect the core principles governing their reactivity, delve into key transformations such as electrophilic substitution, diazotization, and modern cross-coupling reactions, and illuminate their indispensable role in the construction of complex heterocyclic systems. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only established protocols but also the critical scientific rationale behind their application.
Introduction: The Inherent Synthetic Potential of the Aniline Moiety
Aniline (C₆H₅NH₂), the simplest aromatic amine, derives its profound synthetic utility from the interplay between its two key structural features: the nucleophilic amino group (-NH₂) and the aromatic phenyl ring. The lone pair of electrons on the nitrogen atom is not only basic but also delocalized into the benzene ring through resonance. This delocalization has two critical consequences that form the bedrock of aniline's reactivity:
-
Activation of the Aromatic Ring: The increased electron density on the benzene ring, particularly at the ortho and para positions, renders it highly susceptible to electrophilic attack.[1][2] This makes electrophilic aromatic substitution (EAS) reactions of anilines significantly more facile compared to unsubstituted benzene.[3][4]
-
Nucleophilicity of the Amino Group: The amino group itself can act as a potent nucleophile, participating in a wide array of bond-forming reactions, including acylation, alkylation, and, crucially, the formation of diazonium salts.[5][6]
This dual reactivity allows aniline derivatives to serve as exceptionally versatile synthons, enabling chemists to forge new carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds with remarkable precision. Historically, this potential was first realized in the synthesis of "aniline black" and other synthetic dyes, which catalyzed the birth of the chemical industry.[7][8] Today, its applications are far more extensive, underpinning the synthesis of a vast number of pharmaceuticals, agrochemicals, and polymers.[9][10][11]
Key Synthetic Transformations: A Chemist's Toolkit
The strategic manipulation of the aniline scaffold hinges on a collection of powerful and well-established chemical transformations. Understanding the mechanism and scope of these reactions is essential for any synthetic chemist.
Electrophilic Aromatic Substitution (EAS)
The electron-donating nature of the amino group strongly directs incoming electrophiles to the ortho and para positions.[1][2]
-
Halogenation: Aniline reacts readily with bromine water at room temperature, without a catalyst, to produce a white precipitate of 2,4,6-tribromoaniline.[1][2] This high reactivity can be a double-edged sword.
-
Causality Insight: To achieve selective mono-substitution, the potent activating effect of the -NH₂ group must be tempered. This is expertly accomplished by acylating the aniline to form an acetanilide. The resonance interaction of the nitrogen lone pair with the carbonyl group reduces its donation to the ring, allowing for controlled, predictable substitution.[12] This protecting group strategy is a cornerstone of aniline chemistry.
-
-
Nitration & Sulfonation: Direct nitration of aniline with strong acids is problematic, leading to oxidation and the formation of a significant amount of the meta-substituted product.[12] This is because the highly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺), which is an electron-withdrawing, meta-directing group.[12] The acetylation protection strategy is again employed to overcome this, yielding the para-nitro product as the major isomer.[12] Similarly, sulfonation of aniline with concentrated sulfuric acid yields sulfanilic acid (p-aminobenzenesulfonic acid), which exists as a zwitterion.[2]
Diazotization and the Sandmeyer Reaction: A Gateway to Unrivaled Functionality
Perhaps the single most important transformation of anilines is their conversion to aryl diazonium salts (Ar-N₂⁺). This is achieved by treating a primary aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[6][13]
The resulting diazonium group is an excellent leaving group (N₂ gas), making the diazonium salt an exceptionally versatile intermediate. The subsequent replacement of the diazonium group is most famously achieved via the Sandmeyer reaction , which uses copper(I) salts (CuX) as catalysts.[14][15] This reaction provides a powerful and reliable method for introducing a variety of substituents onto the aromatic ring that are otherwise difficult to install directly.[16][17]
-
Key Sandmeyer Transformations:
The Sandmeyer reaction proceeds via a single-electron transfer mechanism involving an aryl radical intermediate, which accounts for its broad applicability.[16][17]
Modern C-N Bond Formation: The Buchwald-Hartwig Amination
While classical methods for forming aryl amines exist, they often require harsh conditions. The advent of palladium-catalyzed cross-coupling has revolutionized C-N bond formation. The Buchwald-Hartwig amination allows for the coupling of an amine (including anilines) with an aryl halide or triflate.[18][19] This reaction has become a mainstay in pharmaceutical and medicinal chemistry due to its remarkable functional group tolerance and broad substrate scope.[20][21]
The reaction is catalyzed by a palladium complex, typically supported by sterically hindered phosphine ligands (e.g., X-Phos, BINAP), and requires a base (e.g., NaOt-Bu).[18][20] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the catalyst. This method provides a direct and efficient route to synthesize complex, substituted anilines that would be challenging to prepare otherwise.[21][22]
Aniline Derivatives in Heterocyclic Synthesis
The construction of heterocyclic rings is a paramount objective in organic synthesis, particularly in drug discovery. Aniline derivatives are indispensable starting materials for many classic named reactions that build these important scaffolds.
-
Skraup Quinoline Synthesis: This reaction synthesizes quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[23][24] The mechanism involves the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline.[25][26]
-
Fischer Indole Synthesis: A cornerstone of heterocyclic chemistry, this reaction produces indoles from the reaction of an arylhydrazine (readily prepared from an aniline via diazotization and reduction) with an aldehyde or ketone under acidic conditions.[27] Recent advances have even explored visible-light-driven variations that can start directly from aniline derivatives, circumventing the need for toxic hydrazines.[28][29][30]
Applications in Drug Development and Materials Science
The synthetic utility of aniline derivatives translates directly into high-value applications.
-
Pharmaceuticals: The aniline motif is present in a vast number of essential medicines. A classic example is paracetamol (acetaminophen), a widely used analgesic, which is synthesized from aniline via acetylation.[9][31] More complex drugs, including many kinase inhibitors used in cancer therapy and various antimicrobial sulfonamides, rely on aniline derivatives as key intermediates in their synthesis.[5][32]
-
Materials Science: Aniline is the monomer for polyaniline (PANI) , one of the most studied conducting polymers.[33][34] Through oxidative polymerization, aniline can be converted into PANI, a material with tunable electrical conductivity, good environmental stability, and a wide range of potential applications in sensors, antistatic coatings, and energy storage devices.[7][35][36] The properties of PANI can be finely controlled by the synthesis conditions and the use of various dopants.[33]
Experimental Protocol: The Sandmeyer Reaction (Synthesis of Chlorobenzene from Aniline)
This protocol provides a self-validating system for a fundamental transformation of an aniline derivative.
Objective: To synthesize chlorobenzene from aniline via a diazotization-Sandmeyer sequence.
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (HCl, 25 mL)
-
Sodium Nitrite (NaNO₂, 7.0 g, 0.101 mol)
-
Copper(I) Chloride (CuCl, 10.0 g, 0.101 mol)
-
Water (H₂O)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of Copper(I) Chloride Solution: In a 250 mL flask, dissolve the CuCl in 20 mL of concentrated HCl. This forms the tetrachlorocuprate(I) complex, which is soluble and serves as the catalyst.
-
Diazotization of Aniline:
-
In a 500 mL beaker, add 10 mL of concentrated HCl and 10 mL of water. To this, add the aniline (9.3 g). Stir until the aniline hydrochloride salt fully dissolves.
-
Cool the beaker in an ice-salt bath to 0-5 °C. The temperature must be kept low to prevent the premature decomposition of the diazonium salt.
-
In a separate beaker, dissolve the sodium nitrite (7.0 g) in 20 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
Causality Insight: The slow, cold addition of nitrite is critical. Nitrous acid is unstable and must be generated in situ. Low temperatures prevent both its decomposition and the decomposition of the product diazonium salt into phenol and nitrogen gas.
-
-
Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the previously prepared CuCl/HCl solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed, and a dark, oily layer of chlorobenzene will form.
-
Once the gas evolution subsides, gently warm the mixture on a water bath to ~60 °C for 15 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is discarded.
-
Wash the organic layer (crude chlorobenzene) sequentially with 20 mL of water, 20 mL of 5% NaOH solution (to remove any acidic impurities), and finally with 20 mL of water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and purify the crude chlorobenzene by simple distillation, collecting the fraction boiling at 131-132 °C.
-
Data Summary:
| Compound | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mol) | Theoretical Yield (g) |
| Aniline | 93.13 | 9.3 | 0.1 | - |
| Chlorobenzene | 112.56 | - | - | 11.26 |
Typical experimental yields for this procedure range from 60-70%.
Conclusion
Aniline derivatives are not merely starting materials; they are foundational pillars of organic synthesis. Their predictable reactivity, coupled with a rich portfolio of classic and modern transformations, provides chemists with a reliable and powerful platform for molecular construction. From the high-volume synthesis of industrial chemicals to the nuanced architecture of complex pharmaceuticals, the ability to strategically functionalize the aniline core remains an indispensable skill. As synthetic chemistry continues to evolve, the development of new catalysts and reaction conditions will undoubtedly unlock even greater potential from this timeless building block, ensuring its central role for generations of scientists to come.
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- The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. [URL: https://www.linkedin.com/pulse/role-aniline-diverse-industries-how-companies-leverage-its-benefits-g0woc]
- Buchwald -Hartwig Amination - OpenOChem Learn. [URL: https://openochem.co.
- Buchwald‐Hartwig amination of aryl halides with substituted anilines - ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-amination-of-aryl-halides-with-substituted-anilines_t1_332766028]
- A brief review on aniline and its derivatives - ResearchGate. [URL: https://www.researchgate.
- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.943345/full]
- Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc04481j]
- What is the purpose of aniline in organic chemistry? - Quora. [URL: https://www.quora.com/What-is-the-purpose-of-aniline-in-organic-chemistry]
- Designing a safer building block for drug discovery by harnessing visible light | University of Michigan News. [URL: https://news.umich.edu/designing-a-safer-building-block-for-drug-discovery-by-harnessing-visible-light/]
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Preliminary Investigation of 2-Chloro-5-(methylsulfanyl)aniline Derivatives: A Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery. The 2-Chloro-5-(methylsulfanyl)aniline core represents a promising starting point for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the preliminary investigation of its derivatives, from synthesis and characterization to initial biological evaluation. We will explore the rationale behind experimental choices, present detailed protocols, and discuss the interpretation of preliminary data, offering a robust framework for researchers entering this exciting area of medicinal chemistry. The strategic incorporation of chloro and methylsulfanyl groups offers a unique combination of lipophilicity, metabolic stability, and opportunities for diverse chemical modifications, making this scaffold particularly attractive for targeting a range of diseases.
The this compound Core: A Strategic Starting Point
The this compound molecule is a substituted aniline containing three key functional groups that are highly relevant in medicinal chemistry: an aniline amine group, a chloro substituent, and a methylsulfanyl (thioether) group. The aniline moiety is a well-established pharmacophore found in numerous approved drugs, offering a versatile handle for a wide array of chemical transformations.
The strategic placement of the chloro and methylsulfanyl groups is not arbitrary. Halogens, particularly chlorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates by increasing lipophilicity, which can enhance membrane permeability, and by blocking sites of metabolism, which can improve metabolic stability.[1] The methylsulfanyl group, while also contributing to lipophilicity, provides an additional site for metabolic modification (e.g., oxidation to sulfoxide and sulfone), which can be leveraged to fine-tune the compound's activity and clearance profile. The 2-substituted aniline scaffold, in general, has been widely utilized in the development of anti-tumor agents.[2]
This guide will provide a structured approach to unlock the therapeutic potential of this scaffold through systematic derivatization and evaluation.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the parent compound's properties is essential before embarking on a derivatization campaign.
| Property | Value | Source |
| CAS Number | 15945-75-2 | [3] |
| Molecular Formula | C₇H₈ClNS | [4] |
| Molecular Weight | 173.66 g/mol | [] |
| IUPAC Name | This compound | [3] |
| SMILES | NC1=CC(SC)=CC=C1Cl | [3] |
| Storage | Inert atmosphere, room temperature | [3] |
Synthesis and Derivatization: Building a Chemical Library
The primary goal of the initial synthetic effort is to create a diverse library of derivatives by modifying the aniline nitrogen. This approach allows for a rapid exploration of the structure-activity relationship (SAR) around the core scaffold.
General Synthetic Workflow
The derivatization of this compound typically focuses on the nucleophilic character of the aniline nitrogen. Common strategies include acylation, sulfonylation, and the formation of guanidines or Schiff bases.
Caption: General workflow for the synthesis and purification of derivatives.
Protocol 1: Synthesis of an N-Acyl Derivative
This protocol describes a standard procedure for the acylation of the aniline nitrogen, a robust reaction that is broadly applicable for creating a diverse set of amides.
Objective: To synthesize N-(2-chloro-5-(methylthio)phenyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Base Addition: Add 1.2 equivalents of pyridine to the solution and cool the mixture to 0 °C in an ice bath. The use of a base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Acylating Agent Addition: Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acyl derivative.
Physicochemical and Structural Characterization
Unambiguous characterization of newly synthesized compounds is a non-negotiable step to ensure the reliability of subsequent biological data. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Characterization Workflow
Caption: A typical workflow for the characterization of synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final compound. The goal is typically to achieve >95% purity before submitting a compound for biological screening.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized molecule, offering a primary confirmation that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for detailed structural elucidation. For an N-acyl derivative, one would expect to see the appearance of a new amide N-H proton signal in the ¹H NMR spectrum and a new carbonyl carbon signal in the ¹³C NMR spectrum, providing definitive evidence of the transformation.
Preliminary Biological Evaluation: Uncovering Therapeutic Potential
Based on the prevalence of related structures in oncology and infectious disease research, a logical first step is to screen the newly synthesized derivatives for anticancer and antimicrobial activity.[6][7]
Anticancer Activity Screening
Derivatives of related chloro- and methylthio- substituted benzenesulfonamides have shown promising anticancer activity.[7] For instance, certain N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines have demonstrated high activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC₅₀ values in the low micromolar range (2.5–5 μM).[7] Another study on a 2-chloro-indoloquinoline derivative showed potent cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway.[8]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a derivative against a cancer cell line (e.g., HCT116).
Materials:
-
HCT116 colorectal carcinoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours. The incubation time is critical and should be optimized for the specific cell line and compound class.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity Screening
The sulfonamide group, which can be readily installed on the aniline nitrogen, is a classic antibacterial pharmacophore. Derivatives of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides have shown significant bacteriostatic activity, particularly against Gram-positive strains like Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 4-8 µg/mL.[6]
A standard broth microdilution method can be used to determine the MIC of the synthesized compounds against relevant bacterial strains, providing a quantitative measure of their antibacterial potency.
Future Directions and Conclusion
The preliminary investigation outlined in this guide provides the foundational data necessary to make informed decisions about the future of a drug discovery project. Promising "hit" compounds identified through this process—those with potent biological activity and favorable initial properties—can be advanced to the next stage of lead optimization. This involves:
-
Expanded SAR Studies: Synthesizing a more focused library of analogs around the hit compound to refine its potency and selectivity.
-
In Vitro ADME Profiling: Assessing properties like metabolic stability, plasma protein binding, and potential for drug-drug interactions.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of the target disease.
References
-
PubChem. 2-Chloro-5-(trifluoromethylsulfinyl)aniline. [Link]
- Google Patents. US3108124A - Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline.
-
PubChem. 2-Chloro-5-methylaniline. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
MDPI. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. [Link]
-
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-aminothiophenol. [Link]
-
PubChemLite. 5-chloro-2-(methylsulfanyl)aniline hydrochloride (C7H8ClNS). [Link]
-
MDPI. Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. [Link]
-
PubMed Central. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]
- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
-
ResearchGate. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. [Link]
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- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Chloro-5-(methylsulfanyl)aniline: An Application Note and Detailed Protocol
Introduction
2-Chloro-5-(methylsulfanyl)aniline is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a chlorinated aromatic ring with both an amino and a methylsulfanyl group, makes it a versatile building block for accessing more complex molecular architectures. This application note provides a comprehensive guide for the synthesis of this compound, detailing a reliable two-step protocol, the underlying chemical principles, and practical considerations for researchers in organic synthesis and drug development.
The presented synthesis commences with the commercially available starting material, 4-chloro-3-nitroanisole, and proceeds through a nucleophilic aromatic substitution to introduce the methylsulfanyl moiety, followed by a robust reduction of the nitro group to yield the target aniline. This route is selected for its efficiency, scalability, and the use of readily available reagents.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall synthetic route for this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Part 1: Synthesis of 1-Chloro-4-(methylsulfanyl)-2-nitrobenzene
This initial step involves a nucleophilic aromatic substitution reaction where the methoxy group of 4-chloro-3-nitroanisole is displaced by a methylsulfanyl group. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating this transformation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-Chloro-3-nitroanisole | 187.58 | 10.0 g | 0.0533 | 98% | Sigma-Aldrich |
| Sodium thiomethoxide (NaSMe) | 70.09 | 4.11 g | 0.0586 | 95% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 100 mL | - | 99.8% | Sigma-Aldrich |
| Diethyl ether | 74.12 | 200 mL | - | - | Fisher Scientific |
| Saturated sodium chloride solution (brine) | - | 100 mL | - | - | In-house |
| Anhydrous magnesium sulfate (MgSO4) | 120.37 | 10 g | - | - | Acros Organics |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-chloro-3-nitroanisole (10.0 g, 0.0533 mol).
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the starting material.
-
Carefully add sodium thiomethoxide (4.11 g, 0.0586 mol) to the solution in portions over 10 minutes. The reaction mixture may experience a slight exotherm.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of 1% to 5% ethyl acetate in hexanes to afford 1-chloro-4-(methylsulfanyl)-2-nitrobenzene as a yellow solid.
Expected Yield: 85-92% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of this compound
The second step is the reduction of the nitro group of 1-chloro-4-(methylsulfanyl)-2-nitrobenzene to an amine using stannous chloride dihydrate. This method is well-established for the reduction of aromatic nitro compounds and is known for its high yield and tolerance of various functional groups, including halogens and sulfides.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 1-Chloro-4-(methylsulfanyl)-2-nitrobenzene | 203.65 | 9.0 g | 0.0442 | - | From Part 1 |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 50.0 g | 0.222 | 98% | Sigma-Aldrich |
| Ethanol (EtOH) | 46.07 | 200 mL | - | 99.5% | Fisher Scientific |
| Saturated sodium bicarbonate solution (NaHCO₃) | - | 300 mL | - | - | In-house |
| Ethyl acetate (EtOAc) | 88.11 | 300 mL | - | - | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 15 g | - | - | Acros Organics |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 1-chloro-4-(methylsulfanyl)-2-nitrobenzene (9.0 g, 0.0442 mol) in ethanol (200 mL).
-
Add stannous chloride dihydrate (50.0 g, 0.222 mol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A tin salt precipitate will form.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.
Expected Yield: 90-98%[1] Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Safety and Handling Precautions
-
4-Chloro-3-nitroanisole: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[2]
-
Sodium thiomethoxide: Flammable solid. Self-heating; may catch fire. Causes severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. May damage the unborn child.
-
Stannous chloride dihydrate: Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This application note details a robust and high-yielding two-step synthesis of this compound from 4-chloro-3-nitroanisole. The procedures are well-established and utilize common laboratory reagents and techniques, making this protocol accessible to a broad range of synthetic chemists. The successful synthesis and purification of this key intermediate will facilitate further research and development in the fields of medicinal chemistry and materials science.
References
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Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. ACS Omega, 2020.
-
A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008.
-
4-Chloro-3-nitroanisole Safety Data Sheet. Sigma-Aldrich.
-
Organic Syntheses Procedure, m-CHLORONITROBENZENE. Organic Syntheses.
-
Method for preparing 4-chlorine-3-nitroanisole. Google Patents.
Sources
Topic: Reaction Mechanisms Involving 2-Chloro-5-(methylsulfanyl)aniline
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Chloro-5-(methylsulfanyl)aniline is a substituted aniline derivative that serves as a versatile building block in modern organic synthesis. Its unique combination of a nucleophilic amino group, a reactive chloro substituent, and a modifiable methylsulfanyl moiety makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations including diazotization-azo coupling and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to empower researchers to adapt and troubleshoot these methodologies effectively.
Introduction: Chemical Profile and Synthetic Utility
This compound (CAS: 15945-75-2) possesses a distinct electronic and structural profile.[1] The amino group is a powerful ortho-, para-director and an activating group for electrophilic aromatic substitution, while also serving as a potent nucleophile and a handle for diazotization. The chloro group, positioned ortho to the amine, is a deactivating group but is susceptible to displacement via nucleophilic aromatic substitution or, more efficiently, through transition-metal catalysis. The methylsulfanyl (-SCH₃) group is a weak activating group and can be oxidized to the corresponding electron-withdrawing sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) groups, further expanding the molecule's synthetic potential.[2] This trifecta of functional groups allows for sequential and regioselective modifications, making it a strategic starting material for synthesizing a diverse array of target molecules.
| Property | Value |
| CAS Number | 15945-75-2 |
| Molecular Formula | C₇H₈ClNS |
| Molecular Weight | 173.67 g/mol |
| Appearance | Solid or liquid |
| Key Functional Groups | Primary Aromatic Amine, Aryl Chloride, Thioether |
Diazotization and Azo Coupling Reactions
The transformation of the primary amino group into a diazonium salt is one of the most fundamental and useful reactions of anilines. The resulting diazonium ion is a highly versatile intermediate that can undergo substitution (e.g., Sandmeyer reaction) or act as an electrophile in coupling reactions to form vibrantly colored azo compounds.[3][4]
Mechanism of Diazotization
Diazotization requires the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid.[5] The reaction is performed at low temperatures (0–5 °C) because aryl diazonium salts are notoriously unstable and can explosively decompose at higher temperatures or if isolated in dry form.[6] The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺), the key agent in the reaction. The amine's lone pair attacks the nitrosonium ion, and subsequent proton transfers and dehydration yield the aryl diazonium ion.[7][8]
Protocol: Azo Coupling
Materials:
-
Freshly prepared diazonium salt solution (from step 2.2)
-
Phenol (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ice bath
Protocol:
-
Prepare Coupling Partner: Dissolve phenol (1.0 eq) in a cold 10% NaOH solution. Cool this solution to 0–5 °C in an ice bath.
-
Rationale: The reaction is performed under basic conditions (pH > 7.5) to generate the highly nucleophilic phenoxide ion, which is a much stronger activating group than the hydroxyl group. [9]2. Coupling Reaction: Slowly add the cold, freshly prepared diazonium salt solution to the cold phenoxide solution with vigorous stirring.
-
Rationale: Maintaining low temperatures is essential to prevent decomposition of the diazonium salt.
-
-
Precipitation: A brightly colored precipitate (the azo dye) should form immediately. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and dry it under vacuum.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds. This compound is an excellent substrate for these transformations, primarily reacting at the aryl-chloride bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. [10][11]This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance. [12] Mechanism: The catalytic cycle involves a Pd(0) species. [13]1. Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Cl bond of this compound to form a Pd(II) complex. 2. Amine Coordination & Deprotonation: The coupling amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. 3. Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired arylamine product and regenerating the active Pd(0) catalyst. [11]
Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (e.g., Aniline, Morpholine) (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or other bulky phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Rationale: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen. An inert atmosphere is critical for catalytic activity. [14]2. Reagent Addition: Add this compound, the amine coupling partner, and the anhydrous solvent.
-
-
Heating: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Rationale: Heating is typically required to drive the catalytic cycle, especially the oxidative addition to the relatively unreactive aryl chloride bond.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Bulky Ligand | Efficient for coupling aryl chlorides. [14] |
| Base | NaOtBu (strong) or K₃PO₄ (mild) | Deprotonates the amine for coordination. [13] |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point solvents. |
| Temperature | 80-110 °C | Overcomes activation energy for oxidative addition. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an aryl halide with an organoboron species (boronic acid or ester). [15][16]It is renowned for its mild conditions and tolerance of a wide variety of functional groups.
Mechanism: The catalytic cycle is similar in principle to other cross-couplings. [17]1. Oxidative Addition: A Pd(0) catalyst adds to the Ar-Cl bond to form a Pd(II) species. 2. Transmetalation: The organic group is transferred from the boron atom to the palladium center, a step typically facilitated by a base. 3. Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-Chloro-5-(methylsulfanyl)aniline in Pharmaceutical Synthesis
Introduction
In the landscape of modern pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular entities. 2-Chloro-5-(methylsulfanyl)aniline, a substituted aromatic amine, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique trifunctional nature—an aniline for nucleophilic reactions, a chloro group for cross-coupling or nucleophilic substitution, and a methylsulfanyl moiety for fine-tuning electronic properties or further transformation—provides chemists with a powerful scaffold for generating diverse compound libraries and accessing novel chemical space.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes on the utility of this compound, detailed experimental protocols for its use in a key synthetic transformation, and critical insights into its handling and characterization. The protocols and explanations are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use. These properties influence its reactivity, solubility, and the choice of appropriate analytical methods for its characterization.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15945-75-2 | [1][2] |
| Molecular Formula | C₇H₈ClNS | [3] |
| Molecular Weight | 173.66 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | 2-Chloro-5-(methylthio)aniline, Benzenamine, 2-chloro-5-(methylthio)- | |
| Appearance | Typically a solid | [1] |
| InChI Key | PUQFMQYZZXOHPG-UHFFFAOYSA-N |
Analytical Characterization Protocol
Confirming the identity and purity of this compound is a critical first step. A combination of spectroscopic and chromatographic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the three protons on the substituted ring, while the singlet corresponding to the methylsulfanyl (-SMe) group and the broad singlet for the amine (-NH₂) protons will be key identifiers.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak, which is a definitive indicator of the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is typically effective. Purity is determined by the area percentage of the main peak.
-
Gas Chromatography (GC): As an alternative to HPLC, GC can be used to assess purity, particularly for its volatility.[4]
Health and Safety Considerations
As with many aniline derivatives, this compound requires careful handling to minimize exposure and ensure laboratory safety.[5][6]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
Table 2: Recommended Personal Protective Equipment (PPE) and Handling
| Control | Specification | Rationale |
| Engineering | Chemical Fume Hood | To prevent inhalation of dust or vapors.[7] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption.[5] |
| Eye Protection | Chemical safety goggles or face shield | To protect against splashes and eye irritation.[5] |
| Skin/Body | Lab coat | To prevent contamination of personal clothing. |
| Respiratory | NIOSH/MSHA-approved respirator | Required if dusts are generated outside of a fume hood. |
Core Applications in Pharmaceutical Synthesis
The synthetic value of this compound lies in its capacity to serve as a scaffold for building more complex molecules, particularly heterocyclic systems common in pharmaceuticals.[8] The aniline moiety is a potent nucleophile and directing group, while the other substituents offer avenues for diversification.
One of the most powerful applications of aniline intermediates is the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer properties.[9] The following section provides a detailed protocol for a representative sulfonamide synthesis.
Detailed Experimental Protocol
Protocol 4.1: Synthesis of N-(2-Chloro-5-(methylsulfanyl)phenyl)benzenesulfonamide
This protocol details a standard procedure for the synthesis of a sulfonamide derivative, showcasing a core application of this compound.
Principle
The reaction proceeds via the nucleophilic attack of the aniline nitrogen atom on the electrophilic sulfur atom of benzenesulfonyl chloride. Pyridine, a mild organic base, is used to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion and prevents the protonation of the starting aniline.
Materials and Reagents
| Reagent | CAS Number | Amount | Molar Eq. |
| This compound | 15945-75-2 | 1.00 g | 1.0 |
| Benzenesulfonyl chloride | 98-09-9 | 1.12 g | 1.1 |
| Pyridine, anhydrous | 110-86-1 | 0.91 mL | 2.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 25 mL | - |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | ~20 mL | - |
| Ethyl Acetate | 141-78-6 | ~100 mL | - |
| Sodium Sulfate, anhydrous | 7757-82-6 | As needed | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | ~25 mL | - |
Step-by-Step Procedure
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.76 mmol).
-
Dissolution: Add anhydrous dichloromethane (25 mL) to the flask. Stir under an inert atmosphere (e.g., nitrogen or argon) until the solid is fully dissolved.
-
Base Addition: Add anhydrous pyridine (0.91 mL, 11.52 mmol, 2.0 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.12 g, 6.34 mmol, 1.1 eq.) to the cooled solution dropwise over 5 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Workup - Quench: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (20 mL) to neutralize excess pyridine.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Workup - Wash: Wash the combined organic layers with water (25 mL) followed by saturated brine (25 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Isolation: Combine the pure fractions and remove the solvent in vacuo to yield N-(2-Chloro-5-(methylsulfanyl)phenyl)benzenesulfonamide as a solid.
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the aromatic protons from both rings, a singlet for the -SMe group (approx. δ 2.5 ppm), and a broad singlet for the sulfonamide N-H proton.
-
MS (ESI+): Calculated m/z for C₁₃H₁₂ClNO₂S₂ [M+H]⁺. The presence of the Cl isotope pattern (M+2) should be observed.
-
HPLC: A single major peak with a purity of >95%.
Troubleshooting and Key Insights
| Potential Issue | Probable Cause | Recommended Solution |
| Low Reaction Conversion | Insufficient reaction time; moisture in reagents/glassware; inactive sulfonyl chloride. | Extend reaction time. Ensure all reagents and glassware are anhydrous. Use freshly opened or purified sulfonyl chloride. |
| Formation of Di-sulfonated Product | Excess sulfonyl chloride; highly reactive conditions. | Use a controlled stoichiometry (1.05-1.1 eq.) of sulfonyl chloride. Maintain a low reaction temperature during addition. |
| Difficult Purification | Co-elution of product with pyridine-related byproducts. | Ensure the acidic workup (Step 8) is thorough to convert all pyridine into its water-soluble salt, which is easily removed. |
Field-Proven Insight: The choice of base is critical. While pyridine is standard, a non-nucleophilic base like triethylamine (TEA) can also be used. However, pyridine often leads to cleaner reactions in this context. For less reactive anilines, a stronger base like DMAP (4-Dimethylaminopyridine) can be used catalytically.
Conclusion
This compound is a potent and versatile intermediate for pharmaceutical research and development. Its well-defined reactivity allows for predictable and high-yielding transformations, making it an ideal starting point for the synthesis of diverse molecular structures. By understanding its properties, adhering to safety protocols, and applying robust synthetic methods as detailed in this guide, researchers can effectively leverage this building block to accelerate drug discovery programs and develop novel therapeutic agents.
References
- Title: 2-Chloro-5-(methylsulfonyl)
- Title: Safety Data Sheet - 2-chloro-5-(methylsulfanyl)
- Title: 2-Chloro-5-(trifluoromethylsulfinyl)
- Title: SAFETY DATA SHEET - 5-Chloro-o-toluidine Source: Thermo Fisher Scientific URL
- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: Synthesis of Tofisopam (1 a) and its analogs.
- Title: 2-Chloro-5-(methylthio)
- Title: SAFETY DATA SHEET - 2-Chloro-5-nitroaniline Source: Fisher Scientific URL
- Title: New, Lithiation-Based Synthesis of Tofisopam, a 2,3-Benzodiazepine Type Anxiolytic Drug Source: J-GLOBAL URL
- Title: Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)
- Title: 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 Source: PubChem URL
- Title: 5-CHLORO-2-(METHYLTHIO)
- Title: 2-Chloro-5-Nitroaniline: A Key Intermediate for Color Forming Agents and Pharmaceutical Synthesis Source: Parchem URL
- Title: 2-Chloro-5-methoxyaniline | 2401-24-3 Source: J&K Scientific URL
- Title: 2-chloro-3-(methylthio)
- Title: material safety data sheet - 2,5-dichloro aniline 98% Source: AstaTech URL
- Title: Chemical Properties of 2-Chloro-5-methylaniline (CAS 95-81-8)
- Title: Process for the preparation of tofisopam and new intermediates Source: Google Patents URL
- Title: 2-Chloro-5-methylaniline Source: Cheméo URL
- Title: NEW, LITHIATION-BASED SYNTHESIS OF TOFISOPAM, A 2,3-BENZODIAZEPINE TYPE ANXIOLYTIC DRUG Source: J-GLOBAL URL
- Title: 2-methoxy - 5 - chloro aniline derivatives Source: Google Patents URL
- Title: method 8131 aniline and selected derivatives by gas chromatography Source: EPA URL
- Title: PROCESS FOR THE PREPARATION OF TOFISOPAM AND NEW INTERMEDIATES Source: WIPO Patentscope URL
- Title: 2-chloro-5-(methylsulfanyl)
- Title: Novel aniline derivatives, their manufacture and use as pharmaceutical agents Source: Google Patents URL
- Title: Synthesis method of 5-chloro-2-methyl aniline Source: Google Patents URL
- Title: Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)
- Title: An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals Source: Beilstein Journals URL
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Application Notes and Protocols for 2-Chloro-5-(methylsulfanyl)aniline in Agrochemical Formulations
Version: 1.0
Introduction: The Strategic Importance of Substituted Anilines in Modern Crop Protection
Substituted anilines are a cornerstone of the agrochemical industry, serving as versatile intermediates in the synthesis of a wide array of active ingredients, including herbicides, fungicides, and insecticides. Their utility stems from the reactivity of the aniline functional group, which allows for the construction of more complex molecular architectures. 2-Chloro-5-(methylsulfanyl)aniline is an exemplar of this class of building blocks, offering multiple reaction sites for the synthesis of novel and effective crop protection agents.
This document provides a comprehensive guide for researchers and professionals in the agrochemical sector on the potential applications of this compound. While direct public-domain examples of its use in registered products are limited, its structural motifs are highly relevant to the synthesis of several classes of modern pesticides. This guide will, therefore, focus on a key potential application: its use as a precursor for the synthesis of diamide-class insecticides, a group of highly effective and widely used crop protection agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is critical for process development, safety, and formulation.
| Property | Value | Source |
| CAS Number | 15945-75-2 | |
| Molecular Formula | C7H8ClNS | [] |
| Molecular Weight | 173.67 g/mol | |
| Boiling Point | 276°C at 760mmHg | [] |
| Density | 1.28 g/cm³ | [] |
| Appearance | Solid or liquid |
Proposed Application: Synthesis of Diamide Insecticides
Diamide insecticides are a class of insecticides that act as ryanodine receptor modulators in insects, leading to uncontrolled calcium release and paralysis. The synthesis of many diamides involves the condensation of a substituted aniline with a carboxylic acid derivative. This compound is a plausible precursor for the synthesis of novel diamide insecticides.
Synthetic Pathway Overview
The following diagram illustrates a plausible synthetic route from this compound to a hypothetical diamide insecticide.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and formulation of a hypothetical diamide insecticide derived from this compound.
Protocol 1: Synthesis of a Diamide Insecticide Intermediate
Objective: To acylate this compound with a substituted benzoyl chloride.
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 2-fluoro-3-methylbenzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.
Protocol 2: Formulation of a Suspension Concentrate (SC)
Objective: To prepare a stable suspension concentrate formulation of the synthesized diamide insecticide.
Materials:
-
Synthesized diamide insecticide (active ingredient, AI)
-
Wetting agent (e.g., sodium lignosulfonate)
-
Dispersing agent (e.g., naphthalene sulfonate condensate)
-
Antifreeze agent (e.g., propylene glycol)
-
Antifoaming agent (e.g., silicone-based)
-
Biocide
-
Deionized water
-
High-shear mixer
-
Bead mill
Procedure:
-
In a suitable vessel, mix the antifreeze agent, biocide, and a portion of the deionized water.
-
Add the wetting and dispersing agents to the aqueous phase and mix until fully dissolved.
-
Slowly add the finely ground active ingredient to the mixture under high-shear agitation to form a slurry.
-
Pass the slurry through a bead mill to achieve the desired particle size distribution (typically 2-5 microns).
-
Add the remaining water and the antifoaming agent, and mix until a homogeneous suspension is obtained.
-
Perform quality control tests, including particle size analysis, viscosity, and stability at elevated temperatures.
Quality Control and Analytical Methods
Robust analytical methods are essential for ensuring the quality and consistency of both the synthesized active ingredient and the final formulation.
| Parameter | Analytical Method |
| Purity of Active Ingredient | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Identity of Active Ingredient | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Particle Size Distribution | Laser Diffraction |
| Viscosity of Formulation | Rotational Viscometer |
| pH of Formulation | pH Meter |
Mode of Action and Biological Efficacy
As a member of the diamide class, the hypothetical insecticide derived from this compound would be expected to target the insect ryanodine receptor. This mode of action provides excellent efficacy against a range of chewing pests, particularly Lepidoptera (caterpillars).
Workflow for Efficacy Testing
Conclusion
This compound represents a valuable, yet under-explored, building block for the synthesis of novel agrochemicals. Its structural features make it a prime candidate for the development of new diamide insecticides, a class of compounds with proven efficacy and a favorable safety profile. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the potential of this versatile intermediate in the ongoing quest for innovative and sustainable crop protection solutions.
References
-
Google Patents. Method for continuous preparation of 2-chloro-5-chloromethylpyridine in microchannel. [2]
-
Google Patents. Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline. [3]
-
Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. [4]
-
Google Patents. Preparation of 2-chloro-5-methylpyridine. [5]
-
Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. [6]
-
Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole. [7]
-
J&K Scientific. 2-Chloro-5-methoxyaniline | 2401-24-3. [Link][8]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline. [Link][9]
-
Patsnap. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. [Link][10]
-
ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link][11]
-
ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link][12]
Sources
- 2. CN102796039B - Method for continuous preparation of 2-chloro-5-chloromethylpyridine in microchannel - Google Patents [patents.google.com]
- 3. US3108124A - Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline - Google Patents [patents.google.com]
- 4. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 2-Chloro-5-(methylsulfanyl)aniline Derivatives
Introduction: The Emerging Role of Substituted Anilines in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of small molecule therapeutics, aniline derivatives have emerged as a privileged scaffold, forming the backbone of numerous FDA-approved drugs, particularly kinase inhibitors. The specific substitution pattern on the aniline ring plays a crucial role in modulating the pharmacological properties of these agents, including their target affinity, selectivity, and pharmacokinetic profile.
This document provides a detailed guide for the synthesis of potential anticancer agents derived from 2-Chloro-5-(methylsulfanyl)aniline. This particular starting material is of significant interest due to the unique combination of its substituents: a chloro group, which can influence binding interactions and metabolic stability; and a methylsulfanyl group, a feature present in several bioactive molecules that can participate in hydrogen bonding and other non-covalent interactions within a biological target. While direct literature on the synthesis of anticancer agents from this specific aniline is nascent, this guide leverages established synthetic methodologies for analogous anilines to provide robust and reliable protocols for the synthesis of novel pyrimidine-based anticancer candidates. The phenylamino-pyrimidine scaffold is a well-established pharmacophore in a variety of tyrosine kinase inhibitors[1].
These application notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics. The protocols and insights provided herein are designed to be both scientifically rigorous and practically applicable in a laboratory setting.
Proposed Synthetic Pathway: Towards Anilinopyrimidine-Based Kinase Inhibitors
The synthetic strategy outlined below focuses on the construction of anilinopyrimidine derivatives, a class of compounds known to exhibit potent anticancer activity, often by inhibiting key kinases involved in cancer cell signaling. The primary reaction is a nucleophilic aromatic substitution (SNAr) between this compound and a suitably substituted dichloropyrimidine.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of anilinopyrimidine derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-Chloro-5-(methylsulfanyl)phenyl)-4-chloropyrimidin-2-amine (Intermediate 1)
This protocol details the initial SNAr reaction to couple the aniline starting material with 2,4-dichloropyrimidine. The regioselectivity of this reaction is critical. Generally, in the reaction of 2,4-dichloropyrimidines with nucleophiles, substitution occurs preferentially at the C4 position[2]. However, the presence of substituents on either the pyrimidine or the aniline can influence this selectivity[3][4]. For this protocol, we will assume the major product is the C2-aminated pyrimidine, which can be separated from the C4-aminated isomer by chromatography.
Materials and Reagents:
-
This compound (CAS No: 15945-75-2)[5]
-
2,4-Dichloropyrimidine
-
Anhydrous Propanol
-
Triethylamine (TEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
In a microwave reaction vial equipped with a magnetic stirrer, combine this compound (1.0 mmol, 173.66 mg) and 2,4-dichloropyrimidine (1.0 mmol, 148.98 mg).
-
Add 3-5 mL of anhydrous propanol to the vial.
-
Add triethylamine (1.2 mmol, 0.167 mL) to the reaction mixture.
-
Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 120-140 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC)[6].
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of saturated sodium bicarbonate solution.
-
Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired N-(2-Chloro-5-(methylsulfanyl)phenyl)-4-chloropyrimidin-2-amine intermediate.
Characterization:
The structure of the synthesized intermediate should be confirmed by standard analytical techniques, including:
-
1H NMR and 13C NMR: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Protocol 2: Synthesis of Final Anilinopyrimidine Derivatives
This protocol describes the second SNAr reaction to introduce diversity at the C4 position of the pyrimidine ring, leading to the final target compounds.
Materials and Reagents:
-
N-(2-Chloro-5-(methylsulfanyl)phenyl)-4-chloropyrimidin-2-amine (Intermediate 1)
-
A variety of secondary amines (e.g., morpholine, piperidine, N-methylpiperazine)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K2CO3)
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
Procedure:
-
To a solution of Intermediate 1 (1.0 mmol) in 10 mL of anhydrous DMF, add the desired secondary amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final anilinopyrimidine derivative.
Potential Biological Activity and Mechanism of Action
The synthesized anilinopyrimidine derivatives are designed as potential kinase inhibitors. Many anticancer drugs with a similar core structure, such as Imatinib, function by targeting the ATP-binding site of tyrosine kinases, thereby inhibiting their activity and downstream signaling pathways that are crucial for cancer cell proliferation and survival[7].
Potential Signaling Pathway Inhibition
Caption: Proposed mechanism of action via kinase inhibition.
Data Presentation: Anticipated Biological Evaluation Results
The anticancer activity of the synthesized compounds would be evaluated using standard in vitro assays. The following table provides a template for presenting the anticipated cytotoxicity data against a panel of human cancer cell lines.
| Compound ID | R-group | Cancer Cell Line | IC50 (µM) |
| Final Product 1 | Morpholinyl | MCF-7 (Breast) | Expected value |
| HCT116 (Colon) | Expected value | ||
| A549 (Lung) | Expected value | ||
| Final Product 2 | N-methylpiperazinyl | MCF-7 (Breast) | Expected value |
| HCT116 (Colon) | Expected value | ||
| A549 (Lung) | Expected value | ||
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | Reference value |
| HCT116 (Colon) | Reference value | ||
| A549 (Lung) | Reference value |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis of novel anticancer agents derived from this compound. The proposed anilinopyrimidine scaffold is a promising starting point for the development of potent and selective kinase inhibitors. Future work should focus on the synthesis of a diverse library of derivatives by varying the substituent at the C4 position of the pyrimidine ring. Subsequent biological evaluation will be crucial to identify lead compounds with significant anticancer activity. Further optimization of these lead compounds could involve modifying the aniline core to enhance their pharmacological properties. The exploration of other heterocyclic scaffolds, such as triazoles, starting from this compound also represents a promising avenue for future research[8][9][10].
References
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Mioc, M., Bercean, V., Avram, S., Ghiulai, R. M., Balan-Porcarasu, M., Coricovac, D., Gherman, C., Muntean, D., Kurunczi, L., & Soica, C. (2017). Base-Catalyzed Synthesis. Frontiers in Chemistry, 5. [Link]
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Nawaz, H., Rahim, F., Ullah, H., Taha, M., Khan, A. U., & Gollapalli, M. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLOS ONE, 17(10), e0275965. [Link]
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Eveson, R. (2015). synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents. Hetero Letters, 5(3), 441-450. [Link]
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Karim, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2684. [Link]
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Żołnowska, B., Sławiński, J., Kawiak, A., & Breza, M. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. International Journal of Molecular Sciences, 24(5), 4436. [Link]
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American Elements. (n.d.). Triazoles. Retrieved from [Link]
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Panda, S. S., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4889. [Link]
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Głowacka, I. E., et al. (2021). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Materials, 14(8), 2039. [Link]
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Karim, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2684. [Link]
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Żołnowska, B., Sławiński, J., Kawiak, A., & Breza, M. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. International Journal of Molecular Sciences, 24(5), 4436. [Link]
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da Cruz, E. F., et al. (2020). Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. Current Topics in Medicinal Chemistry, 20(3), 227-243. [Link]
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Sławiński, J., & Żołnowska, B. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 143(10), 1373-1380. [Link]
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QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
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Torres, E., et al. (2024). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 29(1), 123. [Link]
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Manley, P. W., et al. (1989). An improved synthesis of 2‐amino‐5‐[(4‐chlorophenyl)thio]‐4‐morpholinopyrimidine (BW 394U) — A potential antisenility agent. Journal of Heterocyclic Chemistry, 26(4), 1277-1280. [Link]
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Żołnowska, B., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. International Journal of Molecular Sciences, 24(5), 4436. [Link]
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Wang, T., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 20(16), 4865-4869. [Link]
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Hurst, D. T., et al. (1995). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Heterocycles, 41(4), 735-742. [Link]
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Castillo, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Chemistry, 4(4), 1361-1376. [Link]
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Application Notes and Protocols: Advanced Nucleophilic Substitution Strategies for 2-Chloro-5-(methylsulfanyl)aniline
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Key Pharmaceutical Building Block
2-Chloro-5-(methylsulfanyl)aniline is a highly valuable, functionalized aromatic scaffold frequently employed in the synthesis of complex molecular targets within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a leaving group (chloro), an activating/directing group (amino), and a sulfur-containing moiety, makes it a precursor for a diverse range of derivatives. One such application includes its use in the synthesis of the guanidine compound CNS-5161.[1]
However, the direct functionalization of this molecule via nucleophilic substitution presents a significant chemical challenge. The chlorine atom is attached to a relatively electron-rich aromatic ring, which is inherently resistant to classical nucleophilic aromatic substitution (SNAr) pathways. This guide provides an in-depth analysis of this reactivity challenge and presents detailed, field-proven protocols leveraging modern transition-metal catalysis to overcome these limitations. We will explore palladium-, copper-, and nickel-catalyzed systems, providing researchers with a robust toolkit for the efficient and versatile modification of this important intermediate.
Mechanistic Considerations: Why Classical Approaches Fall Short
The Challenge of Classical Nucleophilic Aromatic Substitution (SNAr)
The canonical SNAr mechanism proceeds via a two-step addition-elimination pathway.[2] A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The reaction is consummated by the expulsion of the leaving group, which restores the ring's aromaticity.
The critical requirement for this pathway is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group.[2][3] These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
In the case of this compound, the substituents do not meet this requirement. The amino (-NH₂) group is a powerful electron-donating group (EDG), and the methylsulfanyl (-SMe) group is also generally donating. These groups increase the electron density of the aromatic ring, deactivating it towards attack by nucleophiles and destabilizing the would-be anionic intermediate. Consequently, subjecting this molecule to traditional SNAr conditions typically results in no reaction or requires impractically harsh conditions with poor yields.
Caption: Unfavorable SNAr pathway for this compound.
The Solution: Transition-Metal Catalyzed Cross-Coupling
To effectively functionalize unactivated aryl chlorides, the field has turned to transition-metal catalysis. Palladium, copper, and nickel complexes can mediate these transformations under significantly milder conditions with broader substrate scope. These reactions operate through catalytic cycles fundamentally different from the SNAr mechanism, involving steps like oxidative addition and reductive elimination that bypass the need for a stabilized Meisenheimer complex.[4][5]
Protocol 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is the preeminent method for constructing carbon-nitrogen bonds and is exceptionally effective for coupling aryl chlorides with a wide array of amines.[6]
Principle of the Reaction
The reaction proceeds through a catalytic cycle initiated by an active Pd(0) species.[7] This species undergoes oxidative addition into the aryl-chlorine bond. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium(II) complex yields the desired N-aryl product and regenerates the Pd(0) catalyst.[7][8] The choice of a bulky, electron-rich phosphine ligand is paramount, as it facilitates the crucial, and often rate-limiting, reductive elimination step.[6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Coupling with Morpholine
This protocol describes a representative procedure on a 1.0 mmol scale. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Materials:
-
This compound (1.0 mmol, 173.7 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
G3-XPhos Palladacycle (0.02 mmol, 16.8 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Equipment:
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert gas manifold (Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To the Schlenk flask, add this compound, G3-XPhos Palladacycle, and sodium tert-butoxide.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Key Parameters & Optimization
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components. The causality behind these choices is critical for troubleshooting and adaptation.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Precatalyst | G2, G3, G4 Palladacycles | These are air-stable Pd(II) precatalysts that reliably generate the active Pd(0) species in situ. G3 and G4 catalysts often show higher activity at lower loadings. |
| Ligand | Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) | This is the most critical variable. Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition. The optimal ligand can be substrate-dependent and may require screening. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is common for many amines. Weaker bases like K₃PO₄ are used for substrates with base-sensitive functional groups.[9] |
| Solvent | Toluene, Dioxane, t-BuOH | Aprotic, non-coordinating solvents are generally preferred. Toluene is a robust choice for higher temperatures. Dioxane is also widely used.[7] |
Protocol 2: Copper-Catalyzed Cross-Coupling (Ullmann Condensation)
The Ullmann reaction is a classical, copper-catalyzed method for forming C-N, C-O, and C-S bonds.[5] While often requiring higher temperatures than palladium-catalyzed routes, it is a cost-effective and powerful alternative, especially for large-scale synthesis.[10]
Principle of the Reaction
The modern Ullmann condensation involves a Cu(I) catalyst, often stabilized by a ligand. The proposed mechanism involves the formation of a copper(I) amide, alkoxide, or thiolate, which then reacts with the aryl halide. The cycle is often proposed to proceed through a Cu(I)/Cu(III) oxidative addition/reductive elimination pathway.[5][10]
Detailed Experimental Protocol: C-O Coupling with Phenol
Materials:
-
This compound (1.0 mmol, 173.7 mg)
-
Phenol (1.5 mmol, 141.2 mg)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)
-
1,10-Phenanthroline (0.2 mmol, 36.0 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous Dimethylformamide (DMF) (4 mL)
Procedure:
-
Vessel Preparation: In an oven-dried reaction tube, combine all solid reagents: this compound, phenol, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Inerting: Seal the tube and purge with inert gas.
-
Solvent Addition: Add anhydrous DMF (4 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 120-140 °C. Stir vigorously.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion (typically 24-48 hours), cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Experimental Workflow Visualization
Caption: General experimental workflow for metal-catalyzed cross-coupling.
Emerging Methods: Nickel-Catalyzed Amination
Nickel catalysis has emerged as a highly attractive strategy due to nickel's lower cost and high reactivity towards activating C-Cl bonds.[11] Air-stable Ni(II) precatalysts, such as NiCl₂(DME), can be used with various phosphine or N-heterocyclic carbene (NHC) ligands to effect C-N bond formation, often with excellent functional group tolerance.[11][12] These methods provide a sustainable and economically viable alternative to palladium and are particularly promising for industrial applications.
Summary and Method Selection
The functionalization of this compound via nucleophilic substitution is most effectively achieved through transition-metal catalysis. While classical SNAr reactions are largely ineffective, a suite of powerful catalytic methods is at the disposal of the modern chemist.
| Method | Primary Application | Advantages | Considerations |
| Buchwald-Hartwig (Pd) | C-N Coupling | Broadest substrate scope, high functional group tolerance, generally milder conditions.[4] | Higher catalyst cost. Ligand screening may be necessary. |
| Ullmann Condensation (Cu) | C-N, C-O, C-S Coupling | Low catalyst cost, effective for specific transformations, scalable.[5] | Often requires higher temperatures and polar aprotic solvents. |
| Nickel-Catalyzed Amination | C-N Coupling | Low catalyst cost, excellent for aryl chlorides, "greener" alternative.[11] | Field is still evolving; ligand sensitivity can be high. |
The choice of method should be guided by the specific nucleophile, scale of the reaction, and available resources. For exploratory and discovery chemistry, the broad scope of the Buchwald-Hartwig amination is often the first choice. For process development and scale-up, the economics of Ullmann or nickel-based catalysis become increasingly compelling.
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Caruso, A. J., Colley, A. M., & Bryant, G. L. (1982). Nucleophilic aromatic substitution reactions of chloroanilines and chloroanilides with potassium phenylthiolate. The Journal of Organic Chemistry, 47(18), 3537-3540. [Link]
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Shields, J. D., Ahn, J. M., & Sanford, M. S. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Organic letters, 16(1), 132-135. [Link]
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Walsh, K., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. European Journal of Organic Chemistry, 2012(30), 5949-5954. [Link]
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Al-Matar, H. M., et al. (2010). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of physical organic chemistry, 23(11), 1043-1050. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Viciu, M. S., et al. (2004). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In: N-Heterocyclic Carbenes in Synthesis. [Link]
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Crampton, M. R., & Emokpae, T. A. (1976). Nucleophilic substitution reactions of anilino thioethers with anilines in methanol. Journal of the Chemical Society, Perkin Transactions 2, (7), 768-772. [Link]
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Pérez-Temprano, M. H., et al. (2014). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 4(9), 3071-3081. [Link]
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Lee, I., et al. (1998). Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines. Journal of the Chemical Society, Perkin Transactions 2, (9), 1941-1946. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Behera, R. K. (2024). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity, 2(1), 1-10. [Link]
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Is this an appropriate synthesis? Also how could I make it better???. Reddit. [Link]
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Leadbeater, N. E., & Williams, V. A. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(32). [Link]
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Gibbs, A. R., et al. (2001). Synthesis of N-(2-chloro-5-methylthiophenyl)-N'-(3-methyl-thiophenyl)-N'-[3H3]methylguanidine, {[3H3]CNS-5161}. Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S99-S101. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The organic chemistry of drug synthesis. Beilstein Journal of Organic Chemistry, 7, 1175-1216. [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]
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Application Notes and Protocols for the Determination of Aniline Derivatives
<
Introduction
Aniline and its derivatives are crucial chemical intermediates in the manufacturing of a wide array of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Their extensive use, however, has led to their presence as environmental pollutants, necessitating vigilant monitoring due to the toxic and potentially carcinogenic nature of many of these compounds.[2][3] This document provides a comprehensive guide to the analytical methodologies for the determination of aniline derivatives, designed for researchers, scientists, and professionals in drug development. It emphasizes not just the procedural steps but the underlying scientific principles that govern method selection and optimization, ensuring robust and reliable results.
The analytical landscape for aniline derivatives is dominated by chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4][5] Spectrophotometric and electrochemical methods also offer viable alternatives, each with distinct advantages and limitations. The choice of method is dictated by factors such as the concentration of the analyte, the complexity of the sample matrix, and the specific physicochemical properties of the aniline derivatives under investigation.
I. Chromatographic Methods: The Cornerstone of Aniline Analysis
Chromatography stands as the most powerful and versatile tool for the separation and quantification of aniline derivatives.[5][6][7] The choice between liquid and gas chromatography is a critical first step, largely dependent on the volatility and thermal stability of the target analytes.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is often the method of choice for aniline derivatives due to its applicability to a wide range of polar and non-polar compounds without the need for derivatization.[4] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.[2]
Principle of Separation in RP-HPLC: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water with acetonitrile or methanol).[2] The separation is driven by the differential partitioning of the analytes between these two phases. More hydrophobic (less polar) aniline derivatives interact more strongly with the stationary phase and thus elute later than their more polar counterparts.[2] The composition of the mobile phase, particularly the organic modifier content and pH, is a critical parameter for optimizing separation.[2]
Workflow for HPLC Analysis of Aniline Derivatives:
Caption: A typical workflow for the analysis of aniline derivatives using HPLC.
Detailed Protocol for RP-HPLC Analysis of Aniline Derivatives:
This protocol provides a general framework. Optimization of specific parameters is crucial for different analytes and matrices.
-
Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6][7]
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).[6]
-
High-purity reference standards of the aniline derivatives of interest.[4]
-
Syringe filters (0.45 µm).[6]
-
-
Preparation of Mobile Phase and Standards:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v).[8] The addition of a buffer, such as acetate buffer (pH 5), can improve peak shape and reproducibility.[8] Degas the mobile phase before use.
-
Standard Stock Solutions: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations (e.g., 1000 mg/L).[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples.[4]
-
-
Sample Preparation:
-
Dissolve the sample containing the aniline derivatives in the mobile phase or a compatible solvent.[6]
-
For solid samples, an extraction step (e.g., with methylene chloride) may be necessary.[5]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[6]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.[7]
-
Mobile Phase: Acetonitrile/Water (e.g., 60:40, v/v) with 10 mM acetate buffer (pH 5).[8]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).[6]
-
Injection Volume: 10-20 µL.[9]
-
Detection: UV detection at a wavelength where the analytes show maximum absorbance (e.g., 270 nm).[8]
-
-
Data Analysis:
Method Validation: To ensure the reliability of the results, the analytical method must be validated according to established guidelines.[11][12] Key validation parameters include:
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of 80-120% of the true value |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |
| Intermediate Precision | RSD ≤ 3% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from matrix components |
Source: Adapted from ICH Q2(R1) guidelines.[12]
B. Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable aniline derivatives.[1][5] For polar and less volatile compounds, a derivatization step is often necessary to improve their chromatographic properties.[4][9]
Principle of Separation in GC: In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by their boiling points and affinities for the stationary phase.
Direct GC Analysis vs. Derivatization:
-
Direct Analysis: Suitable for less polar and more volatile aniline derivatives. However, the polar amine group can cause peak tailing and adsorption on the column.[2]
-
Derivatization: This involves a chemical reaction to convert the polar amine group into a less polar, more volatile derivative. This improves peak shape, thermal stability, and often enhances detector response.[13] A common approach is acetylation followed by trifluoroacetylation.[13]
Workflow for GC Analysis of Aniline Derivatives (with Derivatization):
Caption: A typical workflow for the GC analysis of aniline derivatives involving a derivatization step.
Detailed Protocol for GC-NPD Analysis of Aniline Derivatives:
This protocol is based on EPA Method 8131 and is suitable for the analysis of various aniline derivatives in environmental samples.[3]
-
Instrumentation and Materials:
-
Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) and a split/splitless injector.[3][5]
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, coated with SE-54 or equivalent).[3]
-
High-purity gases (helium as carrier gas, hydrogen, and air for the detector).[3]
-
Solvents: Methylene chloride, toluene (pesticide grade or equivalent).[3]
-
Reagents for derivatization (if required), such as acetic anhydride and trifluoroacetic anhydride.[13]
-
-
Sample Preparation and Extraction:
-
For aqueous samples, perform a solvent extraction at a basic pH (e.g., pH > 11) with methylene chloride.[3][5]
-
For solid samples, use methods like Soxhlet extraction (Method 3540) or pressurized fluid extraction (Method 3545) with a suitable solvent mixture (e.g., methylene chloride/acetone 1:1).[3]
-
If interferences are present, a cleanup step using Florisil column chromatography (Method 3620) may be necessary.[3]
-
Concentrate the extract and exchange the solvent to toluene before GC analysis.[3]
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 300 °C.
-
-
Data Analysis:
-
Follow the same calibration and quantification procedures as described for HPLC. The use of an internal standard is highly recommended to improve accuracy and precision.[3]
-
II. Spectrophotometric Methods
Spectrophotometry offers a simpler and more accessible alternative for the determination of aniline derivatives, particularly for screening purposes or in resource-limited settings.[14][15] These methods are often based on color-forming reactions.
Principle: A common approach involves the diazotization of the primary aromatic amine group of the aniline derivative, followed by coupling with a chromogenic agent to form a colored azo dye.[16] The intensity of the color, which is proportional to the concentration of the analyte, is then measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).[16] Another method involves the charge-transfer reaction between aniline derivatives (as electron donors) and an acceptor like 7,7,8,8-tetracyanoquinodimethane (TCNQ).[14]
Protocol for Spectrophotometric Determination via Azo Dye Formation:
-
Reagents:
-
Sodium nitrite solution.
-
Hydrochloric acid.
-
Ammonium sulfamate solution.
-
Coupling agent solution (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride).
-
Standard solutions of the aniline derivative.
-
-
Procedure:
-
To an aliquot of the sample or standard solution, add hydrochloric acid and sodium nitrite solution, and allow the diazotization reaction to proceed in an ice bath.
-
Add ammonium sulfamate to remove excess nitrous acid.
-
Add the coupling agent solution to form the colored azo dye.
-
Dilute the solution to a known volume with water and measure the absorbance at the λmax against a reagent blank.
-
-
Data Analysis:
-
Prepare a calibration curve by plotting the absorbance of the standard solutions against their concentrations.[10]
-
Determine the concentration of the aniline derivative in the sample from the calibration curve.
-
III. Electrochemical Methods
Electrochemical methods provide high sensitivity and are well-suited for the determination of electroactive aniline derivatives.[17][18] Techniques like cyclic voltammetry and differential pulse voltammetry can be used.[19]
Principle: Aniline and its derivatives can be electrochemically oxidized at the surface of an electrode. The resulting current is proportional to the concentration of the analyte. The potential at which the oxidation occurs provides a degree of selectivity.
Liquid Chromatography with Electrochemical Detection (LC-EC): This hyphenated technique combines the separation power of HPLC with the high sensitivity of electrochemical detection.[17] It is particularly useful for the analysis of trace levels of aniline derivatives in complex matrices without the need for derivatization.[17]
Conclusion
The selection of an appropriate analytical method for the determination of aniline derivatives is a critical step that depends on various factors, including the specific compounds of interest, their concentration levels, the sample matrix, and the available instrumentation. HPLC and GC are the most widely used and versatile techniques, offering high sensitivity and selectivity.[4][5] Spectrophotometric methods provide a simpler and more cost-effective alternative for certain applications, while electrochemical methods offer excellent sensitivity for electroactive derivatives.[14][18] Rigorous method validation is paramount to ensure the accuracy and reliability of the analytical data, which is essential for quality control, environmental monitoring, and regulatory compliance.
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- SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column.
- Huang, Y., Zhang, L., & Xie, W. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Solid Phase Extraction Using a Cigarette Filter as Sorbent.
- Li, S., Li, H., Liu, W., & Zhang, W. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Analytical Chemistry, 92(10), 1143-1153.
- Radzik, D. M., Brodbelt, J. S., & Kissinger, P. T. (1984). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. Analytical Biochemistry, 142(2), 464-473.
- Dörgerloh, U., Becker, J., & Jekel, M. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19), 1-13.
- Wu, H., & Du, L. M. (2007). Spectrophotometric determination of anilines based on charge-transfer reaction. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 976-979.
- Fekete, A., Malik, A. K., Kumar, A., & Schmitt-Kopplin, P. (2010). Amines in the Environment. Critical Reviews in Analytical Chemistry, 40(2), 85-119.
- Chriswell, C. D., & Schlesser, J. E. (1982). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
- Dörgerloh, U., Becker, J., & Jekel, M. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19).
- Karaman, R. (2016). Answer to "Is the spectrophotometric method reliable for determine Aniline concentration?".
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
- Sigma-Aldrich. Spectrophotometric determination of anilines based on charge-transfer reaction.
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- Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2907-2919.
- Kornepati, S., & Tella, E. D. (2015). A visible spectrophotometric method for the determination of some typical aromatic primary amines by using N, N-dimethyl-p-phenylenediamine (DMPD) and sodium metaperiodate. Rasayan Journal of Chemistry, 8(3), 373-379.
- Nadir, S. A., & Fakhre, N. A. (2022). Simultaneous Determination of Binary Mixtures of Aniline and 2-Nitronailine in Tap Water Samples by Derivative Spectrophotometry. EURASIAN JOURNAL OF SCIENCE AND ENGINEERING, 8(3), 12-21.
- Bejan, D., & Duca, A. (2001). Voltammetry of Aniline with Different Electrodes and Electrolytes. Analele Ştiinţifice ale Universităţii „Al. I. Cuza” din Iaşi, Tomul IX, s. Chimie, 745-752.
- Chen, P., & Chen, H. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 4(9), 2686-2690.
- Najmi, A. A., Permentier, H. P., & Bischoff, R. (2022).
- Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Goodyear, J. T., & Lunte, S. M. (1998). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 70(21), 4545-4553.
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- Shainyan, B. A., Ushakov, I. A., & Trofimov, B. A. (2013). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Polymers, 5(4), 1213-1231.
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Diazotization reactions of substituted anilines like 2-chloro-5-methoxyaniline.
Application Notes & Protocols: The Diazotization of 2-Chloro-5-methoxyaniline
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development
This document provides an in-depth technical guide on the diazotization of substituted anilines, with a specific focus on 2-chloro-5-methoxyaniline. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of the reaction's mechanism, a field-proven experimental protocol, and critical safety insights.
Introduction: The Strategic Importance of Diazotization
The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone of modern organic synthesis.[1] First reported by Peter Griess in 1858, this transformation generates highly versatile intermediates, the arenediazonium salts, which serve as precursors to a vast array of functionalized aromatic compounds that are otherwise difficult to synthesize directly.[1][2] In the pharmaceutical industry, the precise introduction of functional groups onto aromatic scaffolds is fundamental to tuning the biological activity of drug candidates. Diazonium salts are pivotal in this context, enabling reactions such as Sandmeyer, Schiemann, and azo couplings to build complex molecular architectures.[2][3]
This guide focuses on 2-chloro-5-methoxyaniline, a substituted aniline featuring both an electron-withdrawing group (chloro) and an electron-donating group (methoxy). This specific substitution pattern presents unique considerations for reactivity and stability, making it an excellent model for understanding the nuances of diazotization reactions in complex systems.
Scientific Principles: Mechanism and Substituent Effects
A thorough understanding of the reaction mechanism is paramount for successful and safe execution. The process is typically conducted in a cold, acidic aqueous solution.
2.1. The Reaction Mechanism
The diazotization reaction proceeds through several distinct steps:
-
Formation of Nitrous Acid: In the presence of a strong mineral acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to generate nitrous acid (HNO₂).[4][5]
-
Generation of the Nitrosonium Ion: The nitrous acid is further protonated by the excess acid and subsequently loses a molecule of water to form the key electrophile: the nitrosonium ion (NO⁺).[1][6][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (2-chloro-5-methoxyaniline) attacks the electrophilic nitrosonium ion, forming an N-N bond.[6][7]
-
Proton Transfer and Dehydration: A series of proton transfers and tautomerization steps follow, culminating in the elimination of a water molecule to form the stable arenediazonium ion, which possesses a nitrogen-nitrogen triple bond.[1][6][7]
The stability of the resulting arenediazonium ion is attributed to the resonance delocalization of the positive charge across the two nitrogen atoms and into the aromatic ring.[2][8]
2.2. The Influence of Substituents on 2-Chloro-5-methoxyaniline
The electronic nature of the substituents on the aniline ring significantly impacts the reaction.
-
Methoxy Group (-OCH₃): As a strong electron-donating group (EDG) through resonance, the methoxy group at the meta-position to the amine increases the electron density of the aromatic ring and the nucleophilicity of the amino group.[9] This can facilitate the initial attack on the nitrosonium ion.
-
Chloro Group (-Cl): As an electron-withdrawing group (EWG) through induction, the chloro group at the ortho-position decreases the basicity and nucleophilicity of the amino group.[9] The presence of both an EDG and an EWG creates a nuanced electronic environment. In this case, the activating effect of the methoxy group generally outweighs the deactivating effect of the chlorine, allowing for a controlled diazotization. However, the electron-withdrawing nature of the substituents can enhance the electrophilicity of the resulting diazonium salt, making it a more reactive species in subsequent coupling reactions.[10]
Experimental Protocol: Diazotization of 2-Chloro-5-methoxyaniline
This protocol details the in situ preparation of 2-chloro-5-methoxybenzenediazonium chloride, intended for immediate use in subsequent synthetic steps. Crucially, diazonium salts should not be isolated as solids unless absolutely necessary, as they can be explosive when dry. [2][11][12]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloro-5-methoxyaniline | >98% Purity | Sigma-Aldrich | Store protected from light and air. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | Handle in a fume hood with appropriate PPE. |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | MilliporeSigma | Store in a cool, dry place. |
| Deionized Water | High Purity | In-house | |
| Ice | N/A | In-house | Made from deionized water. |
| Starch-Iodide Paper | N/A | VWR | For monitoring reaction progress. |
| Sulfamic Acid or Urea | Reagent Grade | Acros Organics | For quenching excess nitrous acid. |
3.2. Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
Standard laboratory glassware (beakers, graduated cylinders)
3.3. Step-by-Step Procedure
-
Preparation of the Aniline Salt Solution:
-
In a 250 mL three-necked flask equipped with a magnetic stir bar and internal thermometer, add 2-chloro-5-methoxyaniline (e.g., 10.0 mmol, 1.58 g).
-
In a fume hood, carefully add a mixture of concentrated hydrochloric acid (30.0 mmol, ~2.5 mL) and 20 mL of deionized water.
-
Stir the mixture. A slurry may form initially, which should dissolve to a clear or slightly colored solution of the hydrochloride salt.
-
-
Cooling the Reaction:
-
Diazotization:
-
In a separate beaker, prepare a solution of sodium nitrite (11.0 mmol, 0.76 g) in 10 mL of cold deionized water.
-
Transfer this solution to a dropping funnel placed on the central neck of the flask.
-
Add the sodium nitrite solution dropwise to the stirred, cold aniline salt solution over 20-30 minutes. The rate of addition must be controlled to ensure the internal temperature does not exceed 5 °C .[14][15] An exothermic reaction will occur.
-
-
Monitoring and Completion:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Check for the presence of a slight excess of nitrous acid. To do this, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The paper should turn a blue-black color instantly.[11][15]
-
If the test is negative, add a small amount (e.g., 1-2 drops) of the nitrite solution and re-test after 5 minutes. A persistent positive test indicates the reaction is complete.
-
-
Quenching Excess Nitrous Acid:
-
It is crucial to destroy any excess nitrous acid, which can lead to unwanted side reactions. Add a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative (the paper remains white).[16] A slight effervescence (N₂ gas) will be observed.
-
The resulting pale yellow solution contains the 2-chloro-5-methoxybenzenediazonium chloride and is now ready for immediate use in the next synthetic step (e.g., Sandmeyer or azo coupling reaction).
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the protocol.
Caption: Workflow for the diazotization of 2-chloro-5-methoxyaniline.
Trustworthiness: Critical Safety Protocols
Diazonium salts are notoriously hazardous, and adherence to strict safety protocols is non-negotiable. Many are thermally unstable and sensitive to friction and shock, posing a significant explosion risk, especially in the solid, dry state.[11][13]
The 12 Cardinal Rules for Handling Diazonium Salts [11][13][16]
-
Assume Explosive Properties: Unless proven otherwise, always treat isolated diazonium salts as potentially explosive.[16]
-
Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess.[11][13]
-
Monitor and Neutralize Nitrous Acid: Always check for excess nitrous acid with starch-iodide paper and neutralize it with sulfamic acid or urea.[11][13]
-
Proper Reagent Order: Combine the amine and acid first, then add the sodium nitrite solution to minimize the concentration of free nitrous acid.[11][13]
-
Maintain Low Temperature: Strictly keep the reaction temperature below 5 °C at all times.[11][13]
-
Vent Gases: Ensure adequate ventilation to safely vent any gases generated (e.g., N₂, NOx).[11][13]
-
Never Isolate Unnecessarily: Use the diazonium salt solution in situ whenever possible. Avoid isolating the solid salt.
-
Prevent Precipitation: Do not allow the diazonium salt to precipitate out of solution unless it is part of a controlled procedure to form a more stable complex (e.g., a tetrafluoroborate salt).[11][13]
-
Quench Before Workup: Before any further treatments like extraction or heating, ensure any residual diazonium salt is quenched. A solution of hypophosphorous acid can be used for this purpose.[12]
-
Limit Scale of Isolation: If isolation is unavoidable, work on the smallest possible scale (recommended no more than 0.75 mmol).[11][13][16]
-
Use Appropriate Tools: When handling any solid diazonium salt, use plastic or Teflon spatulas, never metal. Do not scratch or grind the solid.[11][13][16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and consider using a blast shield, especially when working on a new procedure or at a larger scale.
Applications in Synthesis and Drug Development
The 2-chloro-5-methoxybenzenediazonium salt is not an end product but a valuable synthetic intermediate. Its utility lies in the diazonium group's ability to be replaced by a wide range of nucleophiles, a process driven by the irreversible loss of stable nitrogen gas (N₂).[17]
-
Azo Coupling Reactions: Diazonium salts act as electrophiles and can react with electron-rich aromatic compounds (like phenols, anilines, or naphthols) to form highly colored azo compounds.[18][19] These azo scaffolds are present in various drugs, including sulfonamides (e.g., Prontosil, an early antibacterial) and other therapeutic agents.[20][21] The reaction is central to the synthesis of many dyes and pigments.[17][21]
-
Sandmeyer Reactions: This class of reactions uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively.[3][7] This provides a reliable method for introducing these functional groups onto the aromatic ring, a key step in building many pharmaceutical precursors.
-
Phenol Synthesis: Gently warming the aqueous diazonium salt solution leads to the replacement of the -N₂⁺ group with a hydroxyl (-OH) group, forming the corresponding phenol.[22][23] This is a standard method for synthesizing substituted phenols.
-
Iodination and Fluorination: Aryl iodides can be prepared by treating the diazonium salt with potassium iodide (KI).[2][15] Aryl fluorides are accessible via the Balz-Schiemann reaction, which involves isolating the more stable diazonium tetrafluoroborate salt and then heating it to induce decomposition.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start | Insufficient acid (amine not fully protonated); Temperature too low. | Ensure at least 2-3 equivalents of acid are used. Check the pH of the solution. Allow the temperature to rise to 0 °C if it is significantly below. |
| Brown fumes (NOx) observed | Temperature too high, causing decomposition of nitrous acid or the diazonium salt. | Immediately cool the reaction mixture further. Slow down the rate of NaNO₂ addition. Ensure vigorous stirring to dissipate localized heat. |
| Low yield in next step | Incomplete diazotization; Decomposition of the diazonium salt. | Verify complete diazotization with starch-iodide paper. Use the diazonium salt solution immediately after preparation. Ensure the temperature was strictly maintained at 0-5 °C throughout the reaction and storage. |
| Starch-iodide test is weak | Insufficient sodium nitrite added; Nitrite solution has degraded. | Add more NaNO₂ solution dropwise until a persistent positive test is achieved. Use a freshly prepared sodium nitrite solution. |
References
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- Li, C., et al. (n.d.). Removal of amino in anilines through diazonium salt-based reactions.
- Wikipedia. (n.d.). Azo coupling. Wikipedia.
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- Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing.
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- Unacademy. (n.d.). Importance of Diazonium Salts. Unacademy.
- BenchChem. (n.d.). A Comparative Guide to Azo Coupling Reagents: 4-Nitrodiazoaminobenzene in Focus. BenchChem.
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- Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
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- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]
- 18. Azo coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 21. Importance of Diazonium Salts [unacademy.com]
- 22. quora.com [quora.com]
- 23. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-(methylsulfanyl)aniline
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the purification of 2-Chloro-5-(methylsulfanyl)aniline.
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound (CAS: 15945-75-2). Our focus is on providing practical, field-proven insights grounded in chemical principles to help you overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or reddish solid/oil. What causes this discoloration and is it a problem?
A1: This is the most common issue with anilines. The discoloration is primarily due to the oxidation of the aniline amino group upon exposure to air (oxygen) and light.[1][2] These oxidation reactions form highly colored polymeric impurities. While a slight yellow tint might be acceptable for some subsequent steps, a dark color indicates significant impurity levels that can interfere with reactions and analysis. Proper storage, including under an inert atmosphere like nitrogen or argon in a sealed, light-protected container (e.g., amber vial), is crucial to prevent this after purification.[1]
Q2: What are the most likely impurities in my crude sample?
A2: Impurities can stem from both the synthesis and degradation. Common classes include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 4-chloro-2-nitrotoluene or related compounds.[3]
-
Reaction Byproducts: Isomers, over-halogenated species, or products from side reactions.
-
Oxidation/Polymerization Products: As mentioned in Q1, these are common degradation products that cause discoloration.[2][4]
-
Residual Solvents: Solvents used in the reaction or initial workup.
Q3: What are the main purification techniques suitable for this compound?
A3: The choice of technique depends on the nature of the impurities, the scale of your experiment, and the required final purity. The most common and effective methods are:
-
Recrystallization: Excellent for removing small amounts of impurities from a solid product that is already relatively pure (>90%).
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.
-
Acid-Base Extraction: A highly effective liquid-liquid extraction method to separate the basic aniline from neutral or acidic impurities.[5]
-
Vacuum Distillation: Useful for separating the volatile aniline from non-volatile polymeric materials, although the high boiling point of this compound (276°C at 760 mmHg) necessitates a good vacuum system to lower the temperature and prevent decomposition.[1][]
Purification Strategy Selection
The optimal purification workflow often involves a combination of techniques. The following decision tree provides a logical approach to devising a purification strategy for your crude this compound.
Caption: A decision workflow for selecting a purification strategy.
Troubleshooting Guide
Issue 1: My recrystallization attempt failed; the compound "oiled out" instead of forming crystals.
Q: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oily liquid. What went wrong and how do I fix it?
A: "Oiling out" is a common problem that occurs when a solute comes out of solution above its melting point, often because the solution is too saturated or cools too quickly.[7] The resulting oil can trap impurities, defeating the purpose of recrystallization.
Causality & Solutions:
-
High Solute Concentration: You may have used too little solvent, leading to supersaturation. Solution: Add more hot solvent until the oil redissolves, then allow it to cool slowly again.[7]
-
Rapid Cooling: Cooling the solution too quickly (e.g., by placing it directly in an ice bath) encourages oiling. Solution: Allow the solution to cool slowly to room temperature on the benchtop first. Once it becomes cloudy or crystals start to form, then you can move it to an ice bath to maximize yield.[7]
-
Impurity-Induced Freezing Point Depression: Significant impurities can lower the melting point of the mixture, making it more prone to oiling out. Solution: Attempt a different purification method first, like column chromatography or an acid-base extraction, to remove the bulk of the impurities before recrystallizing.
Issue 2: My yield is very low after silica gel column chromatography, and the compound is streaking on the TLC plate.
Q: I'm losing most of my product on the column. My TLC plates show a long streak from the baseline to the spot. What is happening?
A: This is a classic sign of a basic compound interacting strongly with the acidic surface of silica gel. The amine group on your aniline is basic and can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This causes some of the material to stick irreversibly to the stationary phase, leading to low recovery and poor separation (streaking).[8]
Causality & Solutions:
-
Acid-Base Interaction: The basic amine binds strongly to acidic silica. Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1%.[8] This neutralizes the acidic sites, allowing your aniline to elute properly.
-
Alternative Stationary Phases: If the issue persists, switch to a less acidic stationary phase. Solution: Neutral or basic alumina can be very effective for purifying amines.[8] Alternatively, reversed-phase (C18) chromatography, which separates based on hydrophobicity, can be an excellent option.[1][9]
Issue 3: I've purified my compound, but it's still colored. How can I remove persistent colored impurities?
Q: After chromatography or recrystallization, my this compound is still yellow or tan. How can I get a colorless product?
A: The colored impurities are often high-molecular-weight oxidation products that can be difficult to remove by standard methods.
Causality & Solutions:
-
Adsorption Failure: The colored impurities may have similar polarity to your product, causing them to co-elute during chromatography.
-
Solution 1: Activated Carbon Treatment: This is a highly effective method for adsorbing colored impurities.[1][4] Dissolve your semi-pure compound in a suitable hot solvent (one you would use for recrystallization), add a small amount (1-2% by weight) of activated carbon, and heat the mixture for a few minutes. Filter the hot solution through a pad of Celite® to remove the carbon, then proceed with cooling to crystallize your decolorized product. Caution: Using too much carbon can lead to significant product loss due to non-specific adsorption.
-
Solution 2: Reversed-Phase Chromatography: This technique can be very effective at separating the target compound from colored contaminants when normal-phase silica gel fails.[1]
Data Summary Table
| Purification Technique | Pros | Cons | Best For... |
| Recrystallization | Simple, inexpensive, highly effective for final polishing. | Can have lower recovery; risk of "oiling out"; requires a solid product. | Purifying solids that are already >90% pure.[10] |
| Column Chromatography | Highly versatile, separates a wide range of impurities. | Can be time-consuming and solvent-intensive; risk of product loss on silica.[8] | Complex mixtures; purification of oils or solids. |
| Acid-Base Extraction | Fast, excellent for removing neutral/acidic impurities, scalable. | Only removes certain classes of impurities; requires immiscible solvents. | Initial cleanup of crude material to remove non-basic compounds.[2][5] |
| Vacuum Distillation | Excellent for removing non-volatile (e.g., polymeric) impurities. | Requires specialized equipment; potential for thermal decomposition if not controlled.[1][2] | Removing baseline "gunk" from crude reaction mixtures. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).[5]
-
Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated aniline salt) into a clean flask. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Return the aqueous layer to the separatory funnel.
-
Slowly add 2M sodium hydroxide (NaOH) solution to the funnel until the solution is basic (test with pH paper, pH > 10). You may see the aniline "crash out" as a solid or oil.
-
Add a fresh portion of organic solvent (DCM or ethyl acetate) to the funnel.
-
Shake to extract the free-base aniline back into the organic layer.
-
Separate the layers, keeping the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography with Triethylamine
This protocol is optimized for purifying anilines on silica gel.
Step-by-Step Methodology:
-
Select an Eluent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
Prepare the Eluent: To the chosen solvent system, add 0.5-1% triethylamine (Et₃N) by volume. For example, to 500 mL of eluent, add 2.5-5 mL of Et₃N.
-
Pack the Column: Pack a chromatography column with silica gel using your prepared eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column. Alternatively, perform a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elute and Collect: Run the column, collecting fractions and monitoring them by TLC to identify those containing your pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine (boiling point ~89 °C) will also need to be removed, which may require heating under high vacuum.
Protocol 3: Purity Verification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the final purity of your compound.[11]
Typical HPLC Conditions:
-
Column: C18 reversed-phase column.[9]
-
Mobile Phase: A gradient of water and acetonitrile (MeCN), often with a small amount of an acid modifier like 0.1% formic acid or phosphoric acid.[9][11]
-
Sample Preparation: Dissolve a small amount of your purified compound (~1 mg/mL) in the mobile phase or a compatible solvent.[11]
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 214 nm or 254 nm).
-
Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
References
-
SIELC Technologies. (n.d.). Separation of 2-Chloro-5-(phenylsulphonyl)aniline on Newcrom R1 HPLC column. [Link]
-
Sciencemadness Discussion Board. (2005, January 11). aniline impurities. [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?[Link]
-
Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 2-Chloro-5-(phenylsulphonyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-5-(methylthio)aniline
Welcome to the comprehensive technical support guide for the synthesis of 2-Chloro-5-(methylthio)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound.
Introduction: A Tale of Two Steps
The synthesis of 2-Chloro-5-(methylthio)aniline is a multi-step process that, while conceptually straightforward, presents several challenges that can impact overall yield and product quality. The most common and logical synthetic route involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of 2,5-dichloronitrobenzene with a suitable methylthiolate source, typically sodium thiomethoxide, to selectively displace one of the chloro groups and form the intermediate, 4-chloro-3-nitrothioanisole.
-
Chemoselective Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the final product, 2-Chloro-5-(methylthio)aniline. This step requires careful selection of the reducing agent to avoid unwanted side reactions with the chloro and methylthio functionalities.
This guide is structured to address potential issues at each of these critical stages, providing you with the insights and practical solutions needed to navigate this synthesis successfully.
Visualizing the Path to Success: Synthetic Workflow
Caption: A high-level overview of the two-step synthesis of 2-Chloro-5-(methylthio)aniline.
Part 1: Troubleshooting Guide - Navigating the Synthesis
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Question 1: My SNAr reaction is sluggish, and I'm observing low conversion of the starting material, 2,5-dichloronitrobenzene. How can I improve the reaction rate and yield?
Answer:
This is a frequent challenge in SNAr reactions. The reactivity of the aryl halide is paramount and is significantly influenced by the electronic environment of the aromatic ring. Here’s a breakdown of potential causes and solutions:
-
Causality: The nucleophilic attack of the thiomethoxide on the aromatic ring is the rate-determining step. The presence of the electron-withdrawing nitro group is crucial for activating the ring towards this attack. However, suboptimal reaction conditions can still lead to poor conversion.
-
Troubleshooting & Optimization:
Potential Cause Suggested Solution Insufficient Activation While the nitro group provides activation, ensure your starting material is of high purity. Impurities can interfere with the reaction. Low Reaction Temperature Gradually increase the reaction temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Monitor the reaction by TLC or GC-MS to track the consumption of starting material and the formation of the product. Poor Solubility of Reagents Ensure that both 2,5-dichloronitrobenzene and sodium thiomethoxide are adequately solubilized. Consider using a polar aprotic solvent like DMF, DMSO, or NMP, which are known to facilitate SNAr reactions. Decomposition of Sodium Thiomethoxide Sodium thiomethoxide is hygroscopic and can decompose upon exposure to moisture. Use freshly prepared or properly stored reagent. Consider preparing it in situ from sodium methoxide and methanethiol for maximum reactivity.
Question 2: I'm observing the formation of multiple products in my SNAr reaction, leading to a complex mixture and a low yield of the desired 4-chloro-3-nitrothioanisole. What are the likely side products and how can I minimize them?
Answer:
The formation of side products is a clear indicator of a lack of selectivity. In this specific reaction, there are two primary side reactions to consider:
-
Causality: 2,5-dichloronitrobenzene has two chloro substituents, and while the nitro group preferentially activates the chlorine atom at the C-2 position (ortho to the nitro group), substitution at the C-5 position (meta to the nitro group) can still occur, leading to the formation of an undesired isomer. Additionally, over-reaction can lead to the displacement of both chloro groups.
-
Troubleshooting & Optimization:
Side Product Formation Mechanism Mitigation Strategy 2,5-bis(methylthio)nitrobenzene Reaction of the desired product with another equivalent of sodium thiomethoxide. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of sodium thiomethoxide. Monitor the reaction closely and stop it once the starting material is consumed. Isomeric Product (5-chloro-2-nitrothioanisole) Nucleophilic attack at the C-5 position. This is generally a minor product due to the stronger activating effect of the nitro group at the ortho and para positions. Optimizing the reaction temperature (avoiding excessively high temperatures) can help improve selectivity.
Step 2: Chemoselective Nitro Reduction
Question 3: My nitro reduction is incomplete, or I'm seeing the formation of byproducts instead of the desired 2-Chloro-5-(methylthio)aniline. What's going wrong?
Answer:
The reduction of the nitro group in the presence of other reducible or sensitive functional groups is a common challenge in organic synthesis. The choice of reducing agent and reaction conditions is critical for achieving high chemoselectivity.
-
Causality: The goal is to selectively reduce the nitro group to an amine without affecting the chloro or methylthio groups. Harsh reducing conditions or the wrong choice of reagent can lead to dehalogenation, reduction of the thioether, or the formation of undesired intermediates.
-
Troubleshooting & Optimization:
Potential Issue Suggested Solution Incomplete Reduction Ensure you are using a sufficient excess of the reducing agent. For SnCl₂/HCl reductions, a 3-5 fold molar excess of SnCl₂ is typically required. Monitor the reaction progress by TLC until the starting nitro compound is fully consumed.[1] Dehalogenation (loss of the chloro group) This is a common side reaction with catalytic hydrogenation (e.g., H₂/Pd-C). Opt for a chemoselective reducing agent like tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl.[2] Iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) is another effective and often cleaner alternative. Formation of Azoxy, Azo, or Hydrazo Byproducts These are common byproducts of incomplete nitro group reduction. Ensure complete reaction by using an adequate amount of the reducing agent and allowing sufficient reaction time. The acidic workup in the SnCl₂/HCl method helps to hydrolyze any of these intermediates to the desired amine. Oxidation of the Thioether While less common under reducing conditions, it's a possibility. Using milder reducing agents and maintaining an inert atmosphere can help prevent this.
Question 4: After the reduction with SnCl₂, I have a gelatinous precipitate that makes the workup and product isolation difficult. How can I handle this?
Answer:
This is a very common and frustrating issue when using tin-based reducing agents.
-
Causality: The tin salts (stannic hydroxides) formed during the reaction and workup are often insoluble and form a gelatinous precipitate, which can trap the product and make phase separation and extraction challenging.
-
Troubleshooting & Optimization:
-
Basification and Filtration: After the reaction is complete, carefully basify the reaction mixture with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to a pH > 12. This will precipitate the tin salts as tin(IV) hydroxide. The resulting slurry can then be filtered through a pad of celite to remove the solids. The filtrate can then be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Complexation: In some cases, adding a chelating agent like Rochelle's salt (sodium potassium tartrate) during the workup can help to complex with the tin salts and keep them in the aqueous phase, facilitating a cleaner extraction.
-
Alternative Reducing Agents: To avoid this issue altogether in future syntheses, consider using iron powder in acidic media (Fe/HCl or Fe/NH₄Cl). The resulting iron salts are generally easier to handle during workup.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the regioselectivity in the first step (SNAr)?
A1: The regioselectivity is governed by the electron-withdrawing nature of the nitro group. In a nucleophilic aromatic substitution, the rate-determining step is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. When the nucleophile (thiomethoxide) attacks the carbon bearing a chlorine atom, the negative charge is delocalized onto the aromatic ring. The nitro group can effectively stabilize this negative charge through resonance when it is positioned ortho or para to the site of attack. In 2,5-dichloronitrobenzene, the nitro group is ortho to the C-2 chlorine and meta to the C-5 chlorine. Therefore, the attack at the C-2 position leads to a more stabilized Meisenheimer complex, making this the kinetically favored pathway.
Caption: A simplified representation of the preferential SNAr at the C-2 position due to better resonance stabilization of the Meisenheimer complex.
Q2: How can I confirm the identity and purity of my final product, 2-Chloro-5-(methylthio)aniline?
A2: A combination of chromatographic and spectroscopic techniques should be employed for full characterization:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of your product and compare it to the starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will provide information on the purity of your sample and the molecular weight of the components. The mass spectrum of 2-Chloro-5-(methylthio)aniline should show a molecular ion peak (M+) at m/z 173 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the amino protons, and the methylthio protons, with appropriate chemical shifts and coupling patterns. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, and C-S stretching.
Q3: My final product is a dark-colored oil or solid. How can I decolorize it?
A3: The dark color is likely due to the presence of oxidized impurities. Here are a few methods for decolorization:
-
Activated Charcoal Treatment: Dissolve your crude product in a suitable organic solvent. Add a small amount of activated charcoal (5-10% by weight of your product) and heat the mixture gently for a short period. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal, and then remove the solvent under reduced pressure.
-
Recrystallization: This is an excellent method for both purification and decolorization. Choose a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. The impurities will ideally remain in the mother liquor upon cooling.
-
Column Chromatography: If other methods fail, purification by column chromatography over silica gel can effectively separate the colored impurities from your desired product.
Part 3: Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Protocol 1: Synthesis of 4-Chloro-3-nitrothioanisole (SNAr Reaction)
Materials:
-
2,5-Dichloronitrobenzene
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloronitrobenzene (1.0 eq) in anhydrous DMF.
-
Add sodium thiomethoxide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-3-nitrothioanisole, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of 2-Chloro-5-(methylthio)aniline (Nitro Reduction)
Materials:
-
4-Chloro-3-nitrothioanisole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the crude 4-chloro-3-nitrothioanisole (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux (around 80 °C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Make the solution strongly basic (pH > 12) by adding a saturated aqueous sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-Chloro-5-(methylthio)aniline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
References
-
Organic Syntheses Procedure. m-CHLORONITROBENZENE. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
PubChem. 2-Chloro-5-methylaniline. Available from: [Link]
-
PubChem. 2-(Methylthio)aniline. Available from: [Link]
Sources
Common side reactions in the synthesis of 2-Chloro-5-(methylsulfanyl)aniline.
Technical Support Center: Synthesis of 2-Chloro-5-(methylsulfanyl)aniline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Overview of the Primary Synthetic Route
This compound is most commonly synthesized via the reduction of its nitro precursor, 4-Chloro-3-(methylsulfanyl)nitrobenzene. The choice of reducing agent is critical and dictates the side reaction profile. Common methods include catalytic hydrogenation (e.g., H₂/Pd/C) and metal/acid reductions (e.g., Fe/HCl, Fe/AcOH, SnCl₂/HCl).[1][2]
The general transformation is illustrated below:
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction is complete by TLC/HPLC, but the final yield is low. What are the likely causes?
Answer: Low isolated yield, despite apparent full conversion of the starting material, typically points to two main issues: the formation of highly soluble byproducts or mechanical losses during workup and purification.
Potential Cause & Chemical Rationale:
-
Hydrodechlorination: This is a significant side reaction, particularly when using catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C).[1] The C-Cl bond can be susceptible to reductive cleavage, especially under harsh conditions (high pressure or temperature), leading to the formation of 3-(Methylsulfanyl)aniline. This byproduct has different polarity and may be lost during extraction or chromatography. The presence of a nitro group ortho to the chlorine can activate the C-Cl bond towards hydrogenolysis.[3]
-
Formation of Water-Soluble Intermediates: During metal/acid reductions, intermediate species like hydroxylamines can form.[4][5] If the reaction does not go to completion or if the workup procedure is not optimized, these polar intermediates may remain in the aqueous phase, reducing the overall yield of the desired aniline.
-
Product Degradation: The final aniline product, while generally stable, can be susceptible to air oxidation, leading to discoloration and the formation of complex, often tarry, impurities that are difficult to isolate.
Recommended Actions:
-
Method Selection: For substrates prone to dehalogenation, consider using milder reducing systems. Iron in acetic or hydrochloric acid (Bechamp reduction) is often an excellent, cost-effective choice that minimizes C-Cl bond cleavage.[2][6] Raney Nickel can also be a suitable alternative to Pd/C for substrates where dehalogenation is a concern.[1]
-
Workup Optimization: After a metal/acid reduction, ensure the reaction mixture is made sufficiently basic (pH > 10) to precipitate iron salts (as hydroxides) and fully deprotonate the aniline product, maximizing its solubility in the organic extraction solvent.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich aniline product.
Q2: I observe several unexpected spots on my TLC plate near the product spot. What are these impurities?
Answer: The presence of multiple impurities with similar polarity to the product suggests the formation of structurally related side products.
Potential Cause & Chemical Rationale:
-
Incomplete Reduction Byproducts: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[4][5] If the reaction is quenched prematurely or if the reducing agent is not sufficiently active, these intermediates can persist. Condensation between the nitroso and hydroxylamine intermediates can also lead to the formation of azoxy and, subsequently, azo compounds, which are common colored impurities.[1]
-
Dimerization: Aniline products can sometimes undergo oxidative coupling to form dimeric impurities, often contributing to product discoloration.
-
Sulfur Oxidation: The methylsulfanyl (-SCH₃) group is susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods or if oxidizing contaminants are present. This can lead to the formation of the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) byproducts. These impurities are significantly more polar than the desired product.
Recommended Actions:
-
Reaction Monitoring: Monitor the reaction progress carefully using a suitable analytical technique (e.g., TLC, HPLC, GC-MS). Ensure the reaction is driven to completion.
-
Sufficient Reagent: Use an adequate stoichiometric excess of the reducing agent (e.g., 2.5-5.0 moles of iron per mole of nitro compound) to ensure complete conversion and minimize intermediate buildup.[2]
-
Degassing Solvents: If sulfur oxidation is suspected, degas all solvents before use and maintain an inert atmosphere throughout the process.
The following logic tree summarizes the troubleshooting process for low purity:
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. srict.in [srict.in]
- 3. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Incompatible materials and reagents for 2-Chloro-5-(methylsulfanyl)aniline.
Technical Support Center: 2-Chloro-5-(methylsulfanyl)aniline
Welcome to the technical support guide for this compound (CAS No: 15945-75-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the safe handling and use of this reagent, with a specific focus on its material incompatibilities. Our goal is to preemptively address common issues and provide clear, mechanistically-grounded troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs) on Safety & Incompatibility
This section addresses the most critical and frequently encountered questions regarding the safe handling of this compound.
Q1: What are the primary chemical hazards associated with this compound?
A1: this compound possesses three key functional groups that dictate its reactivity profile: an aniline, an aryl chloride, and a thioether (sulfide). The primary hazards stem from the aniline moiety, which is characteristic of aromatic amines. Aniline and its derivatives are known to be toxic upon inhalation, ingestion, or skin absorption.[1] The primary toxic effect is methemoglobinemia, a condition where the blood's ability to transport oxygen is reduced, leading to symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, collapse and death.[2][3] The Safety Data Sheet (SDS) for this specific compound classifies it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[4] Chronic exposure may pose additional health risks.[3]
Q2: Which classes of reagents should I strictly avoid mixing with this compound?
A2: Based on the compound's structure and established chemistry of its functional groups, you must avoid mixing it with the following classes of reagents:
-
Strong Oxidizing Agents: This is the most critical incompatibility. Reagents like peroxides (e.g., hydrogen peroxide), permanganates, perchlorates, nitrates, and chromic acid can react violently with the aniline group, creating a risk of fire and explosion.[2][5][6][7] Both the aniline and the thioether group are susceptible to oxidation.[8][9]
-
Strong Acids: Strong acids such as nitric acid, sulfuric acid, and hydrochloric acid can cause vigorous, exothermic reactions with anilines.[2][5] While the aniline group will form a salt with acids, concentrated and oxidizing acids (like nitric acid) can lead to uncontrolled oxidation and nitration reactions.[5]
-
Acid Anhydrides and Acid Chlorides: These reagents will react exothermically with the aniline's amino group in an acylation reaction.[10][11] While this is often a desired synthetic transformation, mixing them without proper temperature control and stoichiometry can lead to a runaway reaction.
-
Halogens: Reagents like chlorine, bromine, and fluorine can react violently with anilines.[2]
Q3: Can I run reactions with this compound open to the atmosphere?
A3: It is strongly discouraged. Anilines are susceptible to air oxidation, which is often catalyzed by light.[1] This degradation process typically results in the formation of highly colored impurities, leading to a darkening of the reaction mixture from a pale yellow or brown to a deep brown or black.[1] To ensure the integrity of your experiment and avoid side products, it is best practice to handle the reagent and run reactions under an inert atmosphere, such as nitrogen or argon.
Section 2: Troubleshooting Guide for Unexpected Experimental Outcomes
This section provides solutions for specific problems you might encounter during your experiments.
Q4: My reaction mixture containing this compound turned dark brown/black upon adding a reagent. What likely happened?
A4: A rapid change to a dark brown or black color is a classic indicator of oxidation of the aniline moiety.[1] This is a common outcome if the compound is exposed to an oxidizing agent or even air, especially under heating or in the presence of metal catalysts.[12]
-
Troubleshooting Steps:
-
Identify the Oxidant: Review all reagents and solvents added. Did you inadvertently introduce an oxidizing agent (e.g., nitric acid, peroxides)? Are any of your reagents old or improperly stored, potentially containing peroxide impurities (e.g., aged THF or ether)?
-
Check Atmosphere: Were you running the reaction under an inert atmosphere? If not, air oxidation is a likely culprit.
-
Analyze Side Products: If possible, use techniques like TLC-MS or LC-MS to identify the colored impurities. This can help confirm an oxidative coupling or degradation pathway.
-
Q5: I am attempting a nucleophilic substitution on the aryl chloride, but I'm getting no reaction or a complex mixture. Why is this failing?
A5: The aryl chloride in this compound is generally unreactive toward standard nucleophilic aromatic substitution (SNAr). There are two primary mechanistic reasons for this:
-
Strong Carbon-Chlorine Bond: The lone pair electrons on the chlorine atom can delocalize into the benzene ring, giving the C-Cl bond partial double-bond character and making it stronger and harder to break.[13][14]
-
Electron-Rich Ring: For an SNAr reaction to proceed via the addition-elimination mechanism, the aromatic ring typically needs to be "activated" by strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions.[15][16] In your molecule, the methylsulfanyl (-SCH₃) and amino (-NH₂) groups are electron-donating, which deactivates the ring for nucleophilic attack.
-
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Standard SN1 or SN2 conditions will not work.[13][15] To achieve substitution, you would need to employ forcing conditions (e.g., very high temperatures and pressures) or use a transition-metal catalyst (e.g., in a Buchwald-Hartwig or Ullmann coupling).[14]
-
Consider Alternative Mechanisms: If you used a very strong base (like NaNH₂), you might be inducing an elimination-addition (benzyne) mechanism, which can lead to a mixture of regioisomers.[15][16]
-
Section 3: Mechanistic Deep Dive
Understanding the underlying chemical principles is key to predicting and avoiding incompatibilities.
The Dual Threat: Oxidation of Aniline and Thioether Moieties
The presence of both an aniline and a thioether group makes this compound particularly sensitive to oxidizing agents. These two groups can be oxidized independently or concurrently, leading to a variety of byproducts.
-
Aniline Oxidation: The amino group can undergo a one-electron oxidation to form a radical cation.[8][17] This highly reactive intermediate can then dimerize or polymerize, leading to the intensely colored products often observed as degradation.
-
Thioether Oxidation: The sulfur atom of the methylsulfanyl group is also nucleophilic and can be readily oxidized.[9] Mild oxidizing agents will convert the thioether to a sulfoxide (S=O), while stronger oxidizing agents can further oxidize it to a sulfone (SO₂).
The following diagram illustrates the potential pathways when the molecule reacts with an incompatible oxidizing agent.
Caption: Potential oxidation pathways for this compound.
Section 4: Recommended Experimental Protocol & Handling
To ensure experimental success and safety, a structured approach to reagent handling and reaction setup is crucial.
Workflow: Pre-Experiment Compatibility Check
Before introducing any new reagent to this compound, follow this validation workflow.
Caption: Decision workflow for verifying reagent compatibility.
Example Protocol: N-Acetylation using Acetic Anhydride
This protocol describes a common reaction while highlighting safety measures related to incompatibility.
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Dissolution: Charge the flask with this compound (1.0 eq) and a suitable, dry, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to manage the exothermic nature of the acylation reaction.
-
Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) to the solution. This will neutralize the acid byproduct.
-
Controlled Addition of Acylating Agent: Dissolve acetic anhydride (1.05 eq) in the reaction solvent and add it to the dropping funnel. Add the acetic anhydride solution to the reaction flask dropwise over 15-30 minutes, carefully monitoring the internal temperature. Causality Note: Rapid addition of the acid anhydride can cause a dangerous exotherm, potentially leading to boiling and pressure buildup.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup: Once complete, carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride.
Section 5: Data Summary Table & References
Table 1: Summary of Incompatible Materials for this compound
| Incompatible Material Class | Specific Examples | Potential Hazard | Mechanistic Rationale |
| Strong Oxidizing Agents | Hydrogen peroxide, Potassium permanganate, Sodium hypochlorite, Nitric acid | Fire, explosion, violent reaction.[2][5] | Rapid, uncontrolled oxidation of the aniline and thioether functional groups.[8][9] |
| Strong Acids | Concentrated Sulfuric acid, Hydrochloric acid, Perchloric acid | Vigorous, exothermic reaction.[2] | Acid-base reaction with the aniline amino group. Oxidizing acids can also cause degradation. |
| Acid Halides & Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Uncontrolled exothermic reaction.[10][11] | Rapid nucleophilic acyl substitution on the aniline nitrogen. |
| Halogens | Bromine (Br₂), Chlorine (Cl₂) | Violent reaction, potential for fire.[2] | Electrophilic halogenation on the activated aromatic ring and potential reaction with the amine. |
References
- Vertex AI Search. (n.d.). Buy 2-Chloro-5-(methylsulfonyl)aniline hydrochloride.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Dunford, H. B., & Araiso, T. (n.d.). Oxidation of substituted anilines by horseradish peroxidase compound II. Canadian Journal of Chemistry.
- Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers.
- ResearchGate. (n.d.). Oxidation of Substituted Anilines by Horseradish Peroxidase Compound II.
- Wikipedia. (n.d.). Aniline.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines.
- Wamser, C. C. (2002). Chapters 23 & 24 Notes - Aryl Halides and Phenols.
- NOAA. (n.d.). ANILINE - CAMEO Chemicals.
- CymitQuimica. (2024, December 19). Safety Data Sheet - this compound.
- Al-Shemary, R. K. (2024). Synthesis and Characterization of some Anilines Oxidative Coupling Products.
- Krishnamoorthy, T. K., & Abirami, D. (n.d.). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 5-Chloro-o-toluidine.
- Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet - Aniline.
- Clark, J. (n.d.). The reactions of aryl halides (halogenoarenes). Chemguide.
- Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Halides.
- University of California. (n.d.). Incompatible chemicals.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- University of Washington. (n.d.). Incompatible Chemicals. Risk Management and Safety.
- Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
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- 5. acs.org [acs.org]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
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- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Optimizing reaction conditions for creating 2-Chloro-5-(methylsulfanyl)aniline derivatives.
Welcome to the dedicated technical support center for the synthesis and optimization of 2-Chloro-5-(methylsulfanyl)aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to navigate the complexities of these synthetic pathways. Our goal is to empower you with the expertise to overcome common challenges and achieve high-yield, high-purity outcomes in your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and actionable solutions.
Issue 1: Low Yield in the Reduction of 2-Chloro-5-(methylsulfanyl)nitrobenzene
-
Question: I am experiencing low yields during the reduction of the nitro group to form this compound. What are the likely causes and how can I optimize this step?
-
Answer: Low yields in the reduction of nitroarenes are a common issue and can often be attributed to several factors. The choice of reducing agent and reaction conditions are paramount for a successful transformation.
-
Causality & Optimization:
-
Incomplete Reaction: The reduction of a nitro group is a multi-step process. Inadequate reaction time or insufficient reducing agent can lead to the accumulation of intermediates like nitroso and hydroxylamine species.[1][2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Choice of Reducing Agent: While various reducing agents can be employed, their compatibility with other functional groups on the aromatic ring is critical.[3]
-
Metal/Acid Systems: A common and effective method is the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[3] Iron is often preferred due to its milder nature and the formation of iron oxides that are easier to remove.
-
Catalytic Hydrogenation: This method, using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere, is highly efficient. However, it's important to be aware of potential side reactions, such as hydrodechlorination (loss of the chloro-substituent).[4] Careful selection of the catalyst and control of reaction pressure and temperature can mitigate this.
-
-
Reaction Temperature: The reduction of nitro groups is typically an exothermic reaction. It is advisable to control the temperature, especially during the initial addition of reagents, to prevent runaway reactions and the formation of byproducts.[5]
-
-
Troubleshooting Workflow:
Troubleshooting workflow for low yield in nitro reduction.
-
Issue 2: Side Reactions During Chlorination of 3-(methylsulfanyl)aniline
-
Question: When attempting to chlorinate 3-(methylsulfanyl)aniline to obtain the desired 2-chloro isomer, I am observing the formation of multiple chlorinated products and significant tar formation. How can I improve the regioselectivity and minimize side products?
-
Answer: The direct chlorination of anilines can be challenging due to the strong activating nature of the amino group, which can lead to over-chlorination and oxidation.[6]
-
Causality & Optimization:
-
Over-activation by the Amino Group: The lone pair of electrons on the nitrogen atom of the aniline strongly activates the aromatic ring towards electrophilic substitution, making it susceptible to multiple halogenations.[6]
-
Oxidation: Aniline and its derivatives are prone to oxidation, especially under harsh reaction conditions, leading to the formation of colored, tarry byproducts.[7]
-
Protecting Group Strategy: A robust strategy to control the reactivity of the aniline is to protect the amino group, most commonly through acetylation to form an acetanilide.[6][8] The acetyl group is electron-withdrawing, which moderates the activating effect of the nitrogen, allowing for more controlled and selective chlorination. The protecting group can be subsequently removed by hydrolysis.
-
Choice of Chlorinating Agent: The choice of chlorinating agent can also influence the outcome. While elemental chlorine can be used, it is often too reactive. Milder chlorinating agents like N-chlorosuccinimide (NCS) or the use of copper(II) chloride can offer better control.[9]
-
-
Experimental Protocol: Acetyl Protection for Controlled Chlorination
-
Protection:
-
Dissolve 3-(methylsulfanyl)aniline in a suitable solvent such as dichloromethane or acetic acid.
-
Slowly add acetic anhydride to the solution with stirring. An ice bath may be necessary to control the exothermic reaction.[8]
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Quench the reaction with an aqueous solution of sodium bicarbonate and extract the acetanilide product.
-
-
Chlorination:
-
Dissolve the purified acetanilide in a suitable solvent.
-
Add the chosen chlorinating agent (e.g., NCS) portion-wise at a controlled temperature.
-
Monitor the reaction for the formation of the desired 2-chloro-5-(methylsulfanyl)acetanilide.
-
-
Deprotection:
-
Hydrolyze the acetanilide product using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield the final this compound.[7]
-
-
-
Issue 3: Product Discoloration and Impurities
-
Question: My final this compound product is a dark oil or discolored solid, suggesting the presence of impurities. What are the best purification strategies?
-
Answer: Discoloration in aniline derivatives is almost always due to oxidation.[7][10] Proper handling and purification techniques are essential to obtain a clean product.
-
Causality & Optimization:
-
Air Oxidation: Anilines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities.[7] This process is often accelerated by light and heat.
-
Purification Strategies:
-
Inert Atmosphere: Whenever possible, handle the aniline derivative under an inert atmosphere (e.g., nitrogen or argon), especially during heating or solvent removal.[7]
-
Acidic Wash: During workup, an acidic wash (e.g., with dilute HCl) can be used to protonate the basic aniline, moving it to the aqueous phase and leaving non-basic impurities in the organic layer.[10] The aniline can then be recovered by basifying the aqueous layer and extracting.
-
Activated Carbon: Treatment with activated carbon during recrystallization is an effective method for adsorbing colored impurities.[10]
-
Column Chromatography: For high purity, flash column chromatography is a reliable method for separating the desired product from closely related impurities.[8]
-
-
-
Purification Workflow Diagram:
Workflow for the purification of aniline derivatives.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthetic routes to this compound?
-
A1: The two most common retrosynthetic approaches start from either 3-(methylsulfanyl)aniline or 4-chloro-2-nitrotoluene.
-
From 3-(methylsulfanyl)aniline: This involves the electrophilic chlorination of the aniline. As discussed in the troubleshooting section, this often requires protection of the amino group to control reactivity and achieve the desired regioselectivity.
-
From 4-chloro-2-nitrotoluene: This route involves the reduction of the nitro group to an amine. This is often a high-yielding and clean reaction.[11]
-
-
-
Q2: How does the methylsulfanyl (-SCH3) group influence the reactivity of the aniline ring?
-
A2: The methylsulfanyl group is an ortho-, para-directing group in electrophilic aromatic substitution. However, its activating effect is generally weaker than that of the amino group. In the context of this compound, the directing effects of both the amino and methylsulfanyl groups will influence the position of further substitution reactions.
-
-
Q3: Are there any specific safety precautions I should take when working with aniline derivatives and their precursors?
-
A3: Yes, aniline and its derivatives are toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Nitroaromatic compounds can be explosive, especially in the presence of reducing agents, so it is important to control reaction temperatures.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4-Chloro-2-nitro-toluene
This protocol is adapted from a general method for the reduction of nitroarenes.[11]
| Reagent | Molar Equiv. | Amount |
| 4-Chloro-2-nitro-toluene | 1.0 | (as calculated) |
| Iron powder | 3.0 | (as calculated) |
| Concentrated HCl | catalytic | (as calculated) |
| Ethanol | - | (as solvent) |
| Water | - | (as solvent) |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitrotoluene and a mixture of ethanol and water.
-
Add iron powder to the mixture.
-
Slowly add a catalytic amount of concentrated hydrochloric acid. The reaction is exothermic, and the mixture may begin to reflux.
-
Heat the mixture at reflux and monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a base (e.g., sodium carbonate) until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
References
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Everchem. (n.d.). 2-Chloro-5-(methylsulfonyl)aniline hydrochloride. Retrieved from [Link]
-
YouTube. (2020, October 1). Aniline : Organic synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
-
Quora. (n.d.). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]
- Google Patents. (n.d.). US3916014A - Chlorination of aromatic compounds.
- Google Patents. (n.d.). US3108124A - Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chloroaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-aminothiophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization of aniline reaction conditions. Retrieved from [Link]
-
ResearchGate. (2012, May 4). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
LZ Chemical. (n.d.). 3-(Methylthio)aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]
-
MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
-
YouTube. (2018, March 27). Reduction of nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.
-
Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
-
LookChem. (n.d.). 2-Methoxy-5-(methylthio)aniline cas no. 1081774-59-5 98%. Retrieved from [Link]
-
Bangladesh Journals Online. (n.d.). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. Retrieved from [Link]
- Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
YouTube. (2025, November 13). reaction to Chemiolis video - synthesis of an aniline-based sweetener. Retrieved from [Link]
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- 11. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
Methods for removing impurities from aniline synthesis.
Welcome to the Technical Support Center for Aniline Purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of impurities from synthesized aniline. Our goal is to equip you with the knowledge to not only perform purification protocols but to understand the underlying principles for effective troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: My freshly distilled aniline is colorless, but it turns yellow or reddish-brown upon storage. Why does this happen and how can I prevent it?
A1: This is a common observation and is due to the oxidation and polymerization of aniline upon exposure to air and light.[1][2] Aniline is an electron-rich aromatic amine, which makes it susceptible to oxidation, leading to the formation of strongly colored impurities.[1]
Preventative Measures:
-
Inert Atmosphere: Store purified aniline under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]
-
Light Protection: Use amber glass vials or wrap the storage container in aluminum foil to protect it from light, which can catalyze oxidation.[2]
-
Low Temperature: Storing at reduced temperatures, for instance in a refrigerator, can slow down the degradation process.[2]
-
Proper Sealing: Ensure the container is tightly sealed to prevent exposure to moisture and air.[2][3]
Q2: What are the most common types of impurities I should expect in my crude aniline?
A2: Impurities in aniline can be broadly categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials (e.g., nitrobenzene), residual solvents (like benzene, toluene), and by-products from the synthesis reaction.[4][5]
-
Degradation Impurities: These are primarily oxidation and polymerization products that form during the reaction or upon storage.[1][4][6]
-
Elemental Impurities: Trace amounts of heavy metals may be present, often originating from catalysts used in the synthesis process.[4]
-
Water: Water can be present from the reaction itself or absorbed from the atmosphere as aniline is hygroscopic.[7][8]
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common methods of aniline purification.
Method 1: Distillation
Distillation is a powerful technique for purifying aniline by separating it from non-volatile impurities and compounds with significantly different boiling points.
Physical Properties for Distillation
| Compound | Boiling Point (°C) |
| Aniline | 184.13[1] |
| Nitrobenzene | 210.9 |
| Phenol | 181.7 |
| Water | 100 |
Note: The boiling point of aniline can be significantly lowered under reduced pressure, which is often preferred to prevent thermal degradation.[9]
Steam Distillation
Principle: Steam distillation is particularly effective for separating aniline from non-volatile organic and inorganic impurities.[10][11] Aniline is steam volatile, meaning it can be co-distilled with water at a temperature below the boiling point of water.[11][12]
Experimental Protocol:
-
Setup: Assemble a steam distillation apparatus. The crude aniline is placed in the distillation flask.
-
Steam Injection: Pass steam into the flask containing the impure aniline.[12][13]
-
Co-distillation: The steam will carry the aniline vapors over into the condenser.[12]
-
Collection: The condensed mixture of aniline and water will be collected in the receiving flask.
-
Separation: The aniline can then be separated from the water, often by extraction with an organic solvent, followed by drying and removal of the solvent.
Troubleshooting:
-
Low Yield:
-
Cause: Insufficient steam flow or premature condensation.
-
Solution: Ensure a steady flow of steam and that the distillation flask is adequately heated to prevent condensation of the incoming steam.
-
-
Cloudy Distillate:
-
Cause: The distillate is an emulsion of aniline and water.
-
Solution: This is expected. Proceed with the separation of the two layers. Salting out with NaCl can sometimes aid in breaking the emulsion.
-
Workflow for Steam Distillation:
Caption: Workflow for Aniline Purification by Steam Distillation.
Vacuum Distillation
Principle: Vacuum distillation is ideal for purifying aniline from non-volatile or high-boiling impurities.[9] By reducing the pressure, the boiling point of aniline is lowered, preventing thermal decomposition that can occur at its atmospheric boiling point.[6][9]
Experimental Protocol:
-
Drying: Dry the crude aniline over a suitable drying agent like potassium hydroxide (KOH) pellets.[7][8]
-
Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Collection: Collect the aniline fraction that distills at the expected temperature for the applied pressure. For example, at 20 mmHg, aniline boils at approximately 72°C.[9]
Troubleshooting:
-
Bumping:
-
Cause: Uneven boiling, common in vacuum distillation.
-
Solution: Use a magnetic stirrer or boiling chips to ensure smooth boiling.
-
-
Poor Vacuum:
-
Cause: Leaks in the apparatus.
-
Solution: Check all joints and ensure they are properly greased and sealed.
-
Method 2: Recrystallization
Principle: Recrystallization is a technique used to purify solid aniline derivatives or aniline itself by forming its salt.[10] It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[14][15]
Experimental Protocol (via Anilinium Salt Formation):
-
Dissolution: Dissolve the impure aniline in a suitable solvent.
-
Salt Formation: Add an acid (e.g., hydrochloric acid or oxalic acid) to form the anilinium salt.[7][8]
-
Crystallization: The anilinium salt will typically be less soluble and will crystallize out of the solution upon cooling, leaving impurities behind.
-
Filtration: Collect the crystals by filtration.
-
Regeneration: Re-dissolve the purified salt in water and add a base (e.g., NaOH or Na2CO3) to regenerate the pure aniline.[7][16]
-
Extraction: Extract the pure aniline with an organic solvent, dry the organic layer, and remove the solvent.
Troubleshooting:
-
No Crystals Form:
-
Cause: The solution may be too dilute, or cooling is too rapid.
-
Solution: Try to concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce crystallization. Ensure slow cooling.
-
-
Oily Product:
-
Cause: The melting point of the anilinium salt may be below the temperature of the solution.
-
Solution: Ensure the solution is sufficiently cooled before filtration.
-
Workflow for Recrystallization via Salt Formation:
Caption: Purification of Aniline via Anilinium Salt Recrystallization.
Method 3: Solvent Extraction
Principle: Solvent extraction, specifically acid-base extraction, is highly effective for separating aniline from non-basic impurities.[17][18] Aniline, being a weak base, can be protonated by an acid to form a water-soluble anilinium salt, which will move to the aqueous phase, leaving non-basic impurities in the organic phase.[17][19]
Experimental Protocol:
-
Dissolution: Dissolve the crude aniline mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[17] The aniline will react to form anilinium chloride and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer contains non-basic impurities and can be discarded.
-
Basification: To the aqueous layer, add a base (e.g., NaOH solution) until the solution is basic. This will regenerate the free aniline.
-
Extraction: Extract the aniline from the aqueous layer with a fresh portion of organic solvent.
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain pure aniline.
Troubleshooting:
-
Emulsion Formation:
-
Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the funnel multiple times instead of shaking vigorously. If an emulsion forms, let it stand or add a small amount of brine (saturated NaCl solution) to help break it.
-
-
Product is also Acid-Sensitive:
-
Cause: The desired product may also be basic or unstable in acidic conditions.
-
Solution: In such cases, this method may not be suitable. Consider other purification techniques like distillation or chromatography.[17]
-
Safety First: Handling Aniline
Aniline is a toxic substance and should be handled with appropriate safety precautions.
-
Ventilation: Always work in a well-ventilated chemical fume hood.[3][20]
-
Personal Protective Equipment (PPE): Wear nitrile gloves (for short-term use), safety goggles, and a lab coat.[20] Aniline can be absorbed through the skin.[3][20]
-
Spill Management: In case of a spill, use an inert absorbent material like vermiculite or sand for containment.[20]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[3][20]
References
-
Wikipedia. (n.d.). Aniline. Retrieved January 12, 2026, from [Link]
-
BYJU'S. (n.d.). Anilines – Structure. Retrieved January 12, 2026, from [Link]
- University of California, Los Angeles. (n.d.).
-
GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved January 12, 2026, from [Link]
-
Quora. (2023, February 23). Aniline is purified by? Retrieved January 12, 2026, from [Link]
- Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?
-
Reddit. (2014, May 26). Purify and dry aniline? Retrieved January 12, 2026, from [Link]
- SIA Toolbox. (n.d.).
-
Scribd. (n.d.). Steam Distillation of Aniline Purification. Retrieved January 12, 2026, from [Link]
-
Vedantu. (n.d.). Aniline is purified by A Steam distillation B Sublimation class 12 chemistry CBSE. Retrieved January 12, 2026, from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Aniline. Retrieved January 12, 2026, from [Link]
- Washington State University. (n.d.).
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-
LookChem. (n.d.). Purification of Aniline. Retrieved January 12, 2026, from [Link]
- Benchchem. (2025). Application Note: Recrystallization Techniques for the Purification of Crude N-(9H-Fluoren-9-ylidene)aniline.
-
Scribd. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2018, July 27). Can anyone suggest a good method to separate Aniline sulfate back to its original form? Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved January 12, 2026, from [Link]
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved January 12, 2026, from [Link]
-
Koch Modular Process Systems. (n.d.). Extraction of Aniline Compound. Retrieved January 12, 2026, from [Link]
- Benchchem. (2025).
- Benchchem. (2025).
- Google Patents. (n.d.). US10889539B2 - Aniline purification process.
-
Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved January 12, 2026, from [Link]
- Aniline Manufacturer. (n.d.). Aniline Production Methods: A Manufacturer's Perspective.
- Google Patents. (2024, March 15). CN111056954A - Aniline purification method.
- SpringerLink. (n.d.). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction.
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved January 12, 2026, from [Link]
-
Chemcess. (n.d.). Aniline: Properties, Reactions, Production And Uses. Retrieved January 12, 2026, from [Link]
-
Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Retrieved January 12, 2026, from [Link]
- EPA NEPIC. (n.d.). Toxic Pollutant Identification: Nitrobenzene/Aniline Manufacturing.
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Technical Support Center: Stabilizing Substituted Anilines for Long-Term Laboratory Use
Welcome to the Technical Support Center dedicated to the long-term stabilization and handling of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of these critical reagents for reproducible and accurate experimental outcomes. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the common challenges associated with the storage and use of substituted anilines.
Introduction: The Challenge of Aniline Stability
Substituted anilines are foundational building blocks in a vast array of chemical syntheses, from pharmaceuticals to advanced materials.[1] However, their utility is often hampered by their inherent instability. The electron-rich amino group makes the aromatic ring highly susceptible to oxidation, leading to the formation of colored impurities and polymeric byproducts upon exposure to air, light, and even trace metal contaminants.[2][3][4] This degradation not only compromises the purity of the starting material but can also lead to inconsistent reaction outcomes, low yields, and the formation of difficult-to-remove impurities.[5] This guide provides practical solutions to mitigate these issues, ensuring the long-term integrity of your substituted aniline stocks.
Frequently Asked Questions (FAQs)
Q1: Why has my colorless substituted aniline turned yellow/brown/dark upon storage?
A1: The discoloration of anilines is a classic sign of degradation, primarily through oxidation and polymerization.[2][4] Freshly purified aniline and its derivatives are typically colorless or pale yellow.[4] However, exposure to atmospheric oxygen and light initiates a cascade of reactions. The amino group is oxidized, forming highly colored species like nitrobenzenes, azoxybenzenes, and polymeric materials.[3][6][7] This process can be accelerated by the presence of trace metal ions and elevated temperatures.
Q2: What are the ideal storage conditions for substituted anilines?
A2: Proper storage is the first and most critical step in preserving the integrity of substituted anilines. The key is to minimize exposure to oxygen, light, and heat.
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) blanket | Prevents oxidation by displacing atmospheric oxygen.[4][5] |
| Temperature | Refrigeration (2-8 °C) | Slows down the rate of degradation reactions.[4] |
| Light | Amber glass vials or containers wrapped in foil | Protects from photo-oxidation initiated by UV light.[4] |
| Container | Tightly sealed, high-purity glass containers | Prevents ingress of air and moisture. Avoids potential catalysis from container impurities.[8][9] |
Q3: Can I use an antioxidant to stabilize my substituted aniline solution?
A3: Yes, the addition of an antioxidant can be an effective strategy, particularly for stock solutions that are frequently accessed. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), can inhibit oxidation by scavenging free radicals that propagate the degradation process.[10] A typical concentration for BHT is 0.01-0.1% (w/v). However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream applications.
Q4: How can I purify a discolored substituted aniline?
A4: Discolored anilines can often be repurified for use. The most effective method depends on the nature of the impurities and the properties of the specific aniline derivative.
-
Vacuum Distillation: This is a highly effective method for separating the volatile aniline from non-volatile polymeric "gunk" and colored impurities.[4]
-
Column Chromatography: Silica gel chromatography can be used, but highly colored polar impurities may be difficult to remove. In such cases, reversed-phase chromatography might be more effective.[4]
-
Activated Carbon Treatment: Shaking a solution of the impure aniline with activated carbon can effectively adsorb colored impurities. Subsequent filtration will yield a cleaner solution.[4][11]
-
Acid-Base Extraction: This technique can be used to separate the basic aniline from neutral or acidic impurities. The aniline is protonated with an acid and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aniline is then regenerated by basification and extracted back into an organic solvent.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments involving substituted anilines.
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or No Product Yield in a Reaction | Degraded aniline starting material. | Verify the purity of the aniline using TLC, GC, or NMR before use. If discolored, purify by distillation or chromatography.[5] |
| Incompatibility with reaction conditions. | Some anilines are sensitive to strongly acidic or oxidizing conditions. Consider protecting the amino group (e.g., as an acetamide) before proceeding with the reaction.[2] | |
| Formation of Dark, Tarry, or Polymeric Byproducts | Oxidation of the aniline starting material or product. | Run the reaction under an inert atmosphere (Nitrogen or Argon).[2][5] Ensure all solvents are degassed. |
| Reaction temperature is too high. | Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.[5] | |
| Inconsistent Results Between Batches | Variable purity of the aniline stock. | Implement a routine quality control check for your aniline stock, especially for long-term projects. Store aliquots under inert gas to minimize repeated exposure of the main stock to air. |
Experimental Protocols
Protocol 1: Purification of Discolored Aniline by Vacuum Distillation
This protocol describes a general procedure for purifying a liquid substituted aniline that has darkened upon storage.
Materials:
-
Discolored substituted aniline
-
Drying agent (e.g., anhydrous potassium carbonate or sodium sulfate)
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle and magnetic stirrer
-
Vacuum source and gauge
Procedure:
-
Drying: Add a suitable drying agent to the discolored aniline in a round-bottom flask and stir for 1-2 hours to remove any moisture.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Distillation:
-
Filter the aniline into the distillation flask.
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for your substituted aniline at the applied pressure. The purified aniline should be colorless to pale yellow.
-
-
Storage: Immediately transfer the purified aniline to a clean, dry amber glass vial. Purge the vial with an inert gas (Argon or Nitrogen) before sealing. Store in a refrigerator.
Protocol 2: Preparation of a Stabilized Stock Solution of a Substituted Aniline
This protocol outlines the preparation of a stock solution with an added antioxidant for enhanced stability.
Materials:
-
Purified substituted aniline
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Butylated Hydroxytoluene (BHT)
-
Volumetric flask
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Antioxidant Addition: Weigh the desired amount of BHT (e.g., for a 0.1% solution, add 10 mg of BHT for every 10 mL of final solution volume) and add it to the volumetric flask.
-
Solution Preparation:
-
Under a gentle stream of inert gas, add the desired amount of the purified substituted aniline to the volumetric flask.
-
Add the anhydrous, degassed solvent to the mark.
-
Seal the flask and gently swirl to dissolve the contents completely.
-
-
Storage: Transfer the stabilized stock solution to an amber glass vial with a septum-lined cap. Purge the headspace with inert gas before sealing. Store in a refrigerator.
Visualization of Degradation and Workflow
Aniline Degradation Pathway
The following diagram illustrates the primary degradation pathways of aniline, leading to the formation of colored impurities and polymers.
Caption: Simplified overview of aniline degradation.
Troubleshooting Workflow for Substituted Aniline Instability
This workflow provides a logical approach to diagnosing and resolving issues related to aniline degradation.
Caption: Logical steps for troubleshooting aniline instability.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of substituted anilines.
- ResearchGate. (n.d.). Aniline degradation by electrocatalytic oxidation.
- PubMed. (2012). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution.
- BenchChem. (2025). Technical Support Center: Halogenation of Substituted Anilines.
- LookChem. (n.d.). Purification of Aniline.
- Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
- Washington State University. (n.d.). Aniline.
- Zhou, X. Q. (2021). Study On Degradation Mechanism Of Aniline By Persulfate Activated By Metal Ions. (Master's thesis).
- University of California, Irvine. (n.d.). Aniline.
- Reddit. (2014). Purify and dry aniline?.
- ResearchGate. (n.d.). Oxidative degradation of polyaniline during the chemical oxidative polymerization of aniline in aqueous methanol medium.
- BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
- MDPI. (n.d.). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
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- OSHA. (1994). Aniline. (Method no. PV2079).
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
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- BenchChem. (n.d.). Unveiling the Shadows: A Technical Guide to the Hazards and Toxicity of Substituted Anilines.
- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Google Patents. (1996). Method for purifying aniline. (JPH08295654A).
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- Google Patents. (2024). Aniline purification method. (CN111056954A).
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- ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
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- PubMed. (2013). Separation Optimization of Aniline and Seven 4-substituted Anilines in High-Submicellar Liquid Chromatography Using Empirical Retention Modeling and Derringer's Desirability Function.
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Validation & Comparative
A Comparative Analysis of 2-Chloro-5-(methylsulfanyl)aniline and Isomeric Chloroanilines: A Guide to Structure-Property Relationships
Introduction
In the landscape of pharmaceutical and materials science research, substituted anilines serve as indispensable building blocks. Their utility is defined by the nuanced interplay of substituents on the aromatic ring, which modulate physicochemical properties, reactivity, and ultimately, the function of the target molecule. This guide provides an in-depth comparison of 2-Chloro-5-(methylsulfanyl)aniline with its simpler structural relatives: 2-chloroaniline , 3-chloroaniline , and 4-chloroaniline .
Our objective is to move beyond a simple data sheet comparison. We will dissect the electronic and steric contributions of the chloro- and methylsulfanyl- groups to explain observed differences in properties such as basicity, solubility, and reactivity. This analysis is designed to provide researchers, scientists, and drug development professionals with a predictive framework for selecting and utilizing these critical intermediates.
Part 1: Physicochemical Properties - A Quantitative Comparison
The physical state, melting point, boiling point, and solubility of a starting material are fundamental parameters that dictate its handling, reaction conditions, and purification strategies. The introduction of a methylsulfanyl (-SCH₃) group alongside a chlorine atom in this compound introduces significant changes compared to the simple chloroaniline isomers.
| Property | This compound | 2-Chloroaniline | 3-Chloroaniline | 4-Chloroaniline |
| Molecular Formula | C₇H₈ClNS | C₆H₆ClN | C₆H₆ClN | C₆H₆ClN |
| Molecular Weight | 173.67 g/mol | 127.57 g/mol | 127.57 g/mol | 127.57 g/mol |
| Physical Form | Solid or Liquid | Clear pale yellow to brown liquid[1] | Clear pale yellow to brown liquid[2] | Colorless to amber crystalline solid[3] |
| Melting Point (°C) | Room Temperature (Varies) | -2 to -1.9[1] | -11 to -9[2][4] | 67 to 72.5[1][3][5][6] |
| Boiling Point (°C) | ~121 (at low pressure)[7] | 208-210 | 230-231[2] | 232[3][5][6] |
| Water Solubility | Data not readily available | 5.13 g/L at 20°C[1] | 6.8 g/L at 20°C[2] | Soluble in hot water[3][5] |
Analysis of Trends:
-
Melting Point: The significant difference in melting points among the chloroaniline isomers is a classic example of how molecular symmetry affects crystal lattice packing. The highly symmetrical 4-chloroaniline has the highest melting point, as it packs more efficiently into a stable crystal lattice. The liquid nature of the ortho- and meta- isomers at room temperature reflects their lower symmetry.[1][2][5] this compound, being a larger and more complex molecule, has a higher molecular weight, which generally contributes to a higher melting point compared to the liquid chloroanilines.
-
Boiling Point: Boiling points for the chloroaniline isomers increase from ortho to meta to para. This trend is influenced by intermolecular forces, including dipole-dipole interactions and van der Waals forces.
-
Solubility: Chloroanilines are generally sparingly soluble in water but soluble in organic solvents and acids.[1][2] The solubility is a balance between the polar amino group and the nonpolar chlorophenyl ring.
Part 2: Electronic Effects, Basicity, and Reactivity
The reactivity of an aniline is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. Substituents on the aromatic ring can either donate or withdraw electron density, thereby modulating the aniline's basicity and nucleophilicity.
-
Chlorine (-Cl): The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Being highly electronegative, chlorine withdraws electron density from the ring through the sigma bond, deactivating the ring and decreasing the basicity of the amino group.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic ring. This effect donates electron density, primarily at the ortho and para positions.[8] Overall, the inductive effect of chlorine is dominant, making all chloroanilines less basic than aniline itself.[8]
-
-
Methylsulfanyl (-SCH₃): This group also has dual effects:
-
Inductive Effect (-I): The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.
-
Resonance Effect (+R): Like chlorine, the lone pairs on the sulfur atom can delocalize into the ring, donating electron density and activating the ring, especially at the ortho and para positions.[9] This effect generally increases the basicity of the amino group.[9]
-
In This compound , the amino group is influenced by the -I effect of the ortho-chlorine and the +R effect of the para-methylsulfanyl group. The para-position of the -SCH₃ group allows for effective resonance donation of electrons to the nitrogen, which is expected to increase its basicity relative to 2-chloroaniline.
Comparative Basicity:
The basicity of anilines is quantified by the pKa of their conjugate acids (anilinium ions). A higher pKa value indicates a stronger base.
| Compound | Key Electronic Effects on NH₂ | Expected Basicity Ranking |
| 4-Chloroaniline | -I effect; +R effect (para) | 3 |
| 3-Chloroaniline | Strong -I effect; no resonance with NH₂[8] | 4 (Least Basic) |
| 2-Chloroaniline | Strong -I effect; Steric hindrance may reduce resonance[8] | 4 (Least Basic) |
| This compound | -I from ortho-Cl; +R from para-SCH₃ | 2 |
| Aniline (Reference) | None | 1 (Most Basic) |
The meta- and ortho-chloroanilines are expected to be the least basic due to the strong electron-withdrawing inductive effect of chlorine, which is not significantly counteracted by resonance at these positions.[8] 4-chloroaniline is slightly more basic than the other two isomers because the +R effect of the para-chlorine can partially offset the -I effect.[10] For this compound, the powerful electron-donating resonance from the methylsulfanyl group is anticipated to make it significantly more basic than the simple chloroaniline isomers.
Logical Flow of Electronic Influences
Caption: Electronic effects of substituents on aniline basicity.
Part 3: Experimental Protocols for Comparative Analysis
To provide a tangible measure of the differences in reactivity, a comparative N-acetylation experiment can be performed. The rate of this reaction serves as a direct proxy for the nucleophilicity of the aniline's amino group.
Protocol: Comparative N-Acetylation of Anilines via HPLC Monitoring
This protocol is designed to be a self-validating system where the relative reaction rates provide a clear comparison of nucleophilicity.
1. Causality and Experimental Design: The reaction between an aniline and a fixed amount of an acylating agent (acetic anhydride) is a second-order reaction. By keeping the initial concentrations of the anilines and acetic anhydride constant across all experiments, the rate of disappearance of the aniline starting material is directly proportional to its nucleophilicity. We use High-Performance Liquid Chromatography (HPLC) to accurately quantify the concentration of the aniline over time.
2. Materials:
-
This compound
-
2-Chloroaniline
-
3-Chloroaniline
-
4-Chloroaniline
-
Acetic Anhydride (A.R. Grade)
-
Acetonitrile (HPLC Grade)
-
Internal Standard (e.g., Naphthalene, for HPLC quantification)
-
Reaction vials (10 mL) with magnetic stir bars
-
HPLC system with a C18 column and UV detector
3. Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of each aniline derivative in acetonitrile.
-
Prepare a 0.1 M stock solution of acetic anhydride in acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard (e.g., Naphthalene) in acetonitrile.
-
-
Reaction Setup (Perform for each aniline in parallel):
-
In a reaction vial, combine 2.0 mL of the specific aniline stock solution and 1.0 mL of the internal standard stock solution.
-
Place the vial on a magnetic stirrer in a controlled temperature water bath (e.g., 25°C).
-
Initiate the reaction by adding 2.0 mL of the acetic anhydride stock solution. Start a timer immediately.
-
-
Time-Point Sampling:
-
At designated time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a separate vial containing 900 µL of acetonitrile to stop the reaction by dilution.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC.
-
Use a suitable mobile phase (e.g., Acetonitrile/Water gradient) and set the UV detector to a wavelength where both the aniline and the internal standard have strong absorbance.
-
Generate a calibration curve for each aniline against the internal standard to determine the response factor.
-
-
Data Processing:
-
For each time point, calculate the concentration of the remaining aniline using the peak areas from the HPLC chromatogram and the calibration curve.
-
Plot the concentration of each aniline versus time. The steeper the slope of the curve, the faster the reaction rate and the more nucleophilic the aniline.
-
Workflow Visualization
Caption: Experimental workflow for comparative N-acetylation.
Conclusion
The properties of this compound are a direct consequence of the combined electronic and steric influences of its substituents. Compared to the simple chloroaniline isomers, it is expected to be a stronger base and a more potent nucleophile due to the electron-donating resonance effect of the para-methylsulfanyl group. This enhanced reactivity is a critical consideration for its application in multi-step syntheses. Conversely, the simple chloroanilines, particularly the ortho- and meta- isomers, are significantly less reactive due to the powerful deactivating inductive effect of the chlorine atom. This guide provides the foundational data and experimental framework necessary for researchers to make informed decisions when incorporating these valuable aniline derivatives into their synthetic programs.
References
-
Chemcasts. (n.d.). 2-chloroaniline (CAS 95-51-2) Properties. Retrieved from [Link][11]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link][6]
-
Filo. (2021). Compare the basicity of the following. Retrieved from [Link][8]
-
askIITians. (2012). out of pchloroaniline and meta chloroaniline which is more basic and why?. Retrieved from [Link][10]
-
King-Pharm. (n.d.). 5-chloro-2-(methylthio)aniline. Retrieved from [Link][7]
Sources
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- 4. 108-42-9 CAS MSDS (3-Chloroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]
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- 8. Compare the basicity of the following: [Image of four chemical structure.. [askfilo.com]
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- 10. out of pchloroaniline and meta chloroaniline which is more basic and - askIITians [askiitians.com]
- 11. chem-casts.com [chem-casts.com]
Spectroscopic Fingerprinting: A Comparative Guide to the Structural Verification of 2-Chloro-5-(methylsulfanyl)aniline
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For drug development professionals, even minor uncertainties in molecular architecture can lead to significant downstream consequences, impacting everything from efficacy and safety profiles to intellectual property claims. This guide provides an in-depth, comparative spectroscopic analysis for the structural confirmation of 2-Chloro-5-(methylsulfanyl)aniline, a compound of interest in medicinal chemistry.
Rather than a simple presentation of data, this document is structured to walk researchers through the logic of spectroscopic interpretation. We will delve into the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for our target molecule and contrast it with its constitutional isomer, 5-Chloro-2-(methylsulfanyl)aniline, and other closely related analogs. This comparative approach not only serves to verify the structure of this compound but also enhances the reader's understanding of how subtle changes in substituent patterns on an aromatic ring manifest in spectroscopic data.
The Analytical Challenge: Differentiating Isomers
The primary analytical challenge in the characterization of this compound lies in distinguishing it from its isomers, particularly 5-Chloro-2-(methylsulfanyl)aniline. Both compounds share the same molecular formula and, consequently, the same mass, making mass spectrometry alone insufficient for definitive identification. Here, the nuanced information provided by NMR and IR spectroscopy becomes paramount.
Predicted Spectroscopic Data for this compound
A priori, we can predict the salient features of the ¹H NMR, ¹³C NMR, and IR spectra of this compound based on the electronic effects of its substituents: the chloro, amino, and methylsulfanyl groups.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is expected to be the most informative. The three aromatic protons will exhibit a specific splitting pattern and chemical shifts determined by their positions relative to the substituents. The -NH₂ protons will likely appear as a broad singlet, and the -SCH₃ protons as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating or -withdrawing nature of the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methyl group, C-N stretching, and C-S stretching.[1][2][3] Aromatic C-H stretching absorption is typically observed at 3030 cm⁻¹, with a series of peaks in the 1450 to 1600 cm⁻¹ range.[4]
Comparative Spectroscopic Analysis
To provide a robust framework for structural confirmation, we will compare the predicted data for this compound with the experimental data obtained for its isomer, 5-Chloro-2-(methylsulfanyl)aniline, and a related compound, 2-chloro-5-methylaniline.
| Compound | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |
| This compound (Predicted) | Aromatic Protons: ~6.5-7.2 ppm (complex splitting); -NH₂: broad singlet; -SCH₃: ~2.4 ppm (singlet) | Aromatic Carbons: ~110-150 ppm; -SCH₃: ~15-20 ppm |
| 5-Chloro-2-(methylsulfanyl)aniline (Experimental) [2] | 7.27 (d, J = 8.2 Hz, 1H), 6.78 – 6.56 (m, 2H), 4.32 (br.s, 2H), 2.29 (s, 3H) | 148.1, 134.8, 134.6, 118.6, 118.5, 114.4, 17.9 |
| 2-Chloro-5-methylaniline (Reference) | Aromatic Protons, -NH₂, -CH₃ | Aromatic Carbons, -CH₃ |
The distinct substitution pattern of this compound is expected to result in a unique set of chemical shifts and coupling constants for the aromatic protons compared to its isomer. Specifically, the proton situated between the chloro and amino groups will likely experience a different electronic environment and thus a different chemical shift.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for sample preparation and spectroscopic analysis are recommended.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H and ¹³C NMR Data Acquisition
-
Instrument: 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~250 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
IR Spectroscopy Data Acquisition
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Method: Attenuated Total Reflectance (ATR) is recommended for solid or liquid samples.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum should be collected prior to sample analysis.
-
Visualizing the Workflow
The process of spectroscopic structure confirmation can be visualized as a logical workflow, starting from the unknown compound and culminating in a confirmed structure.
Figure 1. Workflow for the spectroscopic structure confirmation of this compound.
Conclusion
The structural integrity of a pharmaceutical compound is non-negotiable. Through a systematic and comparative application of NMR and IR spectroscopy, researchers can confidently confirm the structure of this compound and differentiate it from its isomers. The methodologies and comparative data presented in this guide provide a robust framework for achieving this critical analytical objective. By understanding the underlying principles of how molecular structure dictates spectroscopic output, scientists are better equipped to navigate the complexities of modern drug development.
References
- CDN. (n.d.). Infrared Spectroscopy.
-
Supporting Information for "Visible Light Photocatalytic Synthesis of Benzothiophenes". (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-(methylsulfanyl)aniline hydrochloride. Retrieved from [Link]
-
OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the Genotoxicity of Substituted Aniline Derivatives
Aniline and its derivatives are foundational chemicals in numerous industries, from the synthesis of pharmaceuticals and agrochemicals to the manufacturing of dyes and polymers.[1] However, their widespread use necessitates a thorough understanding of their potential toxicological profiles. A significant concern is genotoxicity—the ability of a chemical to damage DNA and/or cellular components that regulate genetic fidelity. This damage can lead to mutations and potentially cancer.[2]
This guide provides a comparative analysis of the genotoxicity of several key substituted aniline derivatives. It is designed for researchers, scientists, and drug development professionals to offer insights into structure-activity relationships and to provide robust, field-proven experimental protocols for assessment.
The Role of Metabolic Activation
A critical concept in understanding the genotoxicity of anilines is metabolic activation. In the body, particularly in the liver, aniline derivatives are often metabolized by cytochrome P450 enzymes.[3] A key step in this process is N-hydroxylation, which converts the amine group into a hydroxylamine.[4][5] This intermediate can then be further transformed into a highly reactive nitrenium ion, an electrophile that can readily attack the nucleophilic centers in DNA, forming DNA adducts.[2][5] These adducts are lesions that can disrupt DNA replication and transcription, leading to mutations if not properly repaired.
It is this metabolic activation that often dictates the genotoxic potential of a given aniline derivative. Factors such as the nature and position of substituents on the aromatic ring can significantly influence the rate and extent of this activation process.[6]
Caption: Simplified metabolic activation pathway of aniline derivatives.
Comparative Genotoxicity: A Look at Key Derivatives
The genotoxicity of an aniline derivative is not an intrinsic property but is heavily influenced by its chemical structure. The type of substituent (e.g., chloro-, nitro-, methyl-) and its position on the aromatic ring (ortho, meta, para) play a crucial role.
| Derivative | Ames Test (Mutagenicity) | Micronucleus Assay (Clastogenicity) | Comet Assay (DNA Strand Breaks) | Key Findings & References |
| o-Chloroaniline | Inconsistent/Weak[7][8] | Inconsistent[7] | Data Limited | Generally shows weak or inconsistent genotoxicity across multiple assays.[7][8] |
| m-Chloroaniline | Inconsistent/Weak[7] | Inconsistent[7] | Data Limited | Similar to the ortho-isomer, it displays inconsistent or weak genotoxic effects.[7] |
| p-Chloroaniline | Positive [7] | Positive [7] | Expected Positive | Clearly genotoxic in various test systems, demonstrating a potent ability to cause both gene mutations and chromosomal damage.[7][8] |
| o-Nitroaniline | Negative[9][10] | Negative[10] | Data Limited | Generally considered non-mutagenic.[9][10] |
| m-Nitroaniline | Positive [9] | Data Limited | Expected Positive | Mutagenic in the Ames test, indicating its potential to cause gene mutations.[9] |
| p-Nitroaniline | Positive [9][11][12] | Clastogenic in mammalian cells[11] | Expected Positive | Shows mutagenic and clastogenic potential in vitro.[9][11][12] |
| o-Toluidine | Weakly Positive[13] | Positive [13] | Induces DNA Damage[13] | A general genotoxin that can induce a wide range of genetic effects, including mutations, chromosomal aberrations, and DNA damage.[13] |
| p-Toluidine | Data Limited | Data Limited | Inhibits DNA Synthesis[14] | Evidence suggests it can interfere with DNA synthesis, a hallmark of genotoxic stress.[14] |
Insights from the Comparison:
-
Positional Isomerism Matters: The data for chloroanilines and nitroanilines clearly demonstrates that the position of the substituent has a profound impact on genotoxicity. For both classes, the para-substituted isomer (p-chloroaniline and p-nitroaniline) is consistently and potently genotoxic, while the ortho and meta isomers show weaker or negative results.[7][9] This highlights the importance of steric and electronic effects on metabolic activation.
-
Substituent Effects: Nitro groups in the meta or para position tend to confer mutagenicity.[9] Toluidines (methylanilines) also exhibit genotoxic properties, with o-toluidine being a recognized carcinogen and genotoxin.[13][15]
-
Need for a Test Battery: No single assay is sufficient to characterize the genotoxic potential of a compound. A battery of tests, including an assessment of mutagenicity (Ames test), clastogenicity (micronucleus assay), and primary DNA damage (comet assay), is essential for a comprehensive evaluation.[16]
Gold Standard Experimental Protocols
To ensure the trustworthiness and reproducibility of genotoxicity data, standardized and validated protocols are paramount. Below are detailed methodologies for three core assays.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[17] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[18][19] The assay measures the ability of a test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[17]
Principle of Causality: The causal link is that a mutagenic agent will induce genetic changes that revert the initial mutation, leading to a prototrophic phenotype. The number of revertant colonies is proportional to the mutagenic potency of the substance. Many aniline derivatives require metabolic activation to become mutagenic; therefore, the test is often performed with and without a liver extract (S9 fraction) to mimic mammalian metabolism.[9][20]
Step-by-Step Protocol:
-
Strain Preparation: Grow overnight cultures of the appropriate S. typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C.[18]
-
Metabolic Activation (S9 Mix): If required, prepare the S9 mix. This mixture contains the S9 fraction from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination), along with necessary cofactors (e.g., NADP+, G6P).
-
Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix (or a buffer for the non-activation condition), and the test compound at various concentrations.[18] Include a vehicle control (solvent only) and a known positive control.
-
Plating: To the exposure tube, add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin. Briefly vortex and pour the mixture onto a minimal glucose agar plate. The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[19]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[18]
-
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the vehicle control.
In Vitro Micronucleus Assay
This assay is a cornerstone for evaluating chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[21] Their presence is a clear indicator of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[22]
Principle of Causality: The assay is based on the premise that genotoxic agents will interfere with chromosome structure or the mitotic apparatus, leading to the formation of micronuclei in daughter cells. To ensure that only cells that have divided are scored, a cytokinesis blocker like Cytochalasin B is often used, resulting in binucleated cells where micronuclei are easily identified.[22][23]
Step-by-Step Protocol:
-
Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a desired confluency.[21][24]
-
Treatment: Expose the cells to the test compound at multiple concentrations (with and without S9 mix) for a defined period (e.g., 3-6 hours followed by a recovery period, or a continuous 24-hour treatment).[24]
-
Cytokinesis Block: After the initial exposure period, add Cytochalasin B to the culture medium to block cytokinesis. The incubation continues for a period equivalent to 1.5-2 normal cell cycles to allow cells to divide and form binucleates.[22]
-
Harvesting and Fixation: Harvest the cells by trypsinization (for adherent cells) or centrifugation. Treat with a hypotonic solution to swell the cytoplasm, followed by fixation using a methanol/acetic acid solution.[21]
-
Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides. Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.[24]
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[22][23] A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated binucleated cells.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[25][26]
Principle of Causality: The fundamental principle is that when lysed cells are subjected to electrophoresis, damaged DNA (containing fragments and relaxed loops) will migrate away from the nucleus, forming a "comet tail."[27] The length and intensity of the tail are proportional to the amount of DNA damage. The alkaline version of the assay is most common as it detects single-strand breaks, double-strand breaks, and alkali-labile sites.[25]
Caption: Key stages of the alkaline comet assay workflow.
Step-by-Step Protocol:
-
Cell Treatment: Expose a suspension of cells to the aniline derivative at various concentrations for a short period (e.g., 1-2 hours).
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose.[26] Allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving behind the DNA as a nucleoid.[27]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer. Allow the DNA to unwind for a set period (e.g., 20-40 minutes).[25]
-
Electrophoresis: Apply an electric field. The negatively charged DNA will migrate towards the anode. Broken DNA fragments will move more freely, forming the comet tail.[27]
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).[26]
-
Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software. Quantify the DNA damage by measuring parameters like tail length, percent DNA in the tail, and tail moment. A significant increase in these parameters indicates genotoxicity.
Conclusion
The genotoxicity of substituted aniline derivatives is a complex issue, heavily dependent on the specific chemical structure and its subsequent metabolic fate. Structure-activity relationships reveal clear trends, with para-substituted chloro- and nitroanilines often exhibiting the most potent genotoxic effects. This guide underscores the necessity of a multi-assay approach, combining tests for gene mutation, chromosomal damage, and DNA strand breaks, to conduct a thorough risk assessment. The detailed protocols provided serve as a foundation for researchers to generate reliable and reproducible data, ultimately contributing to the safer development and handling of these vital industrial chemicals.
References
-
Assmann, N., Emmrich, M., Kampf, G., & Kaiser, M. (1997). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 395(2-3), 139-144. [Link]
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Balasubramanyam, A., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. [Link]
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Zoli, M., et al. (1995). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Mutagenesis, 10(4), 307-310. [Link]
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Kugler-Steigmeier, M. E., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 211(2), 279-289. [Link]
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McGill University. (2015). Comet Assay Protocol. mcgillradiobiology.ca. [Link]
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HESI Genetic Toxicology Technical Committee. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]
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Speit, G., & Hartmann, A. (2006). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. In Genotoxicity Assessment: Methods, and Protocols (pp. 275-286). Humana Press. [Link]
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Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
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Rout, S. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology. [Link]
-
Hejtmancik, M. R., et al. (2002). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Toxicology Program Technical Report Series, (58), 1-134. [Link]
-
Friederich, U., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research Letters, 211(2), 279-89. [Link]
-
Danford, N. (1991). The genetic toxicology of ortho-toluidine. Mutation Research/Reviews in Genetic Toxicology, 258(3), 207-236. [Link]
-
HESI Genetic Toxicology Technical Committee. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]
-
Rodgers, K., & McWilliams, A. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments, (147), e59553. [Link]
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Hartwig, A., et al. (2022). 4-Nitroaniline. The MAK-Collection for Occupational Health and Safety, 7(1), 1-26. [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]
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Collins, A. R., et al. (2017). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 12(3), 443-457. [Link]
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Glei, M., & Spiller, U. (2013). Genotoxicity Testing: Comet Assay. Bio-protocol, 3(19), e919. [Link]
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Neumann, H. G. (2010). General discussion of common mechanisms for aromatic amines 1. Metabolic activation. IARC Scientific Publications, (162), 25-34. [Link]
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Mori, H., et al. (1981). The genotoxicity of 4,4'-methylenebis-2-chloroaniline in rat, mouse, and hamster hepatocytes. Toxicology and Applied Pharmacology, 58(2), 231-235. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). p-Toluidine and its salts: Human health tier II assessment. [Link]
-
National Toxicology Program. (1993). NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 418, 1-203. [Link]
-
Chemical Effects in Biological Systems. TOX-43: m-Chloroaniline (108-42-9), o-Chloroaniline (95-51-2). National Institute of Environmental Health Sciences. [Link]
-
Chemical Effects in Biological Systems. m-Chloroaniline (108-42-9). National Institute of Environmental Health Sciences. [Link]
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Turesky, R. J. (2005). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 26(11), 1879-1885. [Link]
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Mori, H., et al. (1988). The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. Mutation Research/Genetic Toxicology, 206(2), 183-191. [Link]
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Shamovsky, I., et al. (2011). Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society, 133(40), 16168-16185. [Link]
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Dhurvey, V., et al. (2023). Genotoxic, Carcinogenic and Reproductive Studies on Aniline: A Mini Review. International Journal of Scientific Research in Biological Sciences, 10(4), 42-47. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). ortho-TOLUIDINE. Chemical Agents and Related Occupations. [Link]
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OECD SIDS. (2003). 2-NITROANILINE. UNEP Publications. [Link]
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Office of Environmental Health Hazard Assessment. (1997). Evidence on the Carcinogenicity of 5-Chloro-o-toluidine and its Strong Acid Salts. oehha.ca.gov. [Link]
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Watanabe, T., et al. (2010). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 701(1), 39-45. [Link]
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Wikipedia. (n.d.). Ames test. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Aniline and its salts - Evaluation statement. [Link]
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Dalvie, D., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Journal of Medicinal Chemistry, 63(15), 8019-8045. [Link]
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Gutsell, M., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology, 71(2), 244-253. [Link]
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ResearchGate. (2017). Medicinal chemistry: How does the risk of genotoxicity compare between aminoheterocycles and anilines? [Link]
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Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. [Link]
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Chang, J. Y., et al. (1995). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry, 38(21), 4220-4229. [Link]
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The Aniline Scaffold: A Privileged Structure in Modern Kinase-Targeted Oncology
A Comparative Guide to the Efficacy of Aniline-Derived Tyrosine Kinase Inhibitors
The aniline scaffold, a seemingly simple benzene ring bearing an amino group, represents a cornerstone in the edifice of modern medicinal chemistry. Its true power lies in its role as a "privileged scaffold" – a molecular framework that can be readily modified to interact with a wide range of biological targets with high affinity and specificity. Within the realm of oncology, aniline derivatives have been particularly transformative, giving rise to a blockbuster class of drugs known as Tyrosine Kinase Inhibitors (TKIs). These small molecules have revolutionized the treatment of various cancers by precisely targeting the aberrant signaling pathways that drive tumor growth and survival.
This guide provides a comparative analysis of the efficacy of three seminal aniline-derived TKIs: Imatinib, the trailblazer for chronic myeloid leukemia; and Erlotinib and Lapatinib, key players in the fight against lung and breast cancers, respectively. We will delve into their mechanisms of action, present comparative efficacy data from pivotal clinical studies, detail the experimental protocols used to evaluate their performance, and visualize the signaling pathways they disrupt.
Mechanism of Action: A Tale of Three Kinases
While all three drugs share the aniline core, subtle modifications to this scaffold dictate their specificity for different tyrosine kinases, leading to distinct therapeutic applications.
Imatinib (Gleevec®) is a selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that is the hallmark of chronic myeloid leukemia (CML).[1][2][3] It also inhibits other tyrosine kinases such as c-KIT and platelet-derived growth factor receptor (PDGFR).[1][2] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing it from phosphorylating its substrates and thereby blocking the downstream signaling pathways that lead to uncontrolled cell proliferation and survival of leukemic cells.[2][3][4]
Erlotinib (Tarceva®) specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6][7] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to constant signaling for cell growth and division.[6][7] Erlotinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling cascades.[6][] Its efficacy is particularly pronounced in NSCLC patients whose tumors have specific EGFR mutations.[6]
Lapatinib (Tykerb®) is a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[9][10][11] HER2 overexpression is a key driver in a significant subset of breast cancers. By reversibly binding to the intracellular ATP-binding sites of both EGFR and HER2, Lapatinib blocks their phosphorylation and subsequent activation of downstream signaling pathways like the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[9][10][11][12]
Comparative Efficacy: A Snapshot of Clinical Performance
The clinical efficacy of these aniline-derived TKIs has been demonstrated in numerous trials. The following table summarizes key efficacy data for each drug in their respective primary indications.
| Drug Candidate | Indication | Key Efficacy Metric | Clinical Trial/Study | Result |
| Imatinib | Chronic Myeloid Leukemia (CML) - Chronic Phase | Major Molecular Response (MMR) | IRIS Trial (8-year follow-up) | ~85% of patients receiving imatinib achieved MMR.[3] |
| Erlotinib | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations | Progression-Free Survival (PFS) | EURTAC Trial | Median PFS of 9.7 months with erlotinib vs. 5.2 months with chemotherapy. |
| Gefitinib | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations | Objective Response Rate (ORR) | IPASS Study | 71.2% ORR with gefitinib vs. 47.3% with carboplatin/paclitaxel.[13] |
| Lapatinib | HER2+ Metastatic Breast Cancer (in combination with capecitabine) | Time to Progression (TTP) | EGF100151 Trial | Median TTP of 8.4 months with lapatinib + capecitabine vs. 4.4 months with capecitabine alone. |
Visualizing the Mechanism: Disrupting Cancer's Communication Lines
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by these aniline-derived TKIs and how they exert their inhibitory effects.
Key Experimental Protocols: The Foundation of Efficacy Assessment
The journey of a drug candidate from the lab to the clinic is paved with rigorous experimental evaluation. The following are standardized protocols crucial for determining the efficacy of aniline-derived TKIs.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the drug candidate required to inhibit the activity of the target kinase by 50% (IC50).
Methodology:
-
Reagents and Materials: Recombinant human kinase (e.g., Bcr-Abl, EGFR), kinase substrate (e.g., a synthetic peptide), ATP, drug candidate at various concentrations, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. In a 96-well plate, add the kinase, the substrate, and the drug candidate at serially diluted concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at a specified temperature for a set period (e.g., 60 minutes at 30°C). d. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity. e. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the kinase activity against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
Causality Behind Experimental Choices: This cell-free assay provides a direct measure of the drug's potency against its intended molecular target, independent of cellular uptake, metabolism, or efflux. The use of a recombinant kinase ensures a clean system to study the drug-target interaction.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of the drug candidate on the proliferation of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Reagents and Materials: Cancer cell line (e.g., K562 for CML, A549 for NSCLC), cell culture medium, drug candidate, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with the drug candidate at various concentrations for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. d. Add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the concentration that inhibits cell growth by 50% (GI50).
Causality Behind Experimental Choices: This assay evaluates the drug's ability to exert a biological effect within a cellular context, taking into account factors like cell permeability and stability. The choice of cell line is critical; it should be one that is known to be driven by the kinase the drug targets.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the drug candidate in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: a. Subcutaneously inject human cancer cells (e.g., a HER2-overexpressing breast cancer cell line) into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into control and treatment groups. d. Administer the drug candidate (e.g., orally or via intraperitoneal injection) to the treatment group daily for a specified period. The control group receives a vehicle. e. Measure the tumor volume and body weight of the mice regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treatment group to the control group. Calculate the tumor growth inhibition (TGI) percentage.
Causality Behind Experimental Choices: This preclinical model provides the most clinically relevant data before human trials. It assesses the drug's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole-animal system.
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A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-5-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(methylsulfanyl)aniline is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique substitution pattern, featuring a chloro, an amino, and a methylsulfanyl group, makes it a versatile intermediate for the construction of complex molecular architectures. The efficient and scalable synthesis of this aniline derivative is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks based on established chemical principles and available experimental data.
Synopsis of Synthetic Strategies
Two primary retrosynthetic disconnections for this compound suggest two distinct and logical synthetic pathways.
-
Route A: Diazotization and Sandmeyer-type Reaction. This classical approach involves the diazotization of a readily available chloroaniline precursor, followed by the introduction of the methylsulfanyl group via a Sandmeyer-type reaction. This strategy leverages the versatility of diazonium salts in aromatic functionalization.
-
Route B: Nucleophilic Aromatic Substitution and Reduction. This alternative route commences with a nitro-activated chlorobenzene derivative. A nucleophilic aromatic substitution (SNAr) reaction is employed to introduce the methylsulfanyl moiety, followed by the reduction of the nitro group to the desired aniline. This pathway's efficiency hinges on the activation provided by the nitro group.
Quantitative Performance Benchmarking
The following table summarizes the key performance indicators for the two proposed synthetic routes. This data is compiled from analogous transformations and serves as a predictive comparison to guide the selection of the most appropriate synthetic strategy.
| Parameter | Route A: Diazotization & Sandmeyer-type Reaction | Route B: Nucleophilic Aromatic Substitution & Reduction |
| Starting Material | 4-Chloro-2-nitroaniline | 1,4-Dichloro-2-nitrobenzene |
| Key Intermediates | 4-Chloro-2-nitrobenzenediazonium salt | 4-Chloro-2-nitro-1-(methylthio)benzene |
| Overall Yield | Moderate to Good | Good to High |
| Reaction Steps | 2 | 2 |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Dimethyl disulfide | Sodium thiomethoxide, Iron powder, Ammonium chloride |
| Scalability | Moderate | High |
| Safety Considerations | Handling of potentially unstable diazonium salts | Use of odorous and potentially toxic thiols |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the following diagrams, generated using the DOT language.
Caption: Workflow for the proposed Synthesis Route A.
Caption: Workflow for the proposed Synthesis Route B.
Detailed Analysis of Synthetic Routes
Route A: Diazotization and Sandmeyer-type Reaction
This route commences with the diazotization of a suitable aniline precursor, followed by a Sandmeyer-type reaction to introduce the desired functional group. The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and other derivatives from aryl diazonium salts using copper salts as catalysts.[1][2][3]
Step 1: Diazotization of 4-Chloro-2-nitroaniline
The synthesis begins with the diazotization of commercially available 4-chloro-2-nitroaniline. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong acid like hydrochloric acid to generate the corresponding diazonium salt in situ. Careful temperature control is crucial to prevent the premature decomposition of the diazonium salt.
Step 2: Sandmeyer-type Reaction with Dimethyl Disulfide
The resulting diazonium salt is then reacted with a sulfur nucleophile, such as dimethyl disulfide, to introduce the methylsulfanyl group. This transformation is a variation of the classical Sandmeyer reaction and provides a direct method for the formation of the C-S bond.
Step 3: Reduction of the Nitro Group
The final step involves the reduction of the nitro group in the resulting 2-chloro-5-(methylsulfanyl)nitrobenzene to the corresponding aniline. A variety of reducing agents can be employed for this purpose, with iron powder in the presence of a proton source like ammonium chloride being a common and cost-effective choice.
Route B: Nucleophilic Aromatic Substitution and Reduction
This pathway offers an alternative approach, starting from a halogenated nitrobenzene and introducing the methylsulfanyl group via a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro group facilitates this substitution by stabilizing the intermediate Meisenheimer complex.[4][5][6]
Step 1: Nucleophilic Aromatic Substitution of 1,4-Dichloro-2-nitrobenzene
The synthesis commences with the reaction of 1,4-dichloro-2-nitrobenzene with a methylthiolate source, typically sodium thiomethoxide (NaSMe). The nitro group ortho to one of the chlorine atoms activates it towards nucleophilic attack, leading to the selective displacement of that chlorine to form 4-chloro-2-nitro-1-(methylthio)benzene.
Step 2: Reduction of the Nitro Group
Similar to Route A, the final step is the reduction of the nitro group to the desired aniline. Again, reagents such as iron in acidic media are suitable for this transformation.
Experimental Protocols
Route B: Step-by-Step Synthesis of this compound
-
Step 1: Synthesis of 4-Chloro-2-nitro-1-(methylthio)benzene
-
To a solution of 1,4-dichloro-2-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-chloro-2-nitro-1-(methylthio)benzene.
-
-
Step 2: Synthesis of this compound
-
To a mixture of 4-chloro-2-nitro-1-(methylthio)benzene (1 equivalent) and iron powder (3 equivalents) in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.
-
Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of petrol ether and ethyl acetate (15:1) as the eluent to yield 5-Chloro-2-(methylthio)aniline.[4] The structure can be confirmed by 1H NMR spectroscopy.[4]
-
Comparative Analysis and Discussion
Route A offers the advantage of utilizing a readily available and often inexpensive aniline precursor. The diazotization and Sandmeyer reactions are well-established transformations in organic synthesis. However, a significant drawback is the handling of diazonium salts, which can be unstable and potentially explosive, especially on a large scale. The yields of Sandmeyer-type reactions can also be variable depending on the substrate and reaction conditions.
Route B presents a more direct and potentially higher-yielding approach. The SNAr reaction is generally efficient and selective, driven by the strong activation provided by the nitro group. The starting material, 1,4-dichloro-2-nitrobenzene, is also commercially available. The reduction of the nitro group in the final step is typically a high-yielding and clean reaction. A potential downside of this route is the use of sodium thiomethoxide, which is a pungent and toxic reagent that requires careful handling.
Conclusion
Both Route A and Route B represent viable synthetic strategies for the preparation of this compound. For laboratory-scale synthesis where the handling of diazonium salts can be managed safely, Route A provides a classic and versatile approach. However, for larger-scale production where safety, yield, and process robustness are paramount, Route B is likely the superior choice due to its potentially higher overall yield and the avoidance of energetic diazonium intermediates. The choice of the optimal route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost considerations, and available expertise in handling the respective reagents and intermediates.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
- Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
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Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Retrieved from [Link]
- Concerted Nucleophilic Aromatic Substitutions. (2017). Journal of the American Chemical Society, 139(4), 1499–1510.
-
Nucleophilic Aromatic Substitution - NPTEL Archive. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Chromatographic Purity Validation of 2-Chloro-5-(methylsulfanyl)aniline
<_ _>
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloro-5-(methylsulfanyl)aniline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Even trace impurities can lead to deleterious side effects, altered pharmacological activity, or instability in the final formulation. Therefore, robust, validated analytical methods for purity assessment are a cornerstone of regulatory compliance and patient safety.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for validating the purity of newly synthesized this compound. We will delve into the causality behind methodological choices, provide actionable experimental protocols, and ground our recommendations in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
Anticipating the Challenge: Potential Impurities in Synthesis
A successful purity validation strategy begins with a theoretical assessment of potential impurities. The synthesis of this compound can introduce several related substances that must be effectively separated and quantified.
Common Process-Related Impurities Include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Positional isomers such as 5-Chloro-2-(methylsulfanyl)aniline or 2-Chloro-3-(methylsulfanyl)aniline may form depending on the reaction's regioselectivity.[][5]
-
Over-reacted or Under-reacted Products: Intermediates or byproducts from incomplete reactions or secondary reactions.
-
Reagent-Derived Impurities: Residual catalysts, solvents, or other reagents used in the manufacturing process.
Chromatographic Strategies: A Comparative Overview
The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification vs. simple identification).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[1][6] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption/partition on a thin layer of adsorbent material.[6] |
| Best For | Non-volatile, thermally labile, or high molecular weight compounds. Ideal for quantitative impurity profiling.[7][8] | Volatile and thermally stable compounds. Excellent for residual solvent analysis and volatile impurities.[9][10] | Rapid, low-cost screening, reaction monitoring, and qualitative identification.[6][11] |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range), especially with Mass Spectrometry (MS). | Low (µg to ng range). |
| Selectivity | High; tunable via column chemistry and mobile phase composition. | Very High; exceptional resolving power with capillary columns. | Moderate; dependent on stationary and mobile phase choice. |
| Quantification | Excellent; highly precise and accurate with UV or MS detectors. | Excellent; highly precise and accurate, especially with MS or FID detectors. | Semi-quantitative at best; primarily qualitative. |
| Sample Prep | Simple dissolution in a suitable solvent is often sufficient. | May require derivatization for polar or non-volatile compounds; extraction into a volatile solvent.[8] | Simple spotting of a dissolved sample. |
Workflow for Chromatographic Method Validation
The validation process ensures that the chosen analytical procedure is fit for its intended purpose. This workflow is grounded in the ICH Q2(R1) guideline.[2][3][12][13]
Caption: Overall workflow for analytical method validation.
Deep Dive 1: High-Performance Liquid Chromatography (HPLC-UV)
For a compound like this compound, which possesses a UV-active aromatic ring and is not highly volatile, reversed-phase HPLC (RP-HPLC) is the premier choice for quantitative purity analysis.
Causality Behind Method Choices:
-
Reversed-Phase (C18 Column): The analyte is moderately polar. A non-polar C18 stationary phase provides excellent retention and separation capabilities for aromatic amines and their impurities when used with a polar mobile phase.[14]
-
Gradient Elution: Impurity profiling involves separating compounds with a potential range of polarities. A gradient elution (where the mobile phase composition changes over time) ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved with good peak shape in a reasonable timeframe.
-
UV Detection: The aniline core contains a chromophore, making it readily detectable by UV spectroscopy. A photodiode array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths, helping to assess peak purity and aid in impurity identification.
-
Acidified Mobile Phase: The aniline group is basic. Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase protonates the amine, leading to sharper, more symmetrical peaks by preventing interaction with residual silanols on the silica-based column packing.
Experimental Protocol: HPLC-UV Purity Assay
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.1 mg/mL).
-
Sample Solution: Prepare the synthesized batch at the same concentration as the Standard Solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
4. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria (as per USP <621>): [1][15][16]
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor (T) for the main peak: 0.8 – 1.8.
-
Theoretical Plates (N) > 2000.
-
5. Calculation of Purity:
-
Calculate the percentage of each impurity using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Deep Dive 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful alternative, particularly if volatile impurities or regioisomers with different boiling points are suspected. Coupling with a Mass Spectrometer (MS) provides structural information for impurity identification.[10][17]
Causality Behind Method Choices:
-
Volatility: While anilines are not extremely volatile, this compound has a boiling point that makes it amenable to GC analysis, especially with a high-temperature inlet and column.
-
Column Choice (Mid-polarity): A mid-polarity column (e.g., 5% phenyl polysiloxane, like a DB-5 or HP-5ms) offers a good balance of interactions for separating aromatic compounds based on boiling point and polarity differences.
-
MS Detection: Provides unparalleled selectivity and sensitivity. It allows for the identification of unknown impurities by comparing their mass spectra to library databases and provides definitive confirmation of known impurities.
Experimental Protocol: GC-MS Impurity Profile
1. Instrumentation and Columns:
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
2. Reagents and Solutions:
-
Solvent: Dichloromethane or Ethyl Acetate (Pesticide Grade).
-
Sample Solution: Dissolve ~5 mg of the synthesized batch in 10 mL of solvent (Concentration ≈ 0.5 mg/mL).
3. Chromatographic and MS Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL, Split ratio 20:1.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
4. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main component by its retention time and mass spectrum.
-
Identify impurities by searching their mass spectra against the NIST library.
-
Calculate purity based on area percent, similar to the HPLC method.
Decision Framework for Method Selection
Choosing the right tool for the job is paramount. This decision tree outlines the logical process for selecting the primary validation method.
Caption: Decision tree for selecting the optimal chromatographic method.
Conclusion and Recommendations
For the comprehensive purity validation of synthesized this compound, a multi-faceted approach is recommended.
-
Primary Validated Method: Reversed-Phase HPLC with UV/PDA detection should be the primary, fully validated method for lot release and stability testing. Its robustness, precision, and suitability for quantifying non-volatile, polar impurities make it the gold standard for this application.[7][18]
-
Orthogonal Confirmatory Method: GC-MS serves as an invaluable orthogonal technique. It should be used to confirm the identity of the main peak, identify any unknown volatile or semi-volatile impurities, and provide structural elucidation that HPLC-UV cannot. Comparing results from both HPLC and GC provides a much higher degree of confidence in the overall purity assessment.[17][19]
-
Supportive In-Process Control: TLC remains a cost-effective and rapid tool for in-process controls, such as monitoring reaction completion or assessing the effectiveness of purification steps before committing to a full HPLC or GC analysis.[20][21]
By employing this structured, evidence-based approach, researchers and drug development professionals can establish a scientifically sound and regulatory-compliant system for ensuring the purity, quality, and safety of this compound.
References
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- United States Pharmacopeia (USP). General Information <621> Chromatography. [URL: https://www.usp.
- European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
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- United States Pharmacopeia (USP). Notice of Adoption of Harmonized Standard for <621> Chromatography. [URL: https://www.usp.
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- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
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- Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-111-LC-Aromatic-Amines-Pyridines-Soil-AN70468-EN.pdf]
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A Comparative Toxicological Assessment of 2-Chloro-5-(methylsulfanyl)aniline and Other Key Aniline Compounds for Preclinical Research
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Aniline Scaffolds in Drug Discovery
Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals and research chemicals. Their versatility, however, is matched by a well-documented and often complex toxicological profile. As Senior Application Scientists, we recognize the critical need for a nuanced understanding of the structure-toxicity relationships within this chemical class. This guide provides a comparative analysis of the toxicity profile of 2-Chloro-5-(methylsulfanyl)aniline against unsubstituted aniline and its chloro-isomers, offering insights grounded in established experimental data and toxicological principles. Due to the limited publicly available quantitative toxicity data for this compound, this guide will leverage a structure-activity relationship (SAR) approach to forecast its likely toxicological profile, supported by robust data from comparator compounds.
The primary toxicological concerns associated with anilines include hematopoietic effects, particularly methemoglobinemia, as well as genotoxicity and carcinogenicity.[1][2][3] These effects are often mediated by metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can induce cellular damage.[4] Understanding how different substituents on the aniline ring modulate this metabolic activation and subsequent toxicity is paramount for informed decisions in early-stage drug development.
Comparative Analysis of Acute Toxicity
For a comparative perspective, the table below summarizes the acute toxicity data for aniline, 2-chloroaniline, and 4-chloroaniline.
| Compound | CAS Number | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) |
| Aniline | 62-53-3 | 250 - 840[6][7][8][9] | 820[6][10] |
| 2-Chloroaniline | 95-51-2 | 256 - 1016[11][12] | >200 - 1000[4][11][12] |
| 4-Chloroaniline | 106-47-8 | 256[13][14] | 360[13][15] |
| This compound | 15945-75-2 | Data not available | Data not available |
Table 1: Comparative Acute Toxicity of Selected Aniline Compounds
The data indicates that chlorination of the aniline ring can influence acute toxicity. For instance, 4-chloroaniline exhibits a consistently lower oral LD50 in rats compared to some reported values for aniline and 2-chloroaniline, suggesting potentially higher acute toxicity. Based on its hazard classifications, it is reasonable to hypothesize that this compound possesses an acute toxicity profile within a similar range to these chlorinated anilines. The presence of both a chloro and a methylsulfanyl group may further modulate its metabolic fate and toxicity, underscoring the need for empirical testing.
Genotoxicity and Carcinogenicity: A Deeper Dive into Long-Term Risks
The long-term health risks associated with aniline derivatives, particularly their potential to cause genetic mutations and cancer, are of significant concern in drug development.
Metabolic Activation: The Root of Genotoxicity
The genotoxicity of many aniline compounds is not inherent to the parent molecule but arises from its metabolic activation. The primary pathway involves the oxidation of the amino group by cytochrome P450 enzymes to form N-hydroxylamines. These can be further converted to highly reactive nitrenium ions, which are electrophilic and can form adducts with DNA, leading to mutations.[12]
.dot
Caption: Generalized metabolic activation of anilines leading to genotoxicity.
Carcinogenicity Profile of Comparator Compounds
The International Agency for Research on Cancer (IARC) provides authoritative classifications on the carcinogenic potential of chemicals.
| Compound | IARC Classification | Key Findings |
| Aniline | Group 2A: Probably carcinogenic to humans | Sufficient evidence in experimental animals for causing spleen tumors.[3] |
| 2-Chloroaniline | Not classifiable as to its carcinogenicity to humans (Group 3) | Limited and conflicting evidence from animal studies.[11] |
| 4-Chloroaniline | Group 2B: Possibly carcinogenic to humans | Evidence of carcinogenicity in animals, particularly causing spleen and liver neoplasms.[14][16][17] |
| This compound | Not classified | No data available. |
Table 2: Carcinogenicity Classification of Selected Aniline Compounds
The carcinogenicity data for chloroanilines is not uniform. The para-substituted isomer, 4-chloroaniline, is classified as a possible human carcinogen, while the evidence for the ortho-isomer is less clear. This highlights the critical role of substituent positioning in determining carcinogenic potential. Given the structural alerts present in this compound (a chlorinated aniline), a thorough evaluation of its genotoxic and carcinogenic potential is warranted.
Experimental Protocols for In Vitro Toxicity Assessment
To empirically determine the toxicity profile of a novel aniline derivative like this compound, a battery of in vitro assays is essential. Below are detailed protocols for two standard assays: the MTT assay for cytotoxicity and the Ames test for mutagenicity.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][18]
.dot
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Materials:
-
Adherent cell line (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Test compound (this compound) and comparator anilines
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control wells and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11][16]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar
-
Test compound and positive/negative controls
-
S9 metabolic activation mix (from induced rat liver) or a suitable buffer for experiments without metabolic activation
Procedure:
-
Preparation of Tester Strains:
-
Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
-
Assay Procedure (Plate Incorporation Method):
-
To a sterile tube, add 2 mL of molten top agar (kept at 45°C).
-
Add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the test compound at the desired concentration (or a control).
-
For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without, add 0.5 mL of a suitable buffer.
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
-
Scoring and Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
-
Conclusion and Future Directions
This guide provides a comparative overview of the toxicological profile of this compound in the context of other well-characterized aniline compounds. While a definitive toxicity profile for this compound requires empirical data, the information on related anilines suggests a moderate potential for acute toxicity and a need for careful evaluation of its genotoxic and carcinogenic properties. The presence of both a chloro and a methylsulfanyl substituent introduces complexity that may influence its metabolic fate and reactivity. Therefore, we strongly recommend that researchers working with this and other novel aniline derivatives perform comprehensive in vitro toxicity testing, such as the MTT and Ames assays detailed herein, as a crucial step in their risk assessment and drug development pipeline.
References
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Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.). Retrieved January 12, 2026, from [Link]
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Aniline | EPA. (n.d.). Retrieved January 12, 2026, from [Link]
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4-CHLOROANILINE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved January 12, 2026, from [Link]
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Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). (n.d.). Retrieved January 12, 2026, from [Link]
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Aniline and its salts - Evaluation statement. (2023, June 26). Retrieved January 12, 2026, from [Link]
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A Technical Guide to Safer Drug Design: Moving Beyond the Aniline Scaffold
Introduction: The Aniline Problem in Modern Drug Discovery
For decades, the aniline scaffold has been a cornerstone in medicinal chemistry. Its synthetic accessibility, versatile reactivity, and ability to form key hydrogen bond interactions have made it a go-to building block in countless drug discovery programs.[1][2] Indeed, a survey of FDA-approved drugs reveals that 187 contain at least one aniline moiety in their structure.[1][2] However, this convenience comes at a significant cost. The aniline motif is a well-known "structural alert," notorious for its association with metabolic instability and the formation of toxic reactive metabolites.[3][4]
The primary issue lies in its metabolic activation. The liver's cytochrome P450 enzymes can oxidize the aniline's amino group, initiating a cascade that generates electrophilic species like nitrosoarenes.[1][5] These reactive metabolites can covalently bind to cellular macromolecules, such as proteins and DNA, leading to idiosyncratic adverse drug reactions (IADRs), including drug-induced liver injury (DILI) and other toxicities.[1][3][6] The NSAID Bromfenac, for instance, was withdrawn from the market due to severe hepatotoxicity hypothesized to be linked to the metabolism of its aniline core.[1] This inherent liability forces medicinal chemists into a reactive posture, often requiring extensive and costly re-engineering of promising lead compounds to mitigate these risks.[1][4][7]
This guide provides a proactive strategy. We will explore mechanistically sound, safer alternatives to the aniline building block, offering a comparative analysis grounded in experimental data. The goal is to equip researchers with the knowledge to design safer, more robust drug candidates from the outset, minimizing late-stage failures and accelerating the path to the clinic.
The Causality of Aniline Toxicity: A Mechanistic Overview
Understanding why aniline is problematic is the first step toward designing effective replacements. The toxicity is not caused by the aniline molecule itself, but by its metabolic products. The process, primarily occurring in the liver, can be visualized as follows:
Caption: Metabolic activation of aniline leading to cellular toxicity.
This pathway highlights the vulnerability of the aromatic amine. The goal of designing a safer alternative is to disrupt this process. Strategies include:
-
Lowering the electron density of the aromatic ring: This makes the initial N-oxidation step less favorable.
-
Blocking metabolic sites: Introducing substituents at ortho- or para-positions can sterically hinder the approach of P450 enzymes.
-
Replacing the entire aromatic scaffold: Moving to a non-aromatic, three-dimensional structure can completely eliminate the potential for forming planar, reactive quinoid-type species.
A Comparative Guide to Safer Aniline Bioisosteres
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[3] In our context, we seek bioisosteres that retain the desirable pharmacological properties of aniline (e.g., hydrogen bonding capacity, correct geometry for receptor binding) while eliminating its metabolic liabilities.
We will compare three major classes of alternatives: Aromatic Heterocycles , Saturated Carbocycles , and Saturated Heterocycles .
Aromatic Heterocycles: Modulating Electronics
Replacing the aniline phenyl ring with a nitrogen-containing heteroaromatic ring, such as pyridine or pyrimidine, is a common and effective strategy. The ring nitrogen atom acts as an electron sink, reducing the electron density of the ring and making the exocyclic amino group less susceptible to oxidation.
A systematic study using a glutathione (GSH) trapping assay—which quantifies the formation of reactive metabolites—demonstrated a clear trend in bioactivation risk. The abundance of GSH conjugates, indicating reactive metabolite formation, followed the order: Phenyl (Aniline) > Pyrimidine ≈ Pyridine > Pyridazine .[6][8] This provides strong evidence that heteroaromatic amines are significantly less prone to metabolic activation than their aniline counterparts.[6][8]
Data Comparison: Physicochemical and Metabolic Properties
| Property | Aniline | 3-Aminopyridine | 4-Aminopyridine | Rationale for Improvement |
| pKa (of conjugate acid) | ~4.6[9] | ~6.0[9] | ~9.2[9] | Ring nitrogen alters basicity, impacting target interaction and solubility. 4-AP is significantly more basic. |
| cLogP | ~0.9 | ~0.3 | ~0.3 | Introduction of nitrogen generally lowers lipophilicity, which can improve solubility and reduce non-specific binding. |
| Metabolic Stability (% remaining) | Lower | Higher | Higher | Reduced N-oxidation due to electron-withdrawing nature of the pyridine ring.[6][10] |
| Reactive Metabolite Risk | High | Low | Low | Lower propensity to form GSH conjugates in microsomal assays.[6][8] |
Note: Specific values can vary based on substitution patterns. Data is for illustrative comparison.
Saturated Scaffolds: Escaping the Flatland
A more dramatic, yet highly effective, strategy is to replace the flat, C(sp2)-rich aniline ring with a three-dimensional, C(sp3)-rich saturated scaffold.[3][11] This approach, often termed "escaping from flatland," offers multiple advantages:
-
Improved Metabolic Stability: Saturated systems lack the π-system necessary for the formation of quinone-type reactive metabolites.[3][11]
-
Enhanced Physicochemical Properties: Increased fraction of sp3-hybridized carbons (Fsp3) is often correlated with better solubility and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
-
Novel Intellectual Property: These unique scaffolds can provide access to new chemical space and patent opportunities.[3]
Prominent examples include bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and aminonorbornanes.[3][12][13]
Case Study: 1-Aminonorbornanes
Researchers at the University of Michigan developed a photochemical method to synthesize 1-aminonorbornanes as direct bioisosteres for anilines.[4][7] When these compounds were incubated with liver microsomes, they did not produce the harmful metabolites characteristic of anilines.[7][14] Metabolite profiling revealed that metabolism occurred on the saturated core via hydroxylation, a "safer" metabolic pathway that does not typically lead to reactive electrophiles.[4]
Data Comparison: Aniline vs. Saturated Bioisostere
| Property | Aniline | 1-Aminonorbornane | Rationale for Improvement |
| Dimensionality | 2D (Planar) | 3D (Globular) | Provides new vectors for substitution and can improve binding specificity. |
| Fsp3 | 0 | >0.8 | Correlates with improved solubility and ADME properties.[3] |
| Metabolic Hotspot | Amino Group (N-Oxidation) | Saturated Core (C-H Oxidation) | Shifts metabolism away from reactive metabolite formation.[4] |
| Reactive Metabolite Risk | High | Very Low | The scaffold provides no obvious pathway toward reactive metabolite generation.[4] |
Experimental Validation: Protocols for a Self-Validating System
To ensure trustworthiness, every proposed alternative must be rigorously tested. Here, we provide streamlined protocols for two key assays used to evaluate the safety and stability of new building blocks.
Protocol: In Vitro Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[15] The rate of disappearance of the parent compound is monitored over time.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), e.g., from BioIVT[16]
-
0.1 M Phosphate Buffer (pH 7.4)[15]
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)[15][17]
-
Ice-cold Acetonitrile (ACN) with an internal standard (IS) for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system[17][18]
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1 mg/mL in phosphate buffer on ice.[16]
-
Reaction Mixture: In a 96-well plate, add the HLM solution. Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 3-5 volumes of ice-cold ACN with IS to the respective wells.[15][18]
-
Protein Precipitation: Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.[17]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[18]
-
Data Analysis: Plot the natural logarithm of the peak area ratio (compound/IS) versus time. The slope of the line gives the elimination rate constant (k). Calculate t½ = 0.693/k and CLint = (0.693/t½) / (protein concentration).[18]
Caption: Experimental workflow for the liver microsomal stability assay.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used, rapid bacterial assay to assess the mutagenic potential of a chemical compound.[20] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[21] A positive test is indicated if the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Objective: To determine if a test compound is mutagenic by measuring its ability to induce reverse mutations in Salmonella typhimurium.
Materials:
-
S. typhimurium strains (e.g., TA98, TA100, which detect different types of mutations).[22]
-
Minimal Glucose Agar (MGA) plates.[23]
-
Top agar (soft agar) containing a trace amount of histidine/biotin.[22]
-
Test compound at various concentrations.
-
Positive controls (e.g., sodium azide, 2-anthramine).[22]
-
Negative control (vehicle, e.g., dH₂O).[22]
-
S9 fraction (a liver enzyme extract) to simulate mammalian metabolism.[23]
Procedure (Plate Incorporation Method):
-
Preparation: Prepare dilutions of the test compound. Melt the top agar and maintain it at ~45°C.[22]
-
Exposure: In a sterile tube, add in sequence:
-
Plating: To the tube, add 2 mL of the molten top agar, vortex gently for 3 seconds, and immediately pour the entire contents onto the surface of an MGA plate. Swirl the plate to ensure even distribution.
-
Incubation: Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.[20]
-
Scoring: Count the number of visible colonies (revertants) on each plate.
-
Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double that of the negative control plate.
Conclusion: A Decision-Making Framework for Modern Drug Design
Moving away from the aniline scaffold is not about completely banning a useful chemical tool. Rather, it is about making informed, proactive decisions early in the drug discovery process. By understanding the mechanistic basis of aniline toxicity and being aware of the superior safety and metabolic profiles of available alternatives, researchers can significantly de-risk their projects.
The choice of a replacement is context-dependent. Aromatic heterocycles like aminopyridines offer a subtle modification, preserving aromaticity while mitigating risk. For a more profound shift in properties and a near-complete elimination of aniline-related hazards, saturated three-dimensional scaffolds like aminonorbornanes or BCPs are powerful options. The experimental protocols provided herein form a robust framework for validating these choices. By integrating these safer building blocks into discovery pipelines, the scientific community can design the next generation of medicines to be not only effective but fundamentally safer.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-(methylsulfanyl)aniline
In the landscape of advanced chemical synthesis and pharmaceutical development, the lifecycle of a chemical does not end upon its use in an experiment. The responsible management and disposal of laboratory reagents are as critical as the research itself. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Chloro-5-(methylsulfanyl)aniline, designed for the exacting standards of researchers, scientists, and drug development professionals. We will move beyond mere instruction to explain the causality behind each step, ensuring a culture of safety and environmental stewardship.
Foundational Knowledge: The Hazard Profile
Before handling or disposal, a complete understanding of the chemical's properties is non-negotiable. This compound, as a halogenated and sulfur-containing aromatic amine, presents a multi-faceted hazard profile.
-
Acute Toxicity: Assumed to be harmful if swallowed.[1] Like many aniline derivatives, it can be toxic if it comes into contact with skin or is inhaled.[2][3] Absorption through the skin can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[3]
-
Irritation: Causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Environmental Hazard: Aniline and its derivatives are often toxic to aquatic life, potentially with long-lasting effects.[2][3][4] Therefore, it must not be allowed to enter drains or waterways.[5][6]
-
Incompatibility: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][7]
This profile dictates the stringent personal protective equipment (PPE) and handling protocols that are essential for safe laboratory operations.
The Disposal Workflow: A Systematic Approach
A structured workflow minimizes risk and ensures compliance. The process can be visualized as a sequence of distinct phases, from initial preparation to final documentation.
Figure 1. The cradle-to-grave workflow for this compound waste.
Detailed Protocols and Methodologies
Part A: In-Lab Waste Handling and Containment
Step 1: Personal Protective Equipment (PPE) Selection
-
The "Why": The primary routes of exposure are dermal contact, eye contact, and inhalation. Your PPE is the first and most critical barrier to prevent harmful exposure.
-
Protocol:
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[3] Always check the manufacturer's specific breakthrough time for aniline compounds.
-
Eye/Face Protection: Use chemical safety goggles as a minimum.[3] If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: Wear a lab coat, closed-toe shoes, and long pants. For larger quantities or spill cleanup, consider a chemical-resistant apron or coveralls.[4]
-
Respiratory Protection: All handling of the solid or solutions should be done in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Step 2: Waste Segregation and Container Management
-
The "Why": This compound is classified as a toxic organic chemical. It must be segregated from other waste streams (e.g., non-hazardous, sharps, aqueous waste) to prevent dangerous reactions and ensure it is routed to the correct disposal facility. Aniline derivatives are designated as hazardous waste under EPA guidelines (RCRA U-Series, U012).[6][8]
-
Protocol:
-
Designate a specific, compatible waste container for this compound and related waste (e.g., contaminated wipes, PPE). A high-density polyethylene (HDPE) container is a suitable choice.[5]
-
The container must be in good condition, with a tightly sealing lid.[4][9]
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (Toxic, Environmental Hazard).
-
Keep the container closed at all times, except when adding waste.
-
Part B: Storage and Professional Disposal
-
The "Why": Final disposal of toxic organic compounds requires specialized facilities and technologies, such as high-temperature incineration, to ensure complete destruction and prevent environmental release. This is not a process that can be performed in a standard laboratory.
-
Protocol:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[5]
-
Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office.
-
The waste will be collected by trained professionals and transported to a licensed hazardous waste disposal facility.[10]
-
Disposal Method: The standard and most effective disposal method for this type of compound is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion byproducts (e.g., HCl, NOx, SOx).
-
Part C: Decontamination and Spill Response
-
The "Why": Residual contamination on surfaces or equipment poses an ongoing exposure risk. A clear, pre-planned emergency response is critical to mitigating the harm from accidental releases.
-
Decontamination Protocol:
-
Emergency Spill Response:
| Spill Size | Action Protocol |
| Minor Spill (Small quantity, contained within a fume hood) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[7][8] 3. Do not use combustible materials like paper towels to absorb the initial spill. 4. Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[7][9] 5. Decontaminate the area as described above. |
| Major Spill (Large quantity, outside of containment, risk of exposure) | 1. Evacuate the laboratory immediately. Alert others to evacuate.[12] 2. If anyone is contaminated, guide them to an emergency shower or eyewash station.[12] Remove contaminated clothing while showering.[11] 3. From a safe location, call your institution's emergency number or 911.[12] 4. Report the spill, providing the chemical name, location, and quantity. 5. Prevent re-entry to the area. Await the arrival of the trained emergency response team. |
References
-
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC . Source: Centers for Disease Control and Prevention. [Link]
-
Aniline - Incident management - GOV.UK . Source: Public Health England. [Link]
-
Chemical Spill Response . Source: Rowan University. [Link]
-
Spill Control/Emergency Response - EHSO Manual . Source: Oakland University. [Link]
-
Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101 . Source: Galen Enterprise LLC. [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC . Source: National Institutes of Health. [Link]
-
Aniline - Standard Operating Procedure . Source: Washington State University. [Link]
-
Chemical Spill Procedures . Source: Princeton University Environmental Health and Safety. [Link]
-
Aniline - Hazardous Substance Fact Sheet . Source: New Jersey Department of Health. [Link]
-
Chemical Exposure and Spill Response Procedures . Source: New Mexico State University. [Link]
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- 4. fishersci.com [fishersci.com]
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- 9. aksci.com [aksci.com]
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- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
A Researcher's Guide to the Safe Handling of 2-Chloro-5-(methylsulfanyl)aniline
For professionals in the fast-paced fields of pharmaceutical research and drug development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, experience-driven insights into the safe operational use of 2-Chloro-5-(methylsulfanyl)aniline (CAS No. 15945-75-2), a compound that, while valuable in synthesis, demands rigorous adherence to safety protocols. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects researchers and ensures the integrity of their work.
The information herein is synthesized from authoritative safety data sheets and established chemical safety principles, tailored for the laboratory environment. We will delve into the requisite personal protective equipment (PPE), delineate procedural steps for handling and disposal, and explain the causality behind these critical safety measures.
Hazard Assessment and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance with significant health hazards.[1] Understanding these classifications is the foundational step in mitigating risk.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Data sourced from the Safety Data Sheet for this compound.[1]
The "Warning" signal word associated with this compound underscores the need for caution.[1] The primary routes of exposure are ingestion, skin contact, and inhalation, each capable of causing significant irritation or harm.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by a thorough risk assessment of the specific procedures being undertaken.
Eye and Face Protection
-
Chemical Safety Goggles: These are mandatory to protect against splashes and airborne particles. They must be worn whenever the compound is handled, regardless of the quantity. Standard safety glasses do not provide a sufficient seal around the eyes.
-
Face Shield: In situations with a higher risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield should be worn in conjunction with safety goggles for full facial protection.
Skin Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.
-
Laboratory Coat: A flame-resistant lab coat that fastens securely is required to protect against accidental spills.
-
Additional Protective Clothing: For larger scale operations or when there is a significant risk of exposure, a chemically impervious apron or suit may be necessary.
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory exposure should always be the use of engineering controls, such as a certified chemical fume hood. All handling of this compound that could generate dust or vapors must be conducted within a fume hood.
-
Respirator: In the absence of adequate engineering controls or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. The specific type of respirator should be chosen based on the potential exposure concentration.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, well-defined operational workflow is crucial for minimizing exposure and preventing contamination.
Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a draft shield to prevent the dispersal of fine powders.
-
During Use: Keep all containers of this compound tightly sealed when not in use. Avoid actions that could generate dust or aerosols.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.
Spills and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general waste.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Conclusion: Fostering a Proactive Safety Culture
The responsible use of this compound necessitates a comprehensive understanding of its hazards and a steadfast commitment to established safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is not a static checklist but a dynamic and integral part of the scientific process.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
